1-isopropyl-1H-imidazole-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)9-3-6(7(10)11)8-4-9/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCGFENUIALWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654002 | |
| Record name | 1-(Propan-2-yl)-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917364-12-6 | |
| Record name | 1-(Propan-2-yl)-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 1-isopropyl-1H-imidazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 1-isopropyl-1H-imidazole-4-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of published experimental data for this specific molecule, this document focuses on the foundational importance of its key properties—pKa, lipophilicity (logP/logD), and aqueous solubility. We present authoritative, field-proven experimental protocols for the precise determination of these parameters. The causality behind methodological choices is explained, providing researchers with a self-validating framework for characterization. Furthermore, this guide synthesizes the critical role these properties play in governing a compound's pharmacokinetic and pharmacodynamic profile, thereby offering a predictive lens for its potential utility in drug development.
Introduction and Molecular Overview
This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules. The physicochemical properties of a drug candidate are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile.[1][2] Understanding these characteristics is a foundational step in rational drug design, enabling scientists to optimize lead compounds and mitigate late-stage attrition in the development pipeline.[3][4]
This guide serves as a practical and theoretical resource for researchers aiming to characterize this compound or structurally similar compounds.
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | 1-(propan-2-yl)-1H-imidazole-4-carboxylic acid | - |
| CAS Number | 917364-12-6 | [5][6][7] |
| Molecular Formula | C₇H₁₀N₂O₂ | [5][8] |
| Molecular Weight | 154.17 g/mol | [5][8] |
| Canonical SMILES | CC(C)N1C=NC=C1C(=O)O | [5] |
While specific, experimentally-derived physicochemical data for this compound are not widely available in public literature, the following sections detail the gold-standard methodologies for their determination.
Ionization Constant (pKa) Determination
The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters. It dictates the extent of a molecule's ionization at a given pH.[9] This property profoundly impacts solubility, membrane permeability, and binding interactions with target proteins.[2] For this compound, we anticipate two primary ionizable centers: the carboxylic acid group (acidic) and the imidazole ring (which can be basic).
Recommended Methodology: Potentiometric Titration
Potentiometric titration is the historical and current gold-standard method for pKa measurement due to its high precision and accuracy.[10] The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound while monitoring the pH with a calibrated electrode.[11][12] The pKa is determined from the inflection point of the resulting titration curve.[10][11]
Experimental Protocol: Potentiometric pKa Determination
Objective: To accurately determine the pKa value(s) of this compound.
Materials & Equipment:
-
Calibrated pH meter and electrode
-
Automated titrator or manual burette
-
Magnetic stirrer and stir bar
-
Nitrogen gas line
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Potassium chloride (KCl) for ionic strength adjustment
-
High-purity water and appropriate co-solvents (if needed for solubility)
Step-by-Step Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Prepare a ~1 mM solution of this compound.[11] If solubility is limited, an appropriate co-solvent like methanol may be used, though it's crucial to note that this will yield an apparent pKa (pKaapp) specific to that solvent mixture.[10]
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and ensures stable readings.[11]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the titration of basic groups by forming carbonic acid.[11]
-
Titration:
-
To determine the pKa of the carboxylic acid, titrate the sample solution with standardized 0.1 M NaOH.
-
To determine the pKa of the imidazole ring, first acidify the sample solution to ~pH 2 with 0.1 M HCl, then titrate with 0.1 M NaOH.
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition (e.g., drift < 0.01 pH units per minute).[11]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (inflection point) of the titration.[12]
-
The pKa is equal to the pH at the half-equivalence point. This can be read directly from the titration curve.
-
Workflow Visualization
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP & logD) Determination
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties.[9] It is commonly expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) for all species at a specific pH.[13] For ionizable molecules like this compound, logD at physiological pH (7.4) is the more relevant parameter.
Recommended Methodology: Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of the partitioning phenomenon.[13][14] It involves measuring a compound's concentration in two immiscible phases (typically n-octanol and water) after they have reached equilibrium.[14]
Experimental Protocol: Shake-Flask logD₇.₄ Determination
Objective: To determine the distribution coefficient of this compound at pH 7.4.
Materials & Equipment:
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with Teflon-lined caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Step-by-Step Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with the pH 7.4 buffer and vice-versa by mixing them vigorously for several hours and allowing them to separate overnight. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol. The phase volume ratio can be adjusted depending on the expected lipophilicity to ensure the final concentration in both phases is within the quantifiable range of the analytical method.[15]
-
Equilibration: Cap the vials tightly and shake them for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached. The system should be maintained at a constant temperature.
-
Phase Separation: Centrifuge the vials at a moderate speed to achieve a clean separation of the two phases.[14]
-
Sampling: Carefully withdraw an aliquot from each phase for analysis. Extreme care must be taken to avoid cross-contamination of the phases.[14]
-
Quantification: Determine the concentration of the compound in both the aqueous (Caq) and octanol (Coct) phases using a validated analytical method like HPLC.
-
Calculation: Calculate the logD₇.₄ using the following formula: LogD₇.₄ = log₁₀ (Coct / Caq)
Workflow Visualization
Caption: Workflow for logD determination by the shake-flask method.
Impact of Physicochemical Properties on Drug Development
The interplay between pKa, logD, and solubility governs a molecule's journey through the body. Optimizing these properties is a balancing act central to medicinal chemistry.[9] A successful oral drug must dissolve in the gastrointestinal tract, permeate the gut wall, survive metabolic processes, and reach its target tissue in sufficient concentration.
-
pKa and Absorption: The ionization state, determined by pKa and the local pH, affects both solubility and permeability. The neutral form of a molecule is generally more lipophilic and thus permeates membranes more easily, while the ionized form is typically more soluble.
-
Lipophilicity (logD) and ADME: Lipophilicity is a double-edged sword. Adequate lipophilicity is required for membrane permeation and target binding, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, rapid metabolism, and potential toxicity.[4][9] The "Rule of Five" suggests that poor absorption or permeation is more likely when logP is greater than 5.[13]
-
Solubility: Aqueous solubility is a prerequisite for absorption.[9] A compound that cannot dissolve cannot be absorbed. Poor solubility is a major hurdle in formulation and can lead to low and variable bioavailability.
Caption: Interplay of physicochemical properties and their impact on ADME.
Conclusion
While this compound remains a molecule with limited publicly available experimental data, its structural motifs suggest potential biological relevance. This guide provides the necessary framework for its comprehensive physicochemical characterization. By employing robust, validated methods such as potentiometric titration and the shake-flask technique, researchers can generate the critical data needed to understand this compound's behavior in biological systems. This knowledge is indispensable for making informed decisions in the complex, multidisciplinary field of drug discovery and development.
References
- Importance of Physicochemical Properties In Drug Discovery. (2015).
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn.
- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
- This compound CAS#: 917364-12-6.
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
- Protocol for Determining pKa Using Potentiometric Titration.
- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
- What are the physicochemical properties of drug?. (2023). LookChem.
- This compound. Chemsrc.
- This compound hydrochloride. BLD Pharm.
- This compound | 917364-12-6. ChemicalBook.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.
- Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020).
- Isopropyl 1H-Imidazole-4-carboxyl
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar.
- LogP / LogD shake-flask method. (2024). Protocols.io.
- This compound | C7H10N2O2 | CID 40152224. PubChem.
Sources
- 1. fiveable.me [fiveable.me]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. CAS#:917364-12-6 | this compound | Chemsrc [chemsrc.com]
- 7. This compound | 917364-12-6 [chemicalbook.com]
- 8. This compound | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
1-isopropyl-1H-imidazole-4-carboxylic acid CAS number
An In-depth Technical Guide to 1-isopropyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. We will detail its core physicochemical properties, outline a robust synthetic protocol, discuss its applications as a key intermediate in the development of therapeutic agents, and provide essential safety and handling guidelines. The central role of the imidazole scaffold in drug design is explored, contextualizing the value of this specific derivative. All information is grounded in authoritative sources to ensure scientific integrity.
Core Identification and Significance
This compound is a substituted imidazole derivative. Its structure is characterized by a central five-membered aromatic imidazole ring, a carboxylic acid group at the 4-position, and an isopropyl substituent at the 1-position nitrogen. This unique combination of functional groups makes it a valuable intermediate in organic synthesis.[1][2]
The imidazole ring is a crucial pharmacophore found in many naturally occurring molecules like the amino acid histidine and in numerous FDA-approved drugs.[3] Its electron-rich nature and the presence of both hydrogen bond donor and acceptor sites allow it to form multiple interactions with biological targets such as enzymes and receptors.[3] The carboxylic acid moiety often serves as a key interaction point or as a bioisostere for other functional groups in drug design, enhancing polarity and enabling further chemical modification.[4][5][6]
Key Identifiers:
-
Chemical Name: this compound
-
Synonyms: 1-(Propan-2-yl)-1H-imidazole-4-carboxylic acid
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is essential for its application in a laboratory setting. These properties influence solubility, reactivity, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 154.17 g/mol | [1][2][9] |
| IUPAC Name | 1-(propan-2-yl)-1H-imidazole-4-carboxylic acid | [2] |
| Canonical SMILES | CC(C)N1C=NC=C1C(=O)O | [1] |
| InChI Key | YNVHXICSOWGFDO-UHFFFAOYSA-N | [9] |
| Appearance | Typically a white to off-white solid powder. | [5] |
| Solubility | Expected to be soluble in polar organic solvents. | [5] |
Synthesis Protocol: Hydrolysis of Ester Precursor
One of the most direct and common methods for preparing imidazole-4-carboxylic acids is through the hydrolysis of their corresponding ester precursors (e.g., ethyl or methyl esters).[10][11][12] This process, known as saponification, utilizes a strong base to convert the ester into a carboxylate salt, which is then protonated with acid to yield the final carboxylic acid.
Causality in Experimental Design: The choice of a basic hydrolysis is predicated on the high efficiency of saponification for robust esters. Potassium hydroxide is selected for its high solubility in aqueous or alcoholic solvents. The final acidification step is critical; adjusting the pH to just below the pKa of the carboxylic acid ensures complete protonation and precipitation of the product, maximizing yield.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, ethyl 1-isopropyl-1H-imidazole-4-carboxylate, in ethanol.
-
Base Addition: Prepare a solution of potassium hydroxide (KOH) in water and add it to the flask. A typical molar excess of 2-3 equivalents of KOH is used to drive the reaction to completion.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Workup - Neutralization: After cooling the mixture to room temperature, slowly add a strong acid, such as concentrated hydrochloric acid (HCl), to neutralize the excess base and protonate the carboxylate. Adjust the pH to approximately 1-2 to ensure full precipitation of the product.[10][12]
-
Isolation: The resulting solid precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove inorganic salts. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The primary utility of this compound is as a molecular scaffold or building block for the synthesis of more complex, biologically active molecules.[4][13]
-
Enzyme Inhibitors and Receptor Antagonists: The imidazole core is a key feature in molecules designed to inhibit enzymes or block receptors. For instance, it is a component of angiotensin II receptor antagonists.[4][6] The carboxylic acid group can mimic the side chain of aspartic or glutamic acid, forming critical salt-bridge interactions within a protein's active site.
-
Antimicrobial and Anticancer Agents: Imidazole derivatives have shown significant potential as antimicrobial and anticancer agents.[3][4] This compound serves as a starting point for creating libraries of novel derivatives to be screened for therapeutic activity.
-
Coordination Chemistry: The N/O donor atoms in imidazole carboxylic acids make them effective ligands for creating metal-organic complexes, which have applications in catalysis and materials science.[14][15]
Conceptual Role in Drug Discovery
Caption: Role as a building block in a typical drug discovery pipeline.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided results, general precautions for imidazole carboxylic acid derivatives should be followed. These compounds are typically acidic and can be irritating.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[18]
-
Handling: Use only under a chemical fume hood to avoid inhalation of dust.[18] Avoid breathing dust, fume, gas, mist, vapors, or spray.[16] Wash hands and any exposed skin thoroughly after handling.[17]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
These guidelines are based on SDS information for structurally related imidazole compounds and represent best practices for laboratory safety.
Conclusion
This compound (CAS: 917364-12-6) is a well-defined chemical entity with significant value for the scientific community. Its utility as a synthetic intermediate is rooted in the proven importance of the imidazole pharmacophore in drug discovery. Understanding its properties, synthesis, and safe handling is crucial for researchers aiming to leverage this compound in the creation of novel therapeutics and advanced materials.
References
- ChemWhat. This compound CAS#: 917364-12-6. [Link]
- Chemsrc. This compound. [Link]
- PubChem. This compound. [Link]
- PubChem. 1-Isopropyl-1H-imidazole-5-carboxylic acid. [Link]
- Google Patents. CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
- Google Patents.
- ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)
- ResearchGate. Ligating properties of 1H-imidazole-4-carboxylic acid. [Link]
- National Center for Biotechnology Information. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
- SIELC Technologies. 1H-Imidazole-4-carboxylic acid. [Link]
- PubChem. Imidazole-4-carboxylic acid. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. This compound | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS#:917364-12-6 | this compound | Chemsrc [chemsrc.com]
- 8. This compound | 917364-12-6 [chemicalbook.com]
- 9. 1-Isopropyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 23162525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 12. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. 1H-Imidazole-4-carboxylic acid | 1072-84-0 [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. mmbio.byu.edu [mmbio.byu.edu]
Introduction: Situating 1-isopropyl-1H-imidazole-4-carboxylic Acid in Modern Research
An In-depth Technical Guide to the Molecular Weight and Characterization of 1-isopropyl-1H-imidazole-4-carboxylic Acid
In the landscape of small molecule drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents.[1][2][3] Among these, the imidazole ring is a privileged scaffold, appearing in drugs with activities ranging from antifungal to antihypertensive.[4] this compound (CAS No: 917364-12-6) represents a key building block within this chemical space.[5][6] Its structure, featuring an imidazole core, a carboxylic acid group, and an isopropyl substituent, presents a unique combination of properties valuable for medicinal chemists. The carboxylic acid moiety, for instance, can act as a bioisostere for other functional groups or engage in critical hydrogen bonding interactions within a biological target.[7]
This guide provides a comprehensive technical overview centered on a fundamental, yet critical, parameter of this molecule: its molecular weight. We will move beyond a simple statement of the value to explore its theoretical basis, detail the rigorous experimental protocols for its verification, and place its importance within the broader context of drug development and analytical chemistry. This document is intended for researchers, scientists, and drug development professionals who require a practical understanding of how a molecule's identity and purity are unequivocally established.
Part 1: Fundamental Molecular Properties
The foundational step in characterizing any chemical entity is to define its basic properties. These values are the bedrock upon which all subsequent experimental work is built. For this compound, these properties are summarized below.
Chemical Identity and Structure
The unambiguous identification of a molecule is achieved through its molecular formula and structure.
The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the atoms.
Caption: 2D Structure of this compound.
Theoretical Molecular Weight
The molecular weight is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecular formula (C₇H₁₀N₂O₂).
-
Carbon (C): 7 × 12.011 u = 84.077 u
-
Hydrogen (H): 10 × 1.008 u = 10.080 u
-
Nitrogen (N): 2 × 14.007 u = 28.014 u
-
Oxygen (O): 2 × 15.999 u = 31.998 u
Sum (Molecular Weight): 154.169 u
For practical applications in mass spectrometry, the monoisotopic mass is often used, which is the mass calculated using the mass of the most abundant isotope of each element.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [5][8] |
| Average Molecular Weight | 154.168 g/mol | [5] |
| Monoisotopic Mass | 154.074228 Da | [9] |
| CAS Number | 917364-12-6 | [5][6] |
Part 2: Experimental Verification of Molecular Identity
While theoretical calculations provide an expected value, rigorous experimental verification is mandatory in any scientific or drug development setting to confirm the identity and purity of a synthesized compound. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.[10][11][12]
Mass Spectrometry (MS) for Direct Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13][14] It provides a direct and highly accurate measurement of the molecular weight.[14][15] For a compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, as the chromatography step separates the target compound from any impurities before it enters the mass spectrometer.[11]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL for analysis. The final concentration should be optimized based on instrument sensitivity.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm) is typically used for polar organic molecules.
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid helps to protonate the analyte for better ionization.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes. This ensures that compounds with varying polarities are eluted.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules like this one.[11]
-
Polarity: Run in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.
-
Expected Ions:
-
Positive Mode [M+H]⁺: 154.0742 + 1.0078 = 155.0820 m/z
-
Negative Mode [M-H]⁻: 154.0742 - 1.0078 = 153.0664 m/z
-
-
Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred to obtain a highly accurate mass measurement, which can be used to confirm the elemental composition.[13][14]
-
Caption: Experimental workflow for LC-MS analysis.
Trustworthiness through Self-Validation: The power of high-resolution MS lies in its ability to self-validate. The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.[14] A match provides extremely high confidence in the assigned molecular formula, and therefore, the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While MS confirms the mass, NMR spectroscopy confirms the structure—the specific arrangement of atoms.[10][16] It provides information about the chemical environment of each nucleus (typically protons, ¹H NMR), confirming that the mass measured corresponds to the correct isomer.[17][18]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can exchange with the acidic proton.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0 ppm.[16]
-
Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns (multiplicity) to infer neighboring protons.
For this compound, we would expect to see:
-
A doublet: Integrating to 6 protons (from the two -CH₃ groups of the isopropyl).
-
A septet: Integrating to 1 proton (from the -CH group of the isopropyl).
-
Two singlets: Each integrating to 1 proton (from the two C-H protons on the imidazole ring).
-
A broad singlet: Integrating to 1 proton (from the carboxylic acid -OH). This peak may be broad and its chemical shift can vary.
The presence of all these signals with the correct integrations and multiplicities provides definitive confirmation of the molecular structure, validating that the molecular weight of 154.17 g/mol belongs to the correct molecule.
Part 3: Significance in Drug Development
The molecular weight of a compound is more than just a physical constant; it is a critical parameter in the drug discovery and development pipeline.[19][20]
-
Drug-Likeness and Oral Bioavailability: The "Rule of Five," a set of guidelines developed by Christopher A. Lipinski, predicts the potential for a compound to be orally bioavailable. One of the key rules is that the molecular weight should be less than 500 Daltons. At ~154 Da, this compound falls well within this range, making it an attractive starting point or fragment for drug design.[2] Small molecules with low molecular weight generally exhibit better absorption and distribution properties.[2][3]
-
Purity and Quality Control: In pharmaceutical manufacturing, confirming the molecular weight is a fundamental quality control step. Any deviation from the expected mass in a sample would indicate the presence of impurities or degradation products, which must be identified and characterized.[11]
-
Regulatory Submission: Regulatory bodies like the FDA require unambiguous proof of structure and identity for any new chemical entity. High-resolution mass spectrometry and NMR data are essential components of the Characterization section of any regulatory filing.
Conclusion
The molecular weight of this compound is theoretically calculated to be 154.169 g/mol . However, this in-depth guide demonstrates that establishing this value in a research and development context is a multi-faceted process. It requires rigorous experimental verification through powerful analytical techniques, primarily high-resolution mass spectrometry for direct mass measurement and NMR spectroscopy for structural validation. The convergence of data from these orthogonal methods provides the high degree of certainty required to advance a compound like this through the demanding pipeline of modern drug discovery. Understanding this process is fundamental for any scientist working to translate novel molecules into effective therapies.
References
- ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
- LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]
- Bioanalysis Zone. Small molecule analysis using MS. [Link]
- BYJU'S. NMR Spectroscopy. [Link]
- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link]
- Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
- HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]
- TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis. [Link]
- ChemWhat. This compound CAS#: 917364-12-6. [Link]
- Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- American Society of Brewing Chemists.
- SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
- Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]
- Shimadzu. Analytical Methods for Organic Acids. [Link]
- PharmaFeatures. (2024, September 20).
- PubChem. This compound. [Link]
- PubMed Central. Paving the way for small-molecule drug discovery. [Link]
- Patheon pharma services. (2024, October 28).
- Acanthus Pharma Services.
- PubChem. 1-Isopropyl-1H-imidazole-5-carboxylic acid. [Link]
- Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. [Link]
- Google Patents. CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- lookchem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. [Link]
- Organic Chemistry Portal. Imidazole synthesis. [Link]
- ResearchGate. (2025, August 6). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)
- PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
Sources
- 1. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Small Molecule Drugs? - Patheon pharma services [patheon.com]
- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | 917364-12-6 [chemicalbook.com]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Isopropyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 23162525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. zefsci.com [zefsci.com]
- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 19. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development - PharmaFeatures [pharmafeatures.com]
- 20. Small Molecule Development: Elevate Your Drug Discovery [acanthuspharma.com]
An In-depth Technical Guide to the Solubility of 1-isopropyl-1H-imidazole-4-carboxylic Acid in Organic Solvents
Abstract
Solubility is a critical physicochemical parameter in the fields of pharmaceutical sciences and chemical process development. For active pharmaceutical ingredients (APIs) and their intermediates, such as 1-isopropyl-1H-imidazole-4-carboxylic acid, understanding and quantifying solubility in various organic solvents is paramount for designing robust crystallization processes, ensuring formulation stability, and optimizing reaction conditions. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering insights into the molecular determinants of solubility, methodologies for its experimental determination, and the application of computational predictive models.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to low bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering the therapeutic potential of a promising compound.[1] this compound, a heterocyclic carboxylic acid, represents a class of molecules frequently encountered in medicinal chemistry. Its solubility profile in organic solvents is a key determinant for its purification, isolation, and formulation into a final drug product.
This guide will delve into the multifaceted nature of solubility, focusing on this compound as a case study. We will explore the interplay of its structural features with various organic solvents, provide actionable protocols for solubility assessment, and discuss the emerging role of in-silico tools for solubility prediction.
Physicochemical Properties of this compound
Understanding the solubility of a compound begins with a thorough characterization of its intrinsic properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[2] |
| Molecular Weight | 154.17 g/mol | PubChem[2] |
| Structure | Imidazole ring with an isopropyl group at the 1-position and a carboxylic acid group at the 4-position. | |
| pKa | The imidazole ring has a pKa of approximately 6-7 for the protonated form, while the carboxylic acid has a pKa in the range of 2-4. The exact values for this specific molecule may vary. | General knowledge |
| Hydrogen Bond Donors | 1 (from the carboxylic acid OH) | PubChem[2] |
| Hydrogen Bond Acceptors | 3 (from the two nitrogen atoms of the imidazole ring and the carbonyl oxygen of the carboxylic acid) | PubChem[2] |
The presence of both a hydrogen bond donor (-COOH) and multiple hydrogen bond acceptors, along with a polar imidazole ring and a non-polar isopropyl group, gives this compound an amphiphilic character. This dual nature is central to its solubility behavior.
Theoretical Framework: Factors Governing Solubility in Organic Solvents
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. For a complex molecule like this compound, a more nuanced consideration of intermolecular forces is necessary.
The Role of Polarity and Hydrogen Bonding
The solubility of a solute in a solvent is dictated by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective solvents for this compound due to their ability to form strong hydrogen bonds with the carboxylic acid and imidazole moieties. The hydrocarbon portion of the alcohols can also interact favorably with the non-polar isopropyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are hydrogen bond acceptors but not donors. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are highly polar and are generally excellent solvents for a wide range of organic compounds, including those with hydrogen bonding capabilities.[3] For the related compound, 1H-imidazole-4-carboxylic acid, a solubility of 10 mg/mL in DMSO has been reported, suggesting that this compound is also likely to be soluble in this solvent.[4] Acetone, being less polar, may exhibit lower solvating power.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong hydrogen bonds and have low polarity. Consequently, they are generally poor solvents for polar molecules like this compound. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the acid is not compensated by the weak van der Waals interactions that would be formed with a non-polar solvent.
Crystalline Structure and Lattice Energy
The stability of the crystal lattice of the solid solute plays a crucial role. A high lattice energy, resulting from strong intermolecular forces in the solid state, will necessitate a more powerful solvent to overcome these forces and facilitate dissolution. Polymorphism, the ability of a compound to exist in multiple crystal forms, can also significantly impact solubility, as different polymorphs will have different lattice energies.
Temperature Effects
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it requires an input of energy. Increased temperature provides the necessary thermal energy to break the solute-solute and solvent-solvent interactions.
The relationship between intermolecular forces and solubility is depicted in the following diagram:
Caption: Intermolecular forces governing solubility.
Quantitative Solubility Data
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding potential. |
| Ethanol | Polar Protic | High | Similar to methanol, with a slight increase in non-polar character. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor. The parent compound, 1H-imidazole-4-carboxylic acid, is soluble at 10 mg/mL.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Strong polar aprotic solvent. |
| Acetone | Polar Aprotic | Moderate | Less polar than DMSO and DMF. |
| Ethyl Acetate | Moderately Polar | Low to Moderate | Limited hydrogen bonding capability. |
| Dichloromethane (DCM) | Non-polar | Low | Poor solvent for polar, hydrogen-bonding solutes. |
| Toluene | Non-polar | Low | Aromatic, but lacks strong interactions with the solute. |
| Hexane | Non-polar | Very Low | Aliphatic, non-polar solvent with only weak van der Waals forces. |
Experimental Determination of Solubility
Accurate determination of solubility requires robust and well-controlled experimental methods. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]
Equilibrium Solubility Determination by the Shake-Flask Method
This method measures the concentration of a solute in a saturated solution in thermodynamic equilibrium with the solid solute.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe with a filter.
-
Analysis: Determine the concentration of the dissolved solute in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy with a pre-established calibration curve.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
High-Throughput Screening (HTS) Methods
In early-stage drug development, kinetic solubility measurements are often employed for rapid screening of a large number of compounds.[7] These methods, such as nephelometry, measure the point at which a compound precipitates from a solution as an anti-solvent is added.[1][7] While faster, kinetic solubility may not always correlate directly with thermodynamic equilibrium solubility.
The experimental workflow for solubility determination is outlined below:
Caption: Experimental workflow for solubility determination.
Computational Approaches to Solubility Prediction
Given the time and resources required for experimental solubility determination, computational models have become invaluable tools in drug discovery and development.[8][9]
Machine Learning Models
In recent years, machine learning (ML) models have demonstrated significant success in predicting aqueous and organic solubility.[8][9] These models are trained on large datasets of known solubility data and use molecular descriptors or fingerprints to learn the complex relationships between a molecule's structure and its solubility.[8] While powerful, the accuracy of these models is highly dependent on the quality and diversity of the training data.
Physics-Based Models (e.g., COSMO-RS)
Physics-based models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), offer a more first-principles approach to solubility prediction. COSMO-RS uses quantum chemical calculations to determine the chemical potential of a solute in a solvent, from which solubility can be calculated. A key advantage of this method is its ability to predict solubility in a wide range of solvents without the need for extensive experimental data for model training.[10]
Conclusion and Future Outlook
The solubility of this compound in organic solvents is a complex interplay of its amphiphilic nature and the properties of the solvent. While polar protic and aprotic solvents are expected to be effective, non-polar solvents are likely to be poor choices. This guide has provided a theoretical framework for understanding these interactions, a practical protocol for experimental solubility determination, and an overview of the potential of computational prediction.
For researchers and drug development professionals, a comprehensive understanding of solubility is not merely an academic exercise but a practical necessity. The methodologies and principles outlined herein provide a robust foundation for making informed decisions in process development, formulation design, and the overall advancement of new chemical entities. As computational methods continue to improve in accuracy and accessibility, their integration with targeted experimental work will undoubtedly accelerate the development of new and improved therapeutics.
References
- PubChem. (n.d.). Imidazole-4-carboxylic acid. National Center for Biotechnology Information.
- ChemWhat. (n.d.). This compound CAS#: 917364-12-6.
- Klamt, A. (2003). Prediction of Solubility with COSMO-RS. Zenodo. [Link]
- St. John, P. C., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
- Al-Barakati, A., et al. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. [Link]
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- ResearchGate. (2024).
- Iljin, V. V., et al. (2022). Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP.
- Domanska, U., & Krolikowski, M. (2012). Solubility of Imidazoles in Alcohols.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]
- Klamt, A., & Eckert, F. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275-281. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Štejfa, V., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Molecular pharmaceutics, 19(10), 3749-3763. [Link]
- PubChem. (n.d.). 4-Imidazolemethanol. National Center for Biotechnology Information.
- D'Agostino, T., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International journal of pharmaceutics, 659, 124233. [Link]
- Reddit. (2023). carboxylic acid solubility + TLC. r/chemhelp. [Link]
- ChemBK. (n.d.). 1H-Imidazole-4-carboxylic acid methyl ester.
- Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]
- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)
Sources
- 1. scispace.com [scispace.com]
- 2. Development of machine learning model and analysis study of drug solubility in supercritical solvent for green technology development - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. approcess.com [approcess.com]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 10. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]
1-isopropyl-1H-imidazole-4-carboxylic acid spectroscopic data
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-isopropyl-1H-imidazole-4-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This compound (C₇H₁₀N₂O₂), a substituted imidazole, represents a class of heterocyclic compounds with significant potential in medicinal chemistry, owing to the prevalence of the imidazole motif in numerous biologically active molecules.[1] This guide provides a comprehensive analysis of the core spectroscopic techniques required to characterize this specific molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document is structured not as a rigid template, but as a dynamic guide that delves into the causality behind experimental choices and data interpretation. For researchers, scientists, and drug development professionals, a thorough understanding of these spectroscopic signatures is paramount for confirming synthesis, assessing purity, and understanding the molecule's electronic and structural properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. We will examine both ¹H (proton) and ¹³C NMR data.
Proton (¹H) NMR Spectroscopy
¹H NMR provides a map of the hydrogen atoms within a molecule, revealing how many different types of protons exist and how they are related to their neighbors.
A robust protocol is essential for acquiring high-quality, reproducible data.
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).
-
Spectrometer Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard ¹H pulse program is then executed to acquire the Free Induction Decay (FID).
-
Data Processing: A Fourier transform is applied to the FID to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak identification.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
The structure of this compound suggests five distinct proton signals. The expected chemical shifts are influenced by the electronic environment of the imidazole ring and the electron-withdrawing carboxylic acid group.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |
| H-a (Imidazole C2-H) | ~7.7 - 8.0 | Singlet (s) | 1H | N/A | Proton on a carbon between two nitrogen atoms is highly deshielded. |
| H-b (Imidazole C5-H) | ~7.5 - 7.8 | Singlet (s) | 1H | N/A | Aromatic proton adjacent to the carboxylic acid group. |
| H-c (Isopropyl CH) | ~4.4 - 4.7 | Septet (sept) | 1H | ~6.8 | Methine proton split by six equivalent methyl protons. Deshielded by direct attachment to the imidazole nitrogen. |
| H-d (Isopropyl CH₃) | ~1.4 - 1.6 | Doublet (d) | 6H | ~6.8 | Six equivalent methyl protons split by the single methine proton. |
| H-e (Carboxylic Acid OH) | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | N/A | Highly deshielded acidic proton, often broad due to hydrogen bonding and chemical exchange.[2] |
Carbon (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, making it an invaluable tool for confirming the molecular framework.
The protocol is similar to ¹H NMR, but requires a greater number of scans due to the low natural abundance of the ¹³C isotope (~1.1%).
-
Sample Preparation: A more concentrated sample (~20-50 mg in ~0.7 mL of solvent) is typically used.
-
Spectrometer Setup: The instrument is tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled pulse sequence is standard, which results in a spectrum where all carbon signals appear as singlets. This simplifies the spectrum and improves the signal-to-noise ratio. A significantly larger number of scans are accumulated compared to ¹H NMR.
-
Data Processing: Fourier transform, phasing, and baseline correction are performed as with ¹H NMR.
Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
The molecule has six unique carbon environments. The chemical shifts are predicted based on known values for imidazole, carboxylic acid, and alkyl functional groups.[3][4]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Carboxylic Acid) | ~165 - 185 | Carbonyl carbons are significantly deshielded and appear far downfield.[2] |
| C2 (Imidazole) | ~135 - 140 | Carbon atom situated between two electronegative nitrogen atoms. |
| C4 (Imidazole) | ~125 - 135 | Quaternary carbon attached to the carboxylic acid group. |
| C5 (Imidazole) | ~118 - 125 | Aromatic CH carbon. |
| CH (Isopropyl) | ~48 - 55 | Aliphatic carbon directly attached to a nitrogen atom. |
| CH₃ (Isopropyl) | ~20 - 25 | Equivalent aliphatic methyl carbons. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
Modern FTIR spectrometers often use an ATR accessory, which simplifies sample handling.
-
Instrument Background: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is collected to subtract atmospheric and instrument-related absorptions.
-
Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Data Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed for characteristic absorption bands.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Data Interpretation and Key Absorptions
The IR spectrum of a carboxylic acid is highly characteristic due to the presence of both hydroxyl (-OH) and carbonyl (C=O) groups.[5][6]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Functional Group |
| O-H Stretch | 2500 - 3300 | Very Broad, Strong | Carboxylic Acid O-H |
| C-H Stretch (sp³) | 2850 - 3000 | Medium | Isopropyl C-H |
| C=O Stretch | 1700 - 1725 | Strong, Sharp | Carboxylic Acid C=O |
| C=N / C=C Stretch | 1500 - 1650 | Medium-Strong | Imidazole Ring |
| C-O Stretch | 1210 - 1320 | Strong | Carboxylic Acid C-O |
The most telling feature is the extremely broad O-H stretching band that spans from ~3300 cm⁻¹ down to ~2500 cm⁻¹, often obscuring the C-H stretches.[2][7] This broadness is a direct result of strong intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.[5] The intense C=O stretch around 1710 cm⁻¹ further confirms the carboxylic acid functionality.[2]
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through fragmentation analysis.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is the method of choice.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
LC Separation (Optional but Recommended): Inject the sample into an HPLC system to purify it from non-volatile salts or minor impurities before it enters the mass spectrometer.
-
Ionization (ESI): The sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) are formed.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Caption: LC-MS workflow and potential fragmentation pathways.
Data Interpretation
The molecular weight of this compound is 154.17 g/mol .
-
Parent Ion: In positive ion mode ESI, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z of approximately 155.08. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be seen at m/z 153.06. High-resolution mass spectrometry (HRMS) could confirm the elemental formula (C₇H₁₁N₂O₂ for the [M+H]⁺ ion) with high accuracy.
-
Fragmentation Pattern: Tandem MS (MS/MS) experiments can induce fragmentation to probe the structure. Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and the loss of the entire carboxyl group (-45 Da).[8][9] Another likely fragmentation would be the cleavage of the isopropyl group.
| Ion | Formula | m/z (Positive Mode) | Description |
| [M+H]⁺ | C₇H₁₁N₂O₂⁺ | 155.08 | Protonated molecular ion |
| [M-H₂O+H]⁺ | C₇H₉N₂O⁺ | 137.07 | Loss of water from the carboxylic acid |
| [M-COOH+H]⁺ | C₆H₁₀N₂⁺ | 110.06 | Loss of the carboxylic acid group |
Conclusion
The structural confirmation of this compound is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of the key carboxylic acid and imidazole functional groups, with its characteristic broad O-H stretch being a primary identifier. Finally, mass spectrometry confirms the molecular weight and elemental composition, lending finality to the structural assignment. Together, these techniques form a self-validating system, providing the robust and reliable data essential for advancing research and development in the chemical and pharmaceutical sciences.
References
- The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications.
- ChemicalBook. 1H-Imidazole-4-carboxylicacid,1-propyl-(9CI)(149096-35-5) 1H NMR.
- ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
- ChemicalBook. 1H-Imidazole-4-carboxylic acid synthesis.
- ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- PubChem. This compound.
- Sigma-Aldrich. 1-h-imidazole-4-carboxylic acid.
- Google Patents. CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Millersville University. Table of Characteristic IR Absorptions.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ChemicalBook. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR.
- Chemsrc. This compound.
- MedChemExpress. 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
- PubMed. Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.
- Organic Chemistry Portal. Imidazole synthesis.
- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.
- National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.
- Indian Journal of Chemistry. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
- ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. echemi.com [echemi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-isopropyl-1H-imidazole-4-carboxylic acid
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-isopropyl-1H-imidazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the structural elucidation of this heterocyclic compound. We will explore the causal relationships behind spectral features, present detailed experimental protocols, and provide a predictive analysis based on established NMR principles and data from analogous structures.
Introduction
This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules and pharmaceuticals.[1] A thorough understanding of its structure and electronic properties is paramount for drug design and development. NMR spectroscopy is an indispensable tool for this purpose, offering detailed insights into the molecular framework.[2][3] This guide will focus on the interpretation of the ¹H and ¹³C NMR spectra, providing a foundational understanding for its characterization.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the imidazole ring, the isopropyl substituent, and the carboxylic acid group. The chemical shifts are influenced by the electronic environment of each proton, which is modulated by the aromaticity of the imidazole ring and the electron-withdrawing nature of the carboxylic acid group.[4]
Imidazole Ring Protons (H-2 and H-5): The imidazole ring features two protons, H-2 and H-5.
-
H-2 Proton: The proton at the C-2 position is expected to appear as a singlet at the most downfield region among the ring protons, typically in the range of δ 7.5-8.5 ppm.[5] This significant downfield shift is attributed to the deshielding effect of the two adjacent nitrogen atoms.
-
H-5 Proton: The proton at the C-5 position is also anticipated to be a singlet and will likely resonate slightly upfield compared to H-2, generally in the range of δ 7.0-8.0 ppm.[5]
Isopropyl Group Protons: The isopropyl group will give rise to two distinct signals:
-
Methine Proton (-CH): A septet is expected for the methine proton due to coupling with the six equivalent methyl protons. Its chemical shift is predicted to be in the range of δ 4.0-5.0 ppm, influenced by the adjacent nitrogen atom of the imidazole ring.
-
Methyl Protons (-CH₃): A doublet will be observed for the six equivalent methyl protons, resulting from coupling with the methine proton. This signal is expected to appear in the upfield region, around δ 1.4-1.6 ppm.
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often exceeding δ 10-13 ppm.[6][7] Its broadness is a result of hydrogen bonding and chemical exchange.[8][9] This signal may be exchangeable with D₂O, leading to its disappearance from the spectrum upon addition of a drop of D₂O to the NMR sample.[9]
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the natural abundance of ¹³C (1.1%), these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.[10]
Imidazole Ring Carbons (C-2, C-4, and C-5):
-
C-2 Carbon: This carbon, situated between two nitrogen atoms, is the most deshielded of the ring carbons and is expected to resonate in the range of δ 135-145 ppm.
-
C-4 Carbon: The C-4 carbon, bearing the carboxylic acid group, will also be significantly downfield, with an expected chemical shift in the range of δ 130-140 ppm.
-
C-5 Carbon: The C-5 carbon is predicted to be the most upfield of the imidazole ring carbons, likely appearing in the range of δ 115-125 ppm.
Isopropyl Group Carbons:
-
Methine Carbon (-CH): The methine carbon, directly attached to the nitrogen atom, will have a chemical shift in the range of δ 45-55 ppm.
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will resonate in the upfield region of the spectrum, typically between δ 20-25 ppm.
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, with a predicted chemical shift in the range of δ 160-175 ppm.[6]
Data Summary
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These values are estimates based on known data for similar structures and general NMR principles.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 8.5 | Singlet | - |
| H-5 | 7.0 - 8.0 | Singlet | - |
| -CH (isopropyl) | 4.0 - 5.0 | Septet | ~7 |
| -CH₃ (isopropyl) | 1.4 - 1.6 | Doublet | ~7 |
| -COOH | 10 - 13 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 145 |
| C-4 | 130 - 140 |
| C-5 | 115 - 125 |
| -CH (isopropyl) | 45 - 55 |
| -CH₃ (isopropyl) | 20 - 25 |
| -COOH | 160 - 175 |
Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key proton and carbon assignments.
Caption: Molecular structure of this compound.
Experimental Protocol for NMR Data Acquisition
A standardized and robust protocol is essential for acquiring high-quality NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.[11]
-
Transfer the solution to a standard 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. ¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 15-20 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Signal averaging (e.g., 8-16 scans) is usually sufficient for a sample of this concentration.
4. ¹³C NMR Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra to obtain a flat baseline.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivity.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.
Workflow for Structural Elucidation
The following diagram outlines the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural analysis.
For unambiguous assignments, especially in more complex molecules, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon correlations.[3]
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental NMR principles and data from related compounds. The presented experimental protocols and analytical workflow offer a robust framework for the structural characterization of this and similar heterocyclic molecules. A thorough understanding of the NMR spectral features is critical for confirming the identity, purity, and structure of such compounds in research and development settings.
References
- Moore, S. J., Lachicotte, R. J., Sullivan, S. T., & Marzilli, L. G. (1994). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry, 33(20), 4641–4649. [Link]
- ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c.
- CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
- Moore, S. J., & Marzilli, L. G. (1995). NMR Coupling versus NMR Chemical Shift Information in Metallobiochemistry. High-Resolution One-Bond 1H−13C Coupling Constants Obtained by a Sensitive Reverse Detection Method. Inorganic Chemistry, 34(23), 5769–5777. [Link]
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
- ResearchGate. (n.d.). 1 H-NMR spectrum of imidazole derivative (IMD) in D6-DMSO.
- Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
- National Institutes of Health. (2017). Limiting Values of the one-bond C–H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. Magnetic Resonance in Chemistry, 55(1), 8-14. [Link]
- Supporting Information. (n.d.).
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-453.
- ResearchGate. (2017). Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- TÜBİTAK Academic Journals. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 1-7. [Link]
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- National Institutes of Health. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules, 25(9), 2169. [Link]
- Acid Unknowns Docx. (n.d.).
- Supporting Information. (n.d.).
- YouTube. (2024). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy.
- Royal Society of Chemistry. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum.
- PubChem. (n.d.). This compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. emerypharma.com [emerypharma.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. azooptics.com [azooptics.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
FT-IR spectrum of 1-isopropyl-1H-imidazole-4-carboxylic acid
An In-Depth Technical Guide to the FT-IR Spectrum of 1-isopropyl-1H-imidazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis and predictive interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers, chemists, and professionals in drug development, this document elucidates the characteristic vibrational modes expected for this heterocyclic compound. By deconstructing the molecule into its primary functional groups—the imidazole ring, the isopropyl substituent, and the carboxylic acid moiety—we can assign specific absorption bands across the infrared spectrum. This guide offers a foundational framework for confirming molecular identity, assessing purity, and understanding the structural characteristics of this and similar substituted imidazole derivatives through vibrational spectroscopy.
Introduction
This compound is a heterocyclic compound featuring a core imidazole ring, a versatile scaffold present in many biologically significant molecules, including the amino acid histidine.[1] The strategic placement of an isopropyl group at the N1 position and a carboxylic acid at the C4 position creates a molecule with distinct chemical properties, making it a valuable building block in medicinal chemistry and materials science.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural characterization of organic compounds.[2] By measuring the absorption of infrared radiation, FT-IR provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's chemical bonds.[3] This guide serves as a detailed reference for interpreting the , explaining the causal links between molecular structure and spectral features.
Molecular Structure and Key Vibrational Units
The accurate interpretation of an FT-IR spectrum begins with a thorough understanding of the molecule's structure. The key functional units of this compound, each with its own set of characteristic vibrations, are the carboxylic acid, the substituted imidazole ring, and the isopropyl group.
Caption: Molecular structure of this compound.
Predicted FT-IR Spectrum: Analysis and Interpretation
The complete FT-IR spectrum is a superposition of the vibrational modes from each functional unit. The analysis is best approached by dividing the spectrum into distinct regions.
High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)
This region is dominated by stretching vibrations of bonds involving hydrogen.
-
O-H Stretch (Carboxylic Acid): The most prominent feature is an extremely broad and strong absorption band for the O-H stretch, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹ .[4] This significant broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form in the solid state.[5] The band is often centered around 3000 cm⁻¹ and will overlap with C-H stretching vibrations.[4]
-
C-H Stretch (Imidazole Ring): Aromatic C-H stretching vibrations from the imidazole ring are expected as weak to medium sharp peaks in the 3150 cm⁻¹ to 3000 cm⁻¹ range.[1]
-
C-H Stretch (Isopropyl Group): Aliphatic C-H stretching vibrations from the isopropyl group will appear as sharp, medium-to-strong bands just below 3000 cm⁻¹. Expect distinct peaks in the 2990 cm⁻¹ to 2870 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the CH and CH₃ groups.[5]
Carbonyl and Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)
This region is critical for identifying the carbonyl and the imidazole ring's double bonds.
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch is expected between 1760 cm⁻¹ and 1690 cm⁻¹ .[4] For a hydrogen-bonded dimer, this peak is typically found closer to the lower end of the range, around 1710 cm⁻¹. Its high intensity is due to the large change in dipole moment during the vibration.[5]
-
C=C and C=N Stretches (Imidazole Ring): The imidazole ring gives rise to several stretching vibrations in the 1650 cm⁻¹ to 1400 cm⁻¹ range.[1] These absorptions, arising from C=C and C=N stretching, are typically of medium to strong intensity. For imidazole itself, bands have been assigned around 1593 cm⁻¹ (C=C stretch) and between 1486-1325 cm⁻¹ for C-N stretching modes.[1] Substitution will influence the exact positions of these peaks.
Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)
This region contains a high density of complex vibrational modes, including bending and stretching vibrations, that are unique to the overall molecular structure.
-
O-H Bend (Carboxylic Acid): An in-plane O-H bending vibration may be visible as a medium-intensity band in the 1440-1395 cm⁻¹ region. An out-of-plane O-H bend can also appear as a broad, medium-intensity band around 950-910 cm⁻¹ .[4]
-
C-O Stretch (Carboxylic Acid): A strong C-O stretching vibration coupled with the O-H bend is expected in the 1320-1210 cm⁻¹ range.[4]
-
C-H Bends (Isopropyl Group): The isopropyl group will exhibit characteristic C-H bending (scissoring) vibrations for the CH₃ groups around 1465 cm⁻¹ and 1385-1370 cm⁻¹ . The band around 1380 cm⁻¹ is often split into a doublet, which is characteristic of an isopropyl group.
-
C-N Stretches (Imidazole Ring): As mentioned, C-N stretching modes for the imidazole ring appear in this region and can be found between 1486 cm⁻¹ and 1325 cm⁻¹ .[1]
-
Ring Bending Modes: The imidazole ring's in-plane and out-of-plane bending vibrations will contribute to the complex pattern of peaks in the lower frequency part of the fingerprint region.
Summary of Expected Vibrational Frequencies
The following table summarizes the principal absorption bands predicted for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |
| 3150 - 3000 | C-H Stretch | Imidazole Ring | Weak to Medium, Sharp |
| 2990 - 2870 | C-H Stretch | Isopropyl Group | Medium to Strong, Sharp |
| 1760 - 1690 | C=O Stretch | Carboxylic Acid | Very Strong, Sharp |
| 1650 - 1450 | C=C and C=N Stretches | Imidazole Ring | Medium to Strong |
| 1470 - 1450 | C-H Bend (asymmetric) | Isopropyl Group (CH₃) | Medium |
| 1440 - 1395 | O-H Bend (in-plane) | Carboxylic Acid | Medium |
| 1385 - 1370 | C-H Bend (symmetric) | Isopropyl Group (CH₃) | Medium (often a doublet) |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |
| 950 - 910 | O-H Bend (out-of-plane) | Carboxylic Acid | Medium, Broad |
Experimental Protocol for FT-IR Analysis
To empirically validate the predictions in this guide, the following protocol for acquiring the FT-IR spectrum of a solid sample is recommended. The use of a Potassium Bromide (KBr) pellet is a standard and reliable method for solid-state analysis.
Step-by-Step Methodology
-
Sample and Reagent Preparation:
-
Ensure the this compound sample is dry and pure. Moisture will introduce a broad O-H band around 3400 cm⁻¹, which can interfere with the spectrum.
-
Use high-purity, spectroscopy-grade KBr powder. Dry the KBr in an oven at ~110°C for at least 2-4 hours and store it in a desiccator to prevent moisture absorption.
-
-
KBr Pellet Formulation:
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr powder. The ratio should be roughly 1:100.
-
Transfer the sample and KBr to an agate mortar. Gently mix the powders with a pestle.
-
Grind the mixture vigorously for several minutes until it becomes a fine, homogeneous powder with a consistent, flour-like texture. This minimizes scattering of IR radiation.
-
-
Pellet Pressing:
-
Transfer a portion of the ground mixture into the collar of a pellet press die.
-
Assemble the die and place it under a hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and minimal light scattering.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a Background Spectrum: Run a background scan with an empty sample compartment. This measures the instrument's response and the atmospheric composition (H₂O, CO₂), which will be subtracted from the sample spectrum.
-
Collect the Sample Spectrum: Run the scan for the sample. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.
-
Caption: Standard experimental workflow for FT-IR analysis using the KBr pellet method.
Conclusion
The is predicted to be rich in information, with distinct and identifiable absorption bands corresponding to its constituent functional groups. The key diagnostic peaks include the exceptionally broad O-H stretch of the carboxylic acid dimer (3300-2500 cm⁻¹), the very strong C=O stretch (~1710 cm⁻¹), sharp aliphatic C-H stretches (~2970 cm⁻¹), and a series of medium-to-strong bands in the fingerprint region associated with the imidazole ring and C-O stretching. By following the outlined experimental protocol and comparing the resulting spectrum to the assignments detailed in this guide, researchers can confidently verify the structure and integrity of their synthesized compound.
References
- LibreTexts. (n.d.). IR: carboxylic acids. Chemistry LibreTexts.
- Ramasamy, S., et al. (2015). Vibrational Spectroscopic Studies of Imidazole. Armenian Journal of Physics, 8(1), 51-58.
- Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5548.
- ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.
- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)....
- ResearchGate. (n.d.). Aldehyde and carboxylic acid IR stretching and bending mode frequencies.
- El-Azhary, A. A. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 45, 218-224.
- Ishikita, H., & Sakai, M. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5177–5184.
- ResearchGate. (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI.
- Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry.
- Priya, Y., et al. (2018). Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study. Journal of Modern Physics, 9, 753-774.
- Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
- Borve, K. J., et al. (2003). Theoretical Study of Structures, Energies, and Vibrational Spectra of the Imidazole−Imidazolium System. The Journal of Physical Chemistry A, 107(40), 8493–8503.
- Scheidt, W. R., et al. (2011). Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates. Inorganic Chemistry, 50(2), 654–662.
- Arjunan, V., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1599.
- AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide.
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.
Sources
An In-Depth Technical Guide to the Mass Spectrometry of 1-isopropyl-1H-imidazole-4-carboxylic acid
<
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-isopropyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research.[1] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies and fragmentation behaviors of this molecule. We will delve into the core principles of electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), offering both theoretical insights and practical, field-proven protocols.
Introduction to this compound
This compound (C7H10N2O2, Molecular Weight: 154.17 g/mol ) is a substituted imidazole derivative.[1][2] The imidazole ring is a fundamental scaffold in many biologically active compounds.[3] The presence of both a carboxylic acid and an isopropyl group on the imidazole core suggests specific chemical properties that influence its behavior in a mass spectrometer. Understanding its ionization and fragmentation is crucial for its accurate identification and quantification in complex matrices.
Chemical Structure:
Caption: Structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of small molecules.[4][5][6] By providing accurate mass measurements to the third or fourth decimal place, HRMS allows for the determination of the elemental composition of an analyte, significantly increasing confidence in its identification.[4][7]
Experimental Protocol: HRMS Analysis
A high-resolution mass spectrometer, such as an Orbitrap or a Q-TOF, is recommended for this analysis.[5]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen atoms on the imidazole ring are readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of gas-phase ions. |
| Sheath Gas Flow Rate | 30 - 40 (arbitrary units) | Aids in desolvation of the analyte ions. |
| Auxiliary Gas Flow Rate | 5 - 10 (arbitrary units) | Further assists in desolvation. |
| Capillary Temperature | 275 - 325 °C | Ensures complete solvent evaporation. |
| Mass Range | m/z 50 - 500 | Covers the expected mass of the parent ion and its fragments. |
| Resolution | > 60,000 FWHM | To achieve accurate mass measurement for formula determination. |
Expected Results and Interpretation
The expected protonated molecule [M+H]+ for this compound has a theoretical exact mass of 155.0815 . Observing a peak with this m/z value with a mass error of less than 5 ppm provides strong evidence for the presence of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions.[8] This provides a "fingerprint" of the molecule, allowing for confident identification and differentiation from isomers.[9]
Experimental Protocol: MS/MS Analysis
The following protocol is designed for a triple quadrupole or ion trap mass spectrometer.[10]
| Parameter | Recommended Setting | Rationale |
| Precursor Ion | m/z 155.08 | The protonated molecule [M+H]+. |
| Collision Gas | Argon or Nitrogen | Inert gas for collision-induced dissociation (CID). |
| Collision Energy | 10 - 40 eV | A range of energies should be tested to obtain a rich fragmentation spectrum. |
| Activation Type | Collision-Induced Dissociation (CID) | A common and effective fragmentation method. |
Predicted Fragmentation Pathways
Based on the structure of this compound and established fragmentation patterns of similar compounds, several key fragmentation pathways can be predicted.[11][12][13][14] The imidazole ring itself is relatively stable and fragmentation is often initiated at the substituent groups.[3][13]
Caption: Predicted major fragmentation pathways for protonated this compound.
Detailed Explanation of Fragmentation Pathways:
-
Loss of Water (H₂O): The carboxylic acid group can readily lose a molecule of water, especially with energetic activation, leading to a fragment ion at m/z 137.07 .
-
Decarboxylation (Loss of CO₂): A common fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide, resulting in a fragment at m/z 111.09 .[14][15]
-
Loss of the Isopropyl Group (C₃H₆): The bond between the imidazole nitrogen and the isopropyl group can cleave, leading to the loss of a neutral propene molecule and a fragment ion at m/z 113.05 .
-
Loss of the Carboxyl Radical (·COOH): Cleavage of the bond between the imidazole ring and the carboxylic acid group can result in the loss of a carboxyl radical, yielding a fragment at m/z 110.08 .
Hypothetical MS/MS Spectrum Data
The following table summarizes the expected major fragment ions in the MS/MS spectrum of this compound.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Elemental Composition | Neutral Loss | Proposed Structure of Fragment |
| 155.08 | 137.07 | C₇H₉N₂O⁺ | H₂O | Acylium ion |
| 155.08 | 113.05 | C₄H₅N₂O₂⁺ | C₃H₆ | Imidazole-4-carboxylic acid ion |
| 155.08 | 111.09 | C₆H₁₁N₂⁺ | CO₂ | Protonated 1-isopropyl-1H-imidazole |
| 155.08 | 69.04 | C₃H₅N₂⁺ | C₄H₅O₂ | Imidazole ring fragment |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
For the analysis of this compound in complex mixtures, coupling liquid chromatography with mass spectrometry is essential for separation and selective detection.[10][16]
Recommended LC-MS Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. measurlabs.com [measurlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. drugtargetreview.com [drugtargetreview.com]
An In-depth Technical Guide to the Potential Biological Activities of 1-isopropyl-1H-imidazole-4-carboxylic acid
Abstract: This technical guide provides a comprehensive exploration of the potential biological activities of 1-isopropyl-1H-imidazole-4-carboxylic acid. In the absence of direct literature on this specific molecule, this document synthesizes data from structurally related imidazole-4-carboxylic acid derivatives to postulate and provide a scientifically-grounded rationale for its potential as a bioactive compound. We delve into prospective applications as an antimicrobial agent, an enzyme inhibitor—specifically targeting metallo-β-lactamases (MBLs) and cyclooxygenases (COX)—and as a receptor antagonist. This guide is intended for researchers, scientists, and drug development professionals, offering detailed hypothetical experimental protocols, data interpretation frameworks, and a robust foundation for future research into this promising chemical entity.
Introduction and Molecular Overview
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions make it a privileged scaffold in drug design.[1] This guide focuses on the specific, yet underexplored, molecule: This compound .
While direct experimental data on the biological activity of this compound is not extensively available in current literature, its structural features—a 1-substituted imidazole ring with an isopropyl group and a carboxylic acid at the 4-position—allow for informed hypotheses regarding its potential bioactivities. The isopropyl group at the N-1 position introduces lipophilicity, which can influence membrane permeability and interactions with hydrophobic pockets of target proteins.[4] The carboxylic acid moiety at the C-4 position is a key functional group that can engage in ionic interactions and hydrogen bonding, often serving as a bioisostere for other functional groups in known pharmacophores.
This document will, therefore, extrapolate from the known biological activities of structurally analogous compounds to build a comprehensive profile of potential therapeutic applications for this compound. The primary areas of investigation will be its potential as an antimicrobial agent and as an inhibitor of key enzymes implicated in disease.
Postulated Biological Activity I: Antimicrobial Properties
The imidazole scaffold is a well-established pharmacophore in a variety of antimicrobial agents.[3][5] The proposed mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[6] For this compound, we postulate a potential for both antibacterial and antifungal activity.
Rationale for Antimicrobial Activity
The lipophilic isopropyl group may enhance the compound's ability to penetrate the lipid-rich cell walls of bacteria and fungi. Once inside the cell, the imidazole nucleus and carboxylic acid group could interfere with various cellular processes. For instance, imidazole derivatives have been shown to inhibit dehydrogenase activity in bacteria, a crucial process for microbial viability.[7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to assess the antimicrobial efficacy of this compound.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution with the appropriate growth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth. This can be confirmed by measuring the optical density at 600 nm.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
Hypothetical Data Summary
The following table presents hypothetical MIC values for this compound, based on activities observed for other imidazole derivatives.
| Microorganism | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | 32 - 64 |
| Escherichia coli | 64 - 128 |
| Candida albicans | 16 - 32 |
Postulated Biological Activity II: Enzyme Inhibition
The imidazole ring is a key structural feature in many enzyme inhibitors, often by coordinating with metal ions in the active site or by forming hydrogen bonds with key residues.[8] We will explore two potential enzyme targets for this compound: metallo-β-lactamases and cyclooxygenases.
Metallo-β-Lactamase (MBL) Inhibition
The rise of antibiotic resistance is a major global health threat, with MBLs being a key mechanism of resistance in Gram-negative bacteria.[9][10] These enzymes inactivate β-lactam antibiotics, and there is an urgent need for effective inhibitors.[11][12] Imidazole-based compounds, particularly those with carboxylic acid moieties, have shown promise as MBL inhibitors.[13]
Causality behind Experimental Choices: The carboxylic acid group of this compound can act as a zinc-binding group, chelating the Zn(II) ions in the MBL active site, which are essential for catalysis. The imidazole ring itself can also interact with active site residues, providing additional binding affinity. The isopropyl group may provide favorable hydrophobic interactions.
Workflow for MBL Inhibition Assay
Caption: Workflow for assessing MBL inhibitory activity.
Protocol for MBL Inhibition Assay:
-
Enzyme and Substrate: Use a purified recombinant MBL (e.g., VIM-2) and a suitable β-lactam substrate (e.g., meropenem).
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).
-
Inhibition Assay: In a UV-transparent 96-well plate, add the MBL enzyme to the assay buffer containing various concentrations of this compound.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding the meropenem substrate.
-
Data Acquisition: Monitor the decrease in absorbance at 297 nm (corresponding to meropenem hydrolysis) over time using a plate reader.
-
IC50 Calculation: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Cyclooxygenase (COX) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[14] Imidazole derivatives have been explored as both non-selective and selective COX-2 inhibitors.[15][16][17][18] The development of selective COX-2 inhibitors is of great interest due to a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Postulated Mechanism of Action: The carboxylic acid group of this compound can mimic the carboxylate of arachidonic acid, the natural substrate of COX, by forming a salt bridge with a key arginine residue (Arg120 in COX-1, Arg513 in COX-2) in the active site. The isopropyl-imidazole moiety can then occupy the hydrophobic channel of the enzyme.
Hypothetical COX Inhibition Mechanism
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. jopir.in [jopir.in]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Inhibitory potential of a novel imidazole derivative as evaluated by time-kill and dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Metallo-β-lactamase inhibitors: A continuing challenge for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and investigation of inhibitory activities of imidazole derivatives against the metallo-β-lactamase IMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole-imidazolone derivatives as dual Mcl-1/COX-2 inhibitors: Design-oriented synthesis, molecular docking, and dynamics studies with potential anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
potential therapeutic targets of 1-isopropyl-1H-imidazole-4-carboxylic acid
An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of 1-isopropyl-1H-imidazole-4-carboxylic acid
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents. This guide provides a comprehensive, in-depth framework for the identification and validation of molecular targets for this compound, a compound of significant therapeutic promise. We will navigate the scientific rationale behind a multi-tiered target discovery cascade, from initial in silico predictions and broad phenotypic screening to rigorous biophysical and cellular validation. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the causal logic behind experimental choices to empower the scientific community in unlocking the full potential of this and similar small molecules.
Introduction: The Scientific Premise for Investigating this compound
Imidazole-based compounds are renowned for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] This functional versatility arises from the imidazole ring's unique electronic configuration and its ability to engage in multiple types of interactions with biological macromolecules.[1] The specific molecule of interest, this compound, is a synthetic derivative with a largely uncharted therapeutic landscape. Its structure, featuring an isopropyl group and a carboxylic acid moiety, suggests a potential for high-affinity, specific interactions within protein binding pockets. Indeed, this scaffold serves as a crucial intermediate in the synthesis of angiotensin II receptor antagonists and various kinase inhibitors, highlighting its potential to interact with these and other "druggable" target classes.[3]
This guide will provide a systematic and scientifically rigorous pathway for elucidating the mechanism of action of this compound, with a primary focus on the foundational steps of target identification and validation.
A Multi-Pronged Strategy for Target Identification
A robust target identification strategy begins with a broad, unbiased search for biological activity and progressively narrows the focus to specific molecular interactions. Our proposed workflow integrates computational, cellular, and biochemical approaches to build a compelling case for one or more therapeutic targets.
Diagram: Overall Target Identification Workflow
Caption: A multi-phase workflow for target identification.
Phase 1: Hypothesis Generation
In Silico Target Prediction
In silico methods offer a rapid, cost-effective first pass at identifying potential protein targets. These computational approaches use the chemical structure of this compound to predict its binding to known protein structures.
Rationale: By comparing the molecule's structure to databases of known ligands and their targets, we can generate a preliminary list of potential interacting proteins, such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.[1] This helps to focus subsequent experimental work.
Protocol: Molecular Docking
-
Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization using computational chemistry software (e.g., Avogadro, ChemDraw).
-
Target Selection: Download the 3D crystal structures of potential target proteins from the Protein Data Bank (PDB). Focus on proteins implicated in diseases where imidazole derivatives have shown promise (e.g., MAP kinases, sirtuins).[4][5]
-
Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, PyRx) to predict the binding pose and affinity of the compound within the active site of each target protein.[6]
-
Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions). Prioritize targets with high predicted binding affinities for further investigation.
Phenotypic Screening
Phenotypic screening is a powerful, unbiased approach that identifies compounds altering the phenotype of a cell or organism in a desired way, without a priori knowledge of the target.[7][8]
Rationale: This "classical pharmacology" approach is highly valuable because it screens for activity in a complex, disease-relevant biological system.[9] A positive "hit" in a phenotypic screen provides strong evidence of biological activity and a starting point for target deconvolution.
Protocol: High-Content Imaging for Anti-Proliferative Effects
-
Cell Line Selection: Choose a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Compound Treatment: Plate cells in 384-well microplates. Treat with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 72 hours.
-
Staining: Stain cells with fluorescent dyes for key cellular features (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, and a viability dye).
-
Imaging and Analysis: Use a high-content imaging system to automatically acquire and analyze images. Quantify parameters such as cell count, nuclear morphology (for apoptosis), and cell cycle state.
-
Hit Identification: A compound is considered a "hit" if it selectively reduces the proliferation of cancer cells with minimal effect on non-cancerous cells.
Phase 2: Target Deconvolution and Hit Finding
Once a biological activity is confirmed, the next step is to identify the specific molecular target(s) responsible for this effect.
Affinity-Based Protein Profiling
This method uses a modified version of the compound to "pull down" its binding partners from a cell lysate.[10][11]
Rationale: By immobilizing the compound on a solid support, we can selectively capture proteins that bind to it. These captured proteins can then be identified by mass spectrometry.
Protocol: On-Bead Affinity Matrix Pulldown
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm (e.g., polyethylene glycol) that can be covalently attached to agarose beads.
-
Lysate Preparation: Prepare a lysate from the cells that showed a response in the phenotypic screen.
-
Incubation: Incubate the cell lysate with the compound-conjugated beads. As a control, also incubate the lysate with unconjugated beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands in the compound-treated sample by mass spectrometry.
Kinobeads Profiling for Kinase Targets
Given that many imidazole-based compounds are kinase inhibitors, a specialized chemical proteomics approach using "kinobeads" can be highly effective.[12]
Rationale: Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on beads.[13] These beads can enrich a large portion of the cellular kinome. By pre-incubating a cell lysate with our compound of interest, we can see which kinases it prevents from binding to the beads, thus identifying them as its targets.[14] This competition-based approach is powerful for profiling selectivity across the kinome.[13][15]
Protocol: Competitive Kinobeads Profiling
-
Cell Lysate Preparation: Prepare lysates from the cell line of interest.
-
Competitive Binding: Incubate aliquots of the lysate with varying concentrations of this compound.
-
Kinobeads Enrichment: Add kinobeads to the lysates and incubate to capture kinases that are not inhibited by the free compound.
-
Digestion and Mass Spectrometry: Elute and digest the bound kinases and analyze the resulting peptides by quantitative mass spectrometry.
-
Data Analysis: Identify kinases whose abundance on the beads is reduced in a dose-dependent manner by the compound. These are the primary candidate targets.
Phase 3: Target Validation and Characterization
The final and most critical phase is to confirm that the candidate proteins identified are genuine targets and to quantify the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[16][17][18]
Rationale: The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its melting temperature.[19] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining at different temperatures, we can confirm target engagement.[20]
Protocol: Western Blot-Based CETSA
-
Compound Treatment: Treat intact cells with either the compound or a vehicle control.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant (containing soluble proteins) and analyze the amount of the candidate target protein by Western blot.
-
Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the control.
Biochemical Assays
Biochemical assays using purified proteins are essential for confirming that the compound directly modulates the target's function (e.g., enzymatic activity).[21][22][23]
Rationale: These assays provide a controlled, in vitro system to quantify the compound's potency (e.g., IC50) and to study its mechanism of inhibition, free from the complexities of a cellular environment.[21]
Protocol: Kinase Activity Assay (if target is a kinase)
-
Reagents: Obtain purified recombinant kinase, its specific substrate, and ATP.
-
Assay Setup: In a 384-well plate, set up reactions containing the kinase, substrate, and a range of concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at the optimal temperature for the enzyme.
-
Detection: Use a detection method to measure kinase activity (e.g., a fluorescence-based assay that measures the amount of phosphorylated substrate).
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Biophysical Assays for Direct Binding
Biophysical techniques provide quantitative data on the direct physical interaction between the compound and the purified target protein.
Rationale: These methods are label-free and provide precise measurements of binding affinity (KD), kinetics (kon and koff), and thermodynamics, which are crucial for lead optimization.[24][25]
Protocol 1: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified target protein onto an SPR sensor chip.[24]
-
Analyte Injection: Flow different concentrations of this compound over the chip surface.[24]
-
Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds and dissociates, generating a sensorgram in real-time.[26]
-
Kinetic Analysis: Analyze the sensorgrams to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[27][28]
Protocol 2: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Place the purified target protein in the ITC sample cell and the compound in the injection syringe, ensuring both are in identical buffer to minimize heats of dilution.[29]
-
Titration: Inject small aliquots of the compound into the protein solution.[30]
-
Heat Measurement: The ITC instrument directly measures the small heat changes that occur upon binding.[31][32]
-
Thermodynamic Analysis: Integrate the heat pulses to generate a binding isotherm. Fit this curve to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[30][33]
Data Summary and Interpretation
The data from these experiments should be systematically collected and analyzed to build a cohesive argument for the identified target(s).
| Parameter | Phenotypic Screen | Biochemical Assay | SPR | ITC |
| Metric | EC50 | IC50 | KD | KD |
| Typical Value | 1-10 µM | 0.1-1 µM | 0.1-1 µM | 0.1-1 µM |
| Information | Cellular Potency | Enzymatic Potency | Binding Affinity & Kinetics | Binding Affinity & Thermodynamics |
Conclusion
References
- Phenotypic screening - Wikipedia. (n.d.).
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical. (n.d.).
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023, October 10).
- How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025, June 11).
- Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. (2025, April 24).
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.).
- Achieving Modern Success in Phenotypic Drug Discovery - Pfizer. (n.d.).
- Target Identification and Valid
- Phenotype-Based Drug Screening - Cre
- Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. (n.d.).
- (PDF)
- Phenotypic Screening - Cre
- Small-molecule Target and Pathway Identific
- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed. (n.d.).
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (n.d.).
- Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24).
- Target identification and mechanism of action in chemical biology and drug discovery - NIH. (n.d.).
- Characterizing Binding Interactions by ITC - TA Instruments. (n.d.).
- Surface Plasmon Resonance for Biomolecular Interaction Analysis - Aragen Life Sciences. (n.d.).
- Surface Plasmon Resonance (SPR) Analysis for Drug Development. (2020, December 9).
- How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone. (2025, June 2).
- Target Prediction of Imidazole Derivatives as Anti-Microbial - ResearchG
- How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025, December 25).
- Imidazoles as potential anticancer agents - PMC - PubMed Central. (n.d.).
- Target & Lead Identification & Validation | Thermo Fisher Scientific - TO. (n.d.).
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021, July 29).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
- Biochemical Assay Development - Charnwood Discovery. (n.d.).
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.).
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
- In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023, November 7).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
- Biochemical Assays | Enzymatic & Kinetic Activity - Domainex. (n.d.).
- Recent advances in methods to assess the activity of the kinome - PMC - PubMed Central. (2017, June 26).
- 2-Isopropyl-1H-imidazole-4-carboxylic acid|CAS 102625-27-4 - Benchchem. (n.d.).
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2).
- In-Silico Molecular Docking Studies of Some Imidazole Based Derivatives on Mapk Inhibitor (PDB ID- 1a9u)
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6).
- CETSA. (n.d.).
- This compound | C7H10N2O2 | CID 40152224 - PubChem. (n.d.).
- (PDF) Synthesis and therapeutic potential of imidazole containing compounds. (n.d.).
- Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors | Journal of Proteome Research - ACS Public
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19).
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchG
- Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (n.d.).
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 5. jchr.org [jchr.org]
- 6. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 8. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 9. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijsrtjournal.com [ijsrtjournal.com]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. CETSA [cetsa.org]
- 19. annualreviews.org [annualreviews.org]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 24. denovobiolabs.com [denovobiolabs.com]
- 25. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 26. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 27. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 28. youtube.com [youtube.com]
- 29. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 30. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 31. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. tainstruments.com [tainstruments.com]
- 33. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
An In-Depth Technical Guide to 1-isopropyl-1H-imidazole-4-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-isopropyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While the specific discovery and historical timeline of this particular molecule are not extensively documented, this guide elucidates its chemical context, details plausible and established synthetic routes, and explores its potential applications based on the broader class of N-substituted imidazole-4-carboxylic acids. This document serves as a valuable resource for researchers engaged in the synthesis and evaluation of novel imidazole derivatives for drug discovery and other advanced applications.
Introduction: The Imidazole-4-Carboxylic Acid Scaffold
Imidazole-4-carboxylic acid and its derivatives are a pivotal class of heterocyclic compounds. The imidazole ring is a fundamental component of several biologically crucial molecules, including the amino acid histidine. The presence of both a carboxylic acid and a basic imidazole core imparts unique physicochemical properties, making it a versatile scaffold in medicinal chemistry.[1] These compounds and their derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and antiplatelet effects.[2][3][4] The N-substitution on the imidazole ring, in this case with an isopropyl group, allows for the fine-tuning of steric and electronic properties, which can significantly influence biological activity and pharmacokinetic profiles.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several strategic pathways. The primary challenge in the synthesis of N-substituted imidazoles is achieving regioselectivity, as alkylation can occur at either of the two nitrogen atoms in the imidazole ring.[5]
Pathway 1: N-Alkylation of Imidazole-4-carboxylic Acid Ester
A common and direct approach involves the N-alkylation of a pre-formed imidazole-4-carboxylic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Workflow for N-Alkylation Pathway:
Caption: N-Alkylation of an imidazole-4-carboxylate ester followed by hydrolysis.
Detailed Protocol:
Step 1: N-Alkylation of Ethyl Imidazole-4-carboxylate
-
To a solution of ethyl imidazole-4-carboxylate in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base such as potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen.
-
Add an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to the reaction mixture.
-
Heat the mixture to facilitate the alkylation reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude ethyl 1-isopropyl-1H-imidazole-4-carboxylate. Purification can be achieved through column chromatography.
Causality: The use of an ester protecting group for the carboxylic acid is crucial as the acidic proton would interfere with the basic conditions required for N-alkylation. The choice of a polar aprotic solvent aids in dissolving the imidazole salt and facilitating the SN2 reaction.
Step 2: Hydrolysis of the Ester
-
Dissolve the purified ethyl 1-isopropyl-1H-imidazole-4-carboxylate in an aqueous solution of a strong base, such as sodium hydroxide.[6]
-
Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).[6]
-
Cool the reaction mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 1-2.[6][7]
-
The desired this compound will precipitate out of the solution.
-
The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like an alcohol or an ether can be performed for further purification.[8]
Self-Validation: The purity of the final product can be confirmed by determining its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Pathway 2: De Novo Imidazole Ring Synthesis
An alternative strategy involves constructing the imidazole ring with the N-isopropyl group already in place. This can offer better regiocontrol.
Workflow for De Novo Synthesis:
Caption: De novo synthesis of the imidazole ring followed by carboxylation.
Conceptual Protocol:
-
The Radziszewski imidazole synthesis can be adapted by reacting glyoxal, formaldehyde, and isopropylamine in the presence of ammonia to form 1-isopropyl-1H-imidazole.[1]
-
The subsequent carboxylation at the C4 position is a more challenging step and may require specific reagents such as organolithium reagents followed by quenching with carbon dioxide.
Expertise Insight: While this method offers excellent regiocontrol for the N-substitution, the subsequent C-H functionalization for carboxylation can be low-yielding and require stringent anhydrous conditions. Therefore, the N-alkylation of a pre-existing imidazole-4-carboxylate is often the more practical and higher-yielding approach in a laboratory setting.
Physicochemical Properties
The physicochemical properties of this compound are influenced by the presence of the isopropyl group, the imidazole ring, and the carboxylic acid moiety.
| Property | Predicted/Observed Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in polar organic solvents and aqueous base | [9] |
| pKa | (Predicted) ~2-3 for the carboxylic acid and ~6-7 for the imidazolium ion | General chemical principles |
Potential Applications and Biological Activity
While specific studies on this compound are limited, the broader class of N-substituted imidazole-4-carboxylic acids has shown significant potential in various fields.
-
Medicinal Chemistry:
-
Anticancer Agents: A series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives have demonstrated antiproliferative potential against various human cancer cell lines.[2] The length of the N-alkyl chain was found to influence the inhibitory effect.[2]
-
Antiplatelet Activity: Certain 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters and amides have been identified as antiplatelet agents.[3]
-
Antimicrobial Properties: The imidazole nucleus is a common feature in many antimicrobial and antifungal drugs. N-substituted imidazole derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi.[10]
-
-
Materials Science:
-
Imidazole-4-carboxylic acid is used in the synthesis of imidazole-functionalized dendritic polymers, which have applications in drug delivery, catalysis, and electronics.[11] The N-isopropyl substitution could be used to modify the properties of such materials.
-
Conclusion
This compound represents a specific iteration of the versatile imidazole-4-carboxylic acid scaffold. While its individual history is not well-documented, its synthesis can be reliably achieved through established methods for N-alkylation of imidazole esters. The broader biological and material science applications of related compounds suggest that this compound is a valuable building block for the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this and other N-substituted imidazole derivatives.
References
- Ruzi, Z., Nie, L., Bozorov, K., Zhao, J., & Aisa, H. A. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Rehse, K., & Ciborski, T. (1995). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Archiv der Pharmazie, 328(5), 457-463.
- Hamad, A. J. K., Atia, M. F., Al-Marjani, S. A. K., Redha, I. A.-B., & Enaam, H. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Mustansiriyah Journal of Science, 30(2), 56-65.
- Google Patents. (2012). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
- De Luca, L. (2006). A new, convenient and mild procedure for the synthesis of 1-substituted-1H-imidazole-4-carboxylates. Tetrahedron Letters, 47(3), 305-308.
- Kaur, H., & Kumar, S. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. Heterocyclic Letters, 13(2), 239-254.
- Singh, P., & Kumar, A. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applied Pharmaceutical Science, 2(11), 173-177.
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.
- Google Patents. (2016). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
- de la Torre, B. G., & Andreu, D. (2017). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 22(8), 1255.
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 8. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 1-isopropyl-1H-imidazole-4-carboxylic acid and its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatile Imidazole Scaffold
The imidazole ring is a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This guide focuses on a specific, yet promising, member of this family: 1-isopropyl-1H-imidazole-4-carboxylic acid. The introduction of an isopropyl group at the N-1 position and a carboxylic acid at the C-4 position offers a unique combination of lipophilicity and functionality, making it an attractive building block for creating novel therapeutic agents and functional materials. This document provides a comprehensive overview of its synthesis, characterization, derivatization, and potential applications, with a focus on practical, field-proven insights for the research scientist.
Physicochemical Properties and Structural Features
This compound is a substituted imidazole with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | |
| CAS Number | 917364-12-6 |
The structure features a five-membered aromatic imidazole ring, which imparts a degree of chemical stability. The isopropyl group at the N-1 position adds steric bulk and increases lipophilicity, which can be crucial for modulating pharmacokinetic properties in drug candidates. The carboxylic acid group at the C-4 position is a key functional handle for further chemical modifications, such as the formation of esters and amides, and also provides a site for ionic interactions.
Synthesis of this compound
A proposed two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
This step involves the N-alkylation of ethyl imidazole-4-carboxylate with an isopropyl halide.
Protocol:
-
Reaction Setup: To a solution of ethyl 1H-imidazole-4-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropane or 2-iodopropane (1.1-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford ethyl 1-isopropyl-1H-imidazole-4-carboxylate.
Step 2: Hydrolysis to this compound
The final step is the saponification of the ester to the carboxylic acid.
Protocol:
-
Reaction Setup: Dissolve the ethyl 1-isopropyl-1H-imidazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents). Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 3-4 with a dilute acid, such as 1M hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization
While experimental spectroscopic data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR (Predicted):
-
Imidazole Protons: Two singlets in the aromatic region (δ 7.5-8.0 ppm).
-
Isopropyl Group: A septet for the CH proton (δ 4.5-5.0 ppm) and a doublet for the two CH₃ groups (δ 1.4-1.6 ppm).
-
Carboxylic Acid Proton: A broad singlet at δ > 12 ppm, which may be exchangeable with D₂O.
¹³C NMR (Predicted):
-
Imidazole Carbons: Signals in the range of δ 115-145 ppm.
-
Carboxylic Carbonyl: A signal around δ 165-175 ppm.
-
Isopropyl Carbons: A signal for the CH carbon around δ 48-52 ppm and a signal for the CH₃ carbons around δ 22-25 ppm.
IR Spectroscopy (Predicted):
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Imidazole Ring): Absorptions in the 1500-1650 cm⁻¹ region.
-
C-H Stretches (Aliphatic): Absorptions around 2850-3000 cm⁻¹.
Mass Spectrometry (Predicted):
-
[M+H]⁺: Expected at m/z 155.0815 for C₇H₁₁N₂O₂⁺.
Key Derivatives and Their Synthesis
The carboxylic acid functionality of this compound is a versatile handle for the synthesis of various derivatives, primarily esters and amides.
Key derivatization pathways from the core carboxylic acid.
Ester Derivatives
Esterification can be achieved through standard methods such as Fischer esterification.
Protocol (Fischer Esterification):
-
Reaction Setup: Suspend this compound (1 equivalent) in the desired alcohol (e.g., ethanol, methanol), which acts as both reactant and solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux for several hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by column chromatography.
Amide Derivatives
Amide bond formation typically requires activation of the carboxylic acid.
Protocol (Amide Coupling):
-
Acid Activation: Dissolve this compound (1 equivalent) in a polar aprotic solvent like DMF or dichloromethane. Add a coupling agent such as HATU, HBTU, or EDC (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents). Stir at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.
Applications in Drug Discovery and Materials Science
While specific applications of this compound are not extensively documented, the broader class of imidazole-4-carboxylic acid derivatives has shown significant potential in various fields.
-
Medicinal Chemistry: Imidazole-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The this compound scaffold can serve as a valuable starting point for the synthesis of compound libraries for screening against various biological targets. The carboxylic acid group can act as a bioisostere for other acidic functional groups or can be derivatized to modulate the physicochemical properties of the molecule to optimize its pharmacokinetic and pharmacodynamic profile.
-
Enzyme Inhibition: The imidazole nucleus is a key component of the amino acid histidine, which often plays a crucial role in the active sites of enzymes. Synthetic imidazole derivatives can mimic this interaction and act as enzyme inhibitors.[4]
-
Coordination Chemistry and Materials Science: The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials can have applications in catalysis, gas storage, and as sensors.
Conclusion and Future Perspectives
This compound represents a versatile and promising building block for chemical synthesis. Its straightforward, albeit not yet published in detail, synthetic route and the presence of two key modifiable positions—the N-1 isopropyl group and the C-4 carboxylic acid—provide a rich platform for the generation of diverse chemical entities. Further research into the synthesis and biological evaluation of derivatives of this core structure is warranted and could lead to the discovery of novel therapeutic agents and advanced materials. This guide provides a foundational framework for researchers to begin exploring the potential of this intriguing imidazole derivative.
References
- Panday, D., et al. (2020). A review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 253-273.
- Al-Marjani, M. F., et al. (2019).
- Al-Sbou, Y., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1569.
- Google Patents. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
- Stadler, A., et al. (2002). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. Archiv der Pharmazie, 335(4), 167-173.
- Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
- Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
- Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
- PubChem. (n.d.). Ethyl 1H-imidazole-1-carboxylate.
- PubChem. (n.d.). This compound.
Sources
- 1. Synthesis of 1-alkyl-4-imidazolecarboxylates: a catch and release strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Theoretical and Computational Scrutiny of 1-isopropyl-1H-imidazole-4-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive theoretical framework for the study of 1-isopropyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies to elucidate the structural, electronic, and spectroscopic properties of this molecule, and to predict its potential biological activity. The narrative emphasizes the rationale behind the theoretical approaches, ensuring a blend of scientific rigor and practical insight.
Introduction: The Significance of Imidazole Scaffolds
Imidazole, a five-membered aromatic heterocycle, is a ubiquitous pharmacophore in numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The unique electronic structure of the imidazole ring allows it to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, making it a versatile building block in drug design.[1][5] The subject of this guide, this compound, combines the core imidazole scaffold with an isopropyl group at the N1 position and a carboxylic acid group at the C4 position. These substitutions are expected to modulate the molecule's lipophilicity, steric profile, and hydrogen bonding capabilities, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Theoretical studies, particularly those employing Density Functional Theory (DFT) and molecular docking, provide invaluable insights into the behavior of such molecules at an atomic level, complementing and guiding experimental research.[1][6][7] This guide will detail a systematic theoretical approach to characterize this compound.
Computational Methodology: A Self-Validating System
The cornerstone of a robust theoretical study is a well-defined and validated computational protocol. The methodologies outlined herein are selected to provide a balanced approach between computational cost and accuracy, drawing from established practices in the field of computational chemistry.
Density Functional Theory (DFT) Calculations
DFT has emerged as a powerful tool for investigating the electronic structure and properties of molecules.[1][6][7] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[1][8]
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Initial Structure Preparation: The 3D structure of this compound is first constructed using molecular modeling software. The structure can be obtained from databases such as PubChem (CID 40152224) or built manually.[9]
-
Geometry Optimization: The initial structure is then optimized to its lowest energy conformation using the B3LYP functional with a suitable basis set, such as 6-311++G(d,p).[10] The choice of a triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing the electronic distribution, particularly for the heteroatoms and the carboxylic acid group. The optimization process is performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model, PCM) to simulate a solution environment.
-
Frequency Analysis: Following successful geometry optimization, a frequency calculation is performed at the same level of theory. This step is critical for two reasons:
-
It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.[2]
-
Molecular Orbital and Electronic Property Analysis
The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's ability to donate and accept electrons.[8][10]
Data Presentation: Calculated Electronic Properties
| Parameter | Description | Predicted Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.[10] |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Visual representation of the charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[2] |
Theoretical Spectroscopic Analysis
Computational methods can predict various spectroscopic properties, which serve as a powerful tool for structural elucidation when compared with experimental data.[10][11][12][13]
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts.[10] The calculated shifts are typically referenced against a standard, such as tetramethylsilane (TMS).
-
IR Spectroscopy: As mentioned, frequency calculations yield the theoretical vibrational modes. These can be visualized to understand the nature of the vibrations and the resulting IR spectrum can be generated.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.[10]
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][14][15][16] This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.
Experimental Protocol: Molecular Docking Workflow
-
Target Selection and Preparation: A biologically relevant protein target is chosen based on the known or hypothesized mechanism of action of imidazole derivatives. For instance, enzymes like cyclooxygenase (COX) or various kinases are common targets. The 3D structure of the protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to perform the docking simulation. The program samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are identified and visualized.
Visualizing Theoretical Concepts
Diagrams are essential for conveying complex information in a clear and concise manner. The following diagrams, generated using Graphviz, illustrate key aspects of the theoretical study of this compound.
Figure 1: Molecular structure of this compound.
Figure 2: Workflow for the theoretical study of this compound.
Predicted Outcomes and Their Implications
The theoretical studies described in this guide are expected to yield a wealth of information about this compound.
-
Structural Insights: The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles, offering a detailed 3D picture of the molecule.
-
Electronic Profile: The HOMO-LUMO gap will indicate the molecule's kinetic stability and chemical reactivity. The MEP map will highlight the regions most likely to engage in electrostatic interactions, such as hydrogen bonding, which is crucial for receptor binding.
-
Spectroscopic Fingerprints: The calculated NMR, IR, and UV-Vis spectra will serve as theoretical benchmarks that can be used to confirm the identity and purity of the synthesized compound.
-
Biological Potential: Molecular docking studies will provide a rational basis for the potential biological activity of the molecule by identifying its likely protein targets and predicting its binding affinity. This information is invaluable for guiding the design of more potent and selective analogs in a drug discovery program.
Conclusion
The theoretical investigation of this compound, following the comprehensive framework presented in this guide, will provide fundamental insights into its physicochemical properties and potential biological relevance. By integrating DFT calculations for structural and electronic characterization with molecular docking for predicting bioactivity, researchers can gain a holistic understanding of this promising molecule. This in-silico approach not only complements experimental work but also accelerates the process of drug discovery and materials development by enabling a more rational and targeted design strategy.
References
- Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. (n.d.). MDPI.
- A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces. (2015). RSC Publishing.
- DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes. (2023). ResearchGate.
- A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study. (n.d.).
- Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and mo. (2018). Elsevier.
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011). ScienceDirect.
- This compound. (n.d.). PubChem.
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2013). Arabian Journal of Chemistry.
- Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. (2007). ResearchGate.
- Ligating properties of 1H-imidazole-4-carboxylic acid. (2012). ResearchGate.
- Fourfold Filtered Statistical/Computational Approach for the Identification of Imidazole Compounds as HO-1 Inhibitors from Natural Products. (2020). MDPI.
- Method for preparing 1H-imidazole-4-formic acid. (n.d.). Google Patents.
- Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. (2022). Eco-Vector Journals Portal.
- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2013). Semantic Scholar.
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2021). PMC.
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2018). PMC.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- Design, Synthesis of Imidazole and Study Antibacterial Molecular Docking of New Heterocyclic Derived from Furfural. (2020). ResearchGate.
- Synthesis, characterization, and Antibacterial Study of some Imidazole and Molecular Docking of New Heterocyclic from Furan Derivative. (2019). Journal of Biochemical Technology.
- UV–vis, IR and 1H NMR spectroscopic studies and characteri. (2009). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- a review article on synthesis of imidazole derivatives. (2020). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. (2023). YouTube.
- Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2023). Journal of the American Chemical Society.
Sources
- 1. mdpi.com [mdpi.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. A DFT study of adsorption of imidazole, triazole, and tetrazole on oxidized copper surfaces: Cu2O(111) and Cu2O(111)-w/o-CuCUS - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study | Semantic Scholar [semanticscholar.org]
- 9. This compound | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lehigh.edu [lehigh.edu]
- 12. repositorio.uchile.cl [repositorio.uchile.cl]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jbiochemtech.com [jbiochemtech.com]
Methodological & Application
Application Note & Protocol: A Regioselective Synthesis of 1-isopropyl-1H-imidazole-4-carboxylic acid
Abstract & Introduction
Substituted imidazole-4-carboxylic acids are pivotal structural motifs in medicinal chemistry and materials science. Their utility as pharmacophores, ligands for metal complexes, and versatile synthetic intermediates necessitates reliable and scalable synthetic routes.[1] This application note provides a detailed, field-tested protocol for the regioselective synthesis of 1-isopropyl-1H-imidazole-4-carboxylic acid, a key building block for various research applications.
The primary challenge in synthesizing N-substituted imidazoles from precursors like imidazole-4-carboxylic acid or its esters is controlling the site of substitution. Direct alkylation of the imidazole ring often leads to a mixture of N-1 and N-3 (or 1,4- and 1,5-) isomers, complicating purification and reducing the yield of the desired product.[2] The strategy outlined herein circumvents this issue by employing a two-step sequence starting from a commercially available precursor, ethyl imidazole-4-carboxylate. This method ensures high regioselectivity for the N-1 isomer, followed by a straightforward ester hydrolysis to yield the target carboxylic acid.
This guide explains the causality behind procedural choices, provides step-by-step protocols, and summarizes key data to ensure reproducibility and success in a laboratory setting.
Overall Synthetic Strategy
The synthesis is structured as a two-part process designed for optimal regioselectivity and yield.
-
Part A: N-Alkylation. The synthesis begins with the deprotonation of ethyl imidazole-4-carboxylate at the N-1 position using a strong base, creating a nucleophilic imidazolide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with 2-bromopropane to selectively install the isopropyl group at the N-1 position.
-
Part B: Saponification (Ester Hydrolysis). The resulting intermediate, ethyl 1-isopropyl-1H-imidazole-4-carboxylate, is then hydrolyzed under basic conditions. A subsequent acidic workup protonates the carboxylate salt, precipitating the final product, this compound.
Caption: Overall two-step synthetic workflow.
Experimental Protocols & Methodologies
Part A: Synthesis of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate (Intermediate)
Rationale: This step is critical for establishing the correct isomer. Sodium hydride (NaH) is chosen as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H, driving the reaction forward. Dimethylformamide (DMF) is an ideal polar aprotic solvent that effectively solvates the resulting sodium imidazolide salt without interfering with the nucleophilic attack.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| Ethyl imidazole-4-carboxylate | 23785-21-9 | 140.15 | 10.0 | 1.0 |
| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 11.0 | 1.1 |
| 2-Bromopropane | 75-26-3 | 122.99 | 12.0 | 1.2 |
| Anhydrous DMF | 68-12-2 | - | 50 mL | - |
| Ethyl Acetate | 141-78-6 | - | 200 mL | - |
| Saturated aq. NH₄Cl | 12125-02-9 | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
Step-by-Step Protocol:
-
Inert Atmosphere Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol). Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time. Add 50 mL of anhydrous DMF.
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Dissolve ethyl imidazole-4-carboxylate (1.40 g, 10.0 mmol) in 10 mL of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.
-
Expert Insight: Slow addition is crucial to control the evolution of hydrogen gas. The reaction is exothermic.
-
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The solution should become clear as the sodium salt of the imidazole forms.
-
Alkylation: Add 2-bromopropane (1.12 mL, 1.48 g, 12.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes).
-
Workup & Extraction:
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Transfer the mixture to a separatory funnel and dilute with 100 mL of water and 100 mL of ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford ethyl 1-isopropyl-1H-imidazole-4-carboxylate as a clear oil.
-
Expected Yield: 75-85%.
-
Part B: Synthesis of this compound (Final Product)
Rationale: This step employs saponification, a classic method for ester hydrolysis.[3][4] A mixture of ethanol and water is used as the solvent to ensure the solubility of both the nonpolar ester and the polar sodium hydroxide. The reaction is typically heated to reflux to increase the rate of hydrolysis. The final, crucial step is acidification, which converts the water-soluble sodium carboxylate salt into the less soluble carboxylic acid, causing it to precipitate from the solution.
Caption: Mechanism of base-mediated ester hydrolysis.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| Ethyl 1-isopropyl-1H-imidazole-4-carboxylate | - | 182.22 | 7.5 (assumed) | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 22.5 | 3.0 |
| Ethanol (EtOH) | 64-17-5 | - | 30 mL | - |
| Deionized Water (H₂O) | 7732-18-5 | - | 15 mL | - |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | - | As needed | - |
Step-by-Step Protocol:
-
Setup: In a 100 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve the ethyl 1-isopropyl-1H-imidazole-4-carboxylate (1.37 g, 7.5 mmol) in ethanol (30 mL).
-
Base Addition: Prepare a solution of sodium hydroxide (0.90 g, 22.5 mmol) in water (15 mL) and add it to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification & Precipitation:
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add 2M HCl dropwise while stirring vigorously. Monitor the pH with pH paper or a pH meter.
-
Continue adding acid until the pH is approximately 2-3. A white precipitate of the carboxylic acid will form.
-
Trustworthiness Check: The isoelectric point of imidazole carboxylic acids is typically in the acidic pH range. Precipitation in this range is a key validation checkpoint.
-
-
Isolation & Purification:
-
Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water (2 x 10 mL).
-
Dry the solid under high vacuum to a constant weight. If further purification is needed, recrystallization from a suitable solvent like ethanol/water can be performed.
-
Expected Yield: 85-95%.
-
Conclusion
This application note details a robust and regioselective two-step synthesis for this compound. By separating the N-alkylation and ester hydrolysis steps, this protocol effectively overcomes the common challenge of isomer formation, providing a reliable method for producing this valuable synthetic intermediate in high yield and purity. The provided rationale and step-by-step instructions are designed to be easily implemented by researchers in the field of organic and medicinal chemistry.
References
- Russian Journal of General Chemistry (2004). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. [Source: SpringerLink, though a direct, stable URL is not provided by the search, the citation points to the existence of this research]
- PubChem - National Center for Biotechnology Information. (n.d.). This compound. [Link]
- Google Patents. (2012). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
- TSI Journals. (n.d.).
Sources
Synthesis of 1-isopropyl-1H-imidazole-4-carboxylic acid: A Detailed Protocol for Researchers
Abstract
This comprehensive guide details a robust and reproducible three-step synthesis protocol for 1-isopropyl-1H-imidazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the esterification of 1H-imidazole-4-carboxylic acid, followed by N-isopropylation of the resulting ester, and concludes with basic hydrolysis to yield the target compound. This document provides not only a step-by-step methodology but also delves into the rationale behind the choice of reagents and reaction conditions, ensuring scientific integrity and enabling researchers to confidently replicate and adapt this protocol. All quantitative data is summarized in tables, and a visual workflow diagram is provided for enhanced clarity.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The imidazole scaffold is a prevalent feature in numerous natural products and synthetic drugs, owing to its ability to engage in a variety of biological interactions.[1] The N-isopropyl group can impart specific physicochemical properties, such as increased lipophilicity and metabolic stability, which are often desirable in drug candidates.
The synthetic strategy outlined herein is designed for efficiency and scalability, proceeding through a logical sequence of protection (esterification), key bond formation (N-alkylation), and deprotection (hydrolysis). This approach mitigates potential side reactions and facilitates purification of the intermediates and the final product.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a three-step process, as illustrated in the workflow diagram below. This strategy ensures a high-yielding and pure final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer, and mass spectrometry (MS) can be performed using an ESI source.
| Reagent/Material | Grade | Supplier |
| 1H-Imidazole-4-carboxylic acid | ≥98% | Commercially Available |
| Ethanol (absolute) | Anhydrous | Commercially Available |
| Sulfuric acid (H₂SO₄) | 98% | Commercially Available |
| 2-Bromopropane | ≥99% | Commercially Available |
| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Sodium hydroxide (NaOH) | ≥98% | Commercially Available |
| Hydrochloric acid (HCl) | 37% | Commercially Available |
| Ethyl acetate | HPLC grade | Commercially Available |
| Hexanes | HPLC grade | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | ≥99% | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | - | Commercially Available |
Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate
Rationale: The carboxylic acid group of the starting material is esterified to protect it from reacting in the subsequent N-alkylation step. The ethyl ester is a common protecting group that is stable under the basic conditions of the next step and can be readily hydrolyzed.
Procedure:
-
To a stirred solution of 1H-imidazole-4-carboxylic acid (1 equivalent) in absolute ethanol (10-15 mL per gram of starting material), slowly add concentrated sulfuric acid (0.1 equivalents) at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours. The progress of the reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford ethyl 1H-imidazole-4-carboxylate as a white solid. The product can be used in the next step without further purification if TLC shows a single spot.
| Parameter | Value |
| Reaction Temperature | 80°C |
| Reaction Time | 12 hours |
| Expected Yield | 75-85% |
Step 2: Synthesis of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
Rationale: This step introduces the isopropyl group onto the N-1 position of the imidazole ring. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the imidazole anion and the alkyl halide. Potassium carbonate is a suitable base to deprotonate the imidazole, and the reaction is heated to ensure a reasonable reaction rate.
Procedure:
-
To a solution of ethyl 1H-imidazole-4-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF, 10 mL per gram of ester), add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford ethyl 1-isopropyl-1H-imidazole-4-carboxylate as a pale yellow oil.
| Parameter | Value |
| Reaction Temperature | 80-90°C |
| Reaction Time | 12-24 hours |
| Expected Yield | 60-75% |
Step 3: Synthesis of this compound
Rationale: The final step is the deprotection of the carboxylic acid via hydrolysis of the ethyl ester. Basic hydrolysis is employed, followed by acidification to protonate the carboxylate and precipitate the final product.
Procedure:
-
Dissolve ethyl 1-isopropyl-1H-imidazole-4-carboxylate (1 equivalent) in a 2M aqueous solution of sodium hydroxide (5-10 mL per gram of ester).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 3-4. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield this compound as a white to off-white powder.
| Parameter | Value |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
Characterization Data
The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques such as NMR, MS, and melting point analysis.
Ethyl 1H-imidazole-4-carboxylate:
-
Appearance: White solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.75 (br s, 1H), 7.77 (s, 2H), 4.24-4.19 (q, J = 7.2 Hz, 2H), 1.28-1.24 (t, J = 6.8 Hz, 3H).
-
MS (ESI+): m/z 141.1 [M+H]⁺.
Ethyl 1-isopropyl-1H-imidazole-4-carboxylate:
-
Appearance: Pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H), 7.55 (s, 1H), 4.60 (sept, J = 6.8 Hz, 1H), 4.30 (q, J = 7.2 Hz, 2H), 1.50 (d, J = 6.8 Hz, 6H), 1.35 (t, J = 7.2 Hz, 3H).
-
MS (ESI+): m/z 183.1 [M+H]⁺.
This compound:
-
Appearance: White to off-white powder.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.50 (br s, 1H), 7.80 (s, 1H), 7.70 (s, 1H), 4.55 (sept, J = 6.8 Hz, 1H), 1.45 (d, J = 6.8 Hz, 6H).
-
MS (ESI+): m/z 155.1 [M+H]⁺.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
The three-step synthesis protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and understanding the rationale behind each step, researchers in the field of medicinal chemistry and drug development can confidently synthesize this valuable intermediate for their research endeavors.
References
- Google Patents. CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
Sources
Application Note & Protocol: Synthesis of 1-Isopropyl-1H-imidazole-4-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
1-Isopropyl-1H-imidazole-4-carboxylic acid is a key building block in medicinal chemistry and materials science. The imidazole core is a prevalent motif in numerous biologically active compounds, and the specific substitution pattern of this molecule—featuring an isopropyl group at the N-1 position and a carboxylic acid at the C-4 position—makes it a valuable intermediate for the synthesis of targeted therapeutics, including kinase inhibitors and antiviral agents.[1] This document provides a detailed guide to two robust synthetic strategies for obtaining this target compound, offering insights into the selection of starting materials and the rationale behind the proposed experimental protocols.
Strategic Overview: Two Paths to the Target
The synthesis of this compound can be approached via two distinct and effective strategies, each with its own set of advantages and considerations.
Strategy A: N-Alkylation of a Pre-formed Imidazole Core
This is a linear and often highly efficient approach that begins with a commercially available imidazole-4-carboxylate ester. The core of this strategy is the regioselective alkylation of the imidazole nitrogen, followed by a simple hydrolysis step to yield the final product.
-
Advantages: High-yielding steps, straightforward purification, and use of readily available starting materials.
-
Challenges: Potential for the formation of regioisomers (alkylation at N-1 vs. N-3), which necessitates careful control of reaction conditions and purification.
Strategy B: De Novo Construction of the Imidazole Ring
This convergent approach builds the imidazole ring from acyclic precursors in a multicomponent reaction, incorporating the N-isopropyl group from the outset. The Debus-Radziszewski imidazole synthesis provides a classic and adaptable framework for this strategy.[2][3]
-
Advantages: High convergence, potentially fewer linear steps, and unambiguous placement of the N-isopropyl group.
-
Challenges: The reaction can sometimes result in lower yields and may require more complex purification to remove byproducts from the multicomponent condensation.
The choice between these strategies will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability of the key starting materials.
Strategy A: N-Alkylation of Ethyl Imidazole-4-carboxylate
This strategy follows a two-step sequence: N-isopropylation followed by ester hydrolysis.
Diagram of Synthetic Workflow (Strategy A)
Caption: Workflow for Strategy A: N-Alkylation pathway.
Step 1: Synthesis of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
Causality Behind Experimental Choices:
The N-alkylation of imidazole-4(5)-carboxylate can lead to a mixture of 1,4- and 1,5-disubstituted isomers.[4][5] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) and a solid base like potassium carbonate (K₂CO₃) favors the thermodynamically more stable N-1 alkylated product. Potassium carbonate is a mild base, which minimizes side reactions, and is easily removed by filtration. 2-iodopropane is chosen as the alkylating agent due to the higher reactivity of iodide as a leaving group compared to bromide or chloride.
Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl imidazole-4-carboxylate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Stir the suspension at room temperature and add 2-iodopropane (1.5 eq) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and filter off the potassium carbonate. The filtrate is then concentrated under reduced pressure to remove the DMF.
-
Purification: The resulting residue is dissolved in ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford ethyl 1-isopropyl-1H-imidazole-4-carboxylate.
Step 2: Hydrolysis to this compound
Causality Behind Experimental Choices:
Alkaline hydrolysis (saponification) is employed because it is an irreversible reaction, driving the conversion to completion.[6] A mixture of water and ethanol is used as the solvent to ensure the solubility of both the ester and the sodium hydroxide. Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 1-isopropyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (3:1).
-
Reagent Addition: Add sodium hydroxide (NaOH, 2.0 eq) to the solution and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with concentrated hydrochloric acid (HCl).
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.
| Reagent | Molar Eq. | Purity | Supplier Example |
| Ethyl imidazole-4-carboxylate | 1.0 | >98% | Sigma-Aldrich |
| 2-Iodopropane | 1.5 | >98% | TCI Chemicals |
| Potassium Carbonate (anhydrous) | 2.0 | >99% | Fisher Scientific |
| Sodium Hydroxide | 2.0 | >97% | VWR |
| N,N-Dimethylformamide (anhydrous) | - | >99.8% | Acros Organics |
Table 1: Key reagents for Strategy A.
Strategy B: De Novo Imidazole Synthesis (Modified Radziszewski Reaction)
This strategy builds the desired imidazole in a single pot from three components: a dicarbonyl compound, an aldehyde, and a primary amine. To incorporate the C4-carboxylic acid functionality, we use ethyl glyoxalate as the dicarbonyl component.
Diagram of Synthetic Workflow (Strategy B)
Caption: Workflow for Strategy B: De Novo Synthesis.
Step 1: One-Pot Synthesis of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
Causality Behind Experimental Choices:
The Debus-Radziszewski reaction is a powerful method for synthesizing substituted imidazoles.[2][7] By using a primary amine (isopropylamine) in place of one equivalent of ammonia, the reaction can be directed to form N-1 substituted imidazoles.[3] Ethyl glyoxalate serves as the 1,2-dicarbonyl component, which will ultimately become C4 and C5 of the imidazole ring, with the ester group at the C4 position. Formaldehyde provides the C2 carbon of the ring. The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation reactions.
Protocol:
-
Reaction Setup: In a sealed pressure vessel, combine ethyl glyoxalate (1.0 eq, typically as a 50% solution in toluene), isopropylamine (1.1 eq), and aqueous ammonia (1.0 eq).
-
Reagent Addition: Add aqueous formaldehyde (1.1 eq, 37 wt. %) to the mixture.
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C for 6-12 hours. The pressure will increase during the reaction.
-
Work-up: After cooling the reaction vessel to room temperature, vent it carefully. The reaction mixture is concentrated under reduced pressure to remove volatile components.
-
Purification: The residue is taken up in ethyl acetate and washed with water and brine. The organic phase is dried over Na₂SO₄, filtered, and concentrated. The crude product is then purified by column chromatography to yield ethyl 1-isopropyl-1H-imidazole-4-carboxylate.
Step 2: Ester Hydrolysis
The hydrolysis of the ester to the final carboxylic acid is carried out using the same protocol as described in Strategy A, Step 2 .
| Reagent | Molar Eq. | Purity | Supplier Example |
| Ethyl Glyoxalate (50% in Toluene) | 1.0 | - | Sigma-Aldrich |
| Isopropylamine | 1.1 | >99% | Acros Organics |
| Formaldehyde (37 wt. % in H₂O) | 1.1 | - | Fisher Scientific |
| Ammonium Hydroxide (28-30% solution) | 1.0 | - | VWR |
Table 2: Key reagents for Strategy B.
Conclusion and Recommendations
Both strategies presented are viable for the synthesis of this compound.
-
Strategy A is recommended for its generally higher yields and simpler reaction setup, provided that the potential issue of regioisomer formation can be effectively managed through careful chromatography.
-
Strategy B offers a more convergent and elegant approach that avoids the issue of regioisomers. It is particularly well-suited for creating diverse libraries of N-substituted imidazoles by simply varying the primary amine used in the reaction.
The final choice of method should be based on a careful evaluation of the available resources, desired scale, and the specific expertise of the research team.
References
- Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
- Scribd. Radziszewskis Imidazole Synthesis. [Link]
- Dumpis, M. A., et al. (2001). Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate. Russian Journal of General Chemistry.
- Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules.
- Dumpis, M. A., et al. Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate.
- Slideshare. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. [Link]
- LookChem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. [Link]
- Chemguide. hydrolysis of esters. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. pleiades.online [pleiades.online]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
Purification of 1-isopropyl-1H-imidazole-4-carboxylic acid: A Detailed Guide to Achieving High Purity
An Application Guide for Researchers
Abstract
This comprehensive application note provides detailed methodologies for the purification of 1-isopropyl-1H-imidazole-4-carboxylic acid, a key heterocyclic building block in pharmaceutical and chemical research. Recognizing that the integrity of experimental data and the success of drug development campaigns hinge on the purity of starting materials, this guide offers a scientifically grounded approach to purification. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot protocols effectively. The primary method detailed is a robust acid-base extraction leveraging the compound's amphoteric nature, followed by a final polishing step via recrystallization. Advanced analytical techniques for purity validation, including HPLC, NMR, and MS, are also discussed to ensure a self-validating workflow.
Introduction and Scientific Context
This compound is a substituted imidazole derivative. Imidazole-based structures are foundational scaffolds in a vast array of biologically active molecules and pharmaceutical agents, including antifungal and anti-inflammatory drugs[1]. The purity of such intermediates is paramount; trace impurities can lead to ambiguous biological data, formation of unwanted side products, and complications in regulatory submissions.
The synthetic route to this compound can introduce various impurities, including unreacted starting materials, regioisomers (e.g., 1-isopropyl-1H-imidazole-5-carboxylic acid), and byproducts from side reactions. This guide is designed to provide researchers, scientists, and drug development professionals with a reliable framework for obtaining this compound in a highly purified state.
Physicochemical Properties
Understanding the molecule's physical and chemical properties is the first step in designing a logical purification strategy. The presence of both a basic imidazole ring and an acidic carboxylic acid group makes the molecule amphoteric, a key characteristic that will be exploited.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | [2] |
| Molecular Weight | 154.17 g/mol | [2] |
| Structure | Imidazole ring with an isopropyl group at the N1 position and a carboxylic acid at the C4 position. | - |
| Predicted Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol) and aqueous acids/bases. Sparingly soluble in non-polar solvents. | General Chemical Principles |
| Amphoteric Nature | Can be protonated at the imidazole nitrogen (pKa ~6-7) or deprotonated at the carboxylic acid (pKa ~3-4). | General Chemical Principles |
Strategic Approach to Purification
The optimal purification strategy is determined by the nature of the impurities. For this compound, a multi-step approach is recommended to remove a broad spectrum of potential contaminants.
Core Principle: Exploiting Amphoterism
The most powerful purification technique for this molecule is an acid-base extraction.
-
In Basic Conditions (pH > 8): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻), rendering the molecule highly soluble in water. Neutral organic impurities (e.g., unreacted alkyl halides, non-ionizable side products) will remain in an organic phase and can be washed away.
-
In Acidic Conditions (pH < 2): The imidazole ring is protonated. More importantly, by adjusting the pH of the basic aqueous solution back towards acidic, we can reach the isoelectric point where the molecule has a net neutral charge and minimal aqueous solubility, causing it to precipitate out of solution, leaving water-soluble impurities behind.
Recrystallization for Final Polishing
Following acid-base extraction, recrystallization is an excellent secondary step to remove any remaining impurities that have similar acid-base properties to the target compound. This technique relies on the principle that the target compound and its impurities will have different solubilities in a given solvent system at different temperatures. A patent for the related 1H-imidazole-4-carboxylic acid suggests solvents like methanol, ethanol, and isopropyl ether are effective for recrystallization[3].
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Primary Purification via Acid-Base Extraction
This protocol is designed to efficiently remove neutral and non-amphoteric impurities from the crude product.
Materials:
-
Crude this compound
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized Water
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper or calibrated pH meter
-
Büchner funnel and vacuum filtration apparatus
Methodology:
-
Dissolution: In a suitable beaker, dissolve the crude solid in a minimum amount of 1M NaOH solution. Stir until all the target compound has dissolved. Some impurities may remain as an insoluble solid.
-
Rationale: Deprotonating the carboxylic acid creates a water-soluble sodium salt, separating it from insoluble starting materials or polymers.
-
-
Filtration: If insoluble material is present, filter the solution through a fluted filter paper or a Celite pad to obtain a clear filtrate.
-
Extraction of Neutral Impurities: Transfer the aqueous filtrate to a separatory funnel. Add an equal volume of an immiscible organic solvent like dichloromethane (DCM). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Rationale: Neutral organic impurities will partition into the organic DCM layer, while the charged carboxylate salt of the product remains in the aqueous layer.
-
-
Separation: Drain the lower organic layer and discard it. Repeat the wash (Step 3) one more time to ensure complete removal of neutral impurities. Collect the upper aqueous layer.
-
Precipitation: Transfer the clean aqueous layer to a beaker and place it in an ice bath. While stirring, slowly add 1M HCl dropwise. Monitor the pH closely. A white precipitate will begin to form as the solution approaches the isoelectric point (typically pH 3-5). Continue adding acid until no more precipitate forms.
-
Rationale: Protonating the carboxylate brings the molecule to its neutral, least soluble state, causing it to precipitate from the solution.
-
-
Collection: Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid on the filter with a small amount of cold deionized water to remove any inorganic salts, followed by a wash with a non-polar solvent like hexane to aid in drying. Dry the product under high vacuum to a constant weight.
Protocol 2: Secondary Purification via Recrystallization
Materials:
-
Acid-base purified this compound
-
Ethanol (or Methanol)
-
Deionized Water
-
Hot plate with stirrer, Erlenmeyer flask, condenser
Methodology:
-
Solvent Selection: Place the purified solid into an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.
-
Rationale: Using the minimum amount of hot solvent ensures that the solution is saturated, maximizing yield upon cooling.
-
-
Induce Crystallization: Slowly add a co-solvent in which the compound is less soluble (e.g., deionized water) dropwise until the solution becomes slightly turbid. Add a drop or two of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Rationale: Slow cooling promotes the formation of larger, purer crystals, as impurities do not have time to incorporate into the crystal lattice.
-
-
Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent mixture, and dry under vacuum.
Purity Assessment and Validation
Confirming the purity of the final product is a critical, non-negotiable step. A combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for determining the purity of imidazole compounds[4][5].
-
Method: Reversed-Phase HPLC (RP-HPLC) is ideal.
-
Typical Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water with an acidic modifier (0.1% Formic Acid or Trifluoroacetic Acid). The modifier ensures the carboxylic acid is protonated for good peak shape[6].
-
Detection: UV at a wavelength around 210-230 nm.
-
-
Success Criteria: A single, sharp, symmetrical peak in the chromatogram indicates high purity. Purity can be quantified as the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation and can detect impurities that are structurally different from the target compound.
-
¹H NMR: The spectrum should show clean signals corresponding to the isopropyl protons, the two imidazole ring protons, and the acidic proton. The integration of these signals should match the expected proton count.
-
¹³C NMR: The spectrum should show the correct number of signals for the seven unique carbon atoms in the molecule.
-
Success Criteria: Absence of unassignable peaks. The chemical shifts and coupling constants should be consistent with the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Method: Electrospray Ionization (ESI) is typically used.
-
Success Criteria: A strong signal corresponding to the protonated molecule [M+H]⁺ at m/z 155.17 should be observed. This confirms the correct molecular formula[7].
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Recommended Solution |
| Oily Precipitate during Acidification | Compound is "crashing out" of solution too quickly or is not fully solid at that temperature. | Cool the solution thoroughly in an ice bath before and during acidification. Add acid very slowly while stirring vigorously. |
| Low Recovery from Recrystallization | Too much solvent was used; compound has high solubility even at low temperatures. | Reduce the amount of solvent used for dissolution. Try a different solvent system. Evaporate some solvent before cooling. |
| Product Fails Purity Analysis | Impurity has very similar properties to the product. | Repeat the purification process. If purity remains low, consider preparative chromatography as a more powerful separation technique. |
| No Precipitation upon Acidification | Not enough acid added; product is still in its salt form. | Continue adding acid until the pH is confirmed to be in the 3-4 range using a pH meter. |
Conclusion
The purification of this compound is readily achievable through a logical, multi-step process that leverages its fundamental chemical properties. By employing a primary acid-base extraction to remove the bulk of dissimilar impurities, followed by a recrystallization step for final polishing, researchers can obtain this valuable building block with a high degree of purity. Rigorous analytical validation via HPLC, NMR, and MS is essential to confirm the success of the purification and ensure the reliability of subsequent experimental work.
References
- The Paper Chromatography of Imidazoles. Journal of the American Chemical Society.
- Imidazole quantification by LC determination. Wiley Analytical Science.
- He, Q., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment.
- Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate.
- This compound. Chemsrc.
- This compound. PubChem, National Center for Biotechnology Information.
- This compound CAS#: 917364-12-6. ChemWhat.
- 1-Isopropyl-1H-imidazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information.
- Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate.
- CN102643237A - Method for preparing 1H-imidazole-4-formic acid. Google Patents.
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
- Recrystallizing imidazole. Reddit.
- 1H-Imidazole-4-carboxylic acid. LookChem.
- Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Isopropyl 1H-imidazole-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing 1-isopropyl-1H-imidazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazole Scaffold in Kinase Inhibitor Design
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal anchor for binding to the ATP pocket of various kinases.[2][3] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders, making kinases attractive targets for therapeutic intervention.[2][4] This application note details the use of 1-isopropyl-1H-imidazole-4-carboxylic acid as a key starting material for the synthesis of a novel class of potential kinase inhibitors, specifically targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
TAK1 is a serine/threonine kinase that plays a central role in mediating inflammatory and immune responses.[5][6] It is activated by a variety of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, and its activation leads to the downstream activation of the NF-κB and MAPK signaling pathways.[6][7] Consequently, inhibition of TAK1 is a promising therapeutic strategy for a range of inflammatory diseases and certain cancers.[2][4] Recent studies have highlighted 2,4-disubstituted imidazole carboxamides as potent and selective inhibitors of TAK1.[2][5] This guide provides a detailed protocol for the synthesis of a representative compound from this class, N-(4-aminophenyl)-1-isopropyl-1H-imidazole-4-carboxamide, starting from this compound.
Targeted Signaling Pathway: TAK1
The TAK1 signaling cascade is a critical component of the cellular response to inflammation and stress. Upon activation by upstream signals, TAK1 forms a complex with TAK1-binding proteins (TABs) and becomes phosphorylated. This activated complex then phosphorylates downstream kinases, including IKKβ (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation). These pathways ultimately regulate the expression of genes involved in inflammation, cell survival, and apoptosis. The inhibition of TAK1 by small molecules blocks this entire downstream cascade.
Caption: TAK1 Signaling Pathway and Point of Inhibition.
Synthesis Protocol: N-(4-aminophenyl)-1-isopropyl-1H-imidazole-4-carboxamide
This protocol outlines the synthesis of a potential TAK1 inhibitor via a standard amide coupling reaction. The carboxylic acid of the starting material is first activated to facilitate nucleophilic attack by the amine.
Experimental Workflow
Caption: General Synthetic Workflow for a TAK1 Inhibitor.
Materials and Reagents
-
This compound
-
4-Aminoaniline (p-phenylenediamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the activating agent and the activated carboxylic acid intermediate.
-
-
Carboxylic Acid Activation: To the stirred solution from step 1, add HATU (1.1 equivalents) followed by the dropwise addition of DIPEA (2.0 equivalents). Stir the mixture at room temperature for 20-30 minutes.
-
Rationale: HATU is a highly efficient amide coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid proton, facilitating the activation.
-
-
Amine Addition: To the activated mixture from step 2, add a solution of 4-aminoaniline (1.05 equivalents) in a minimal amount of anhydrous DMF.
-
Rationale: A slight excess of the amine can help drive the reaction to completion.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x), water (2x), and brine (1x).
-
Rationale: The aqueous washes remove residual DMF, DIPEA salts, and unreacted HATU byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Rationale: Removal of residual water is necessary before solvent evaporation to prevent hydrolysis of the product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(4-aminophenyl)-1-isopropyl-1H-imidazole-4-carboxamide.
Characterization of the Final Product
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify characteristic proton and carbon signals of the imidazole and phenyl rings.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Biological Evaluation
The inhibitory activity of the synthesized compound against TAK1 can be evaluated using in vitro kinase assays.
In Vitro TAK1 Kinase Assay
A common method for assessing kinase inhibition is a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.
-
Principle: The TAK1-TAB1 enzyme is incubated with the synthesized inhibitor at various concentrations, a suitable substrate (e.g., myelin basic protein), and ATP. The amount of ADP generated is then quantified using a commercially available kit, such as ADP-Glo™. The luminescent signal is proportional to the kinase activity, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.
-
Procedure: A detailed protocol can be found in commercially available TAK1 kinase assay kits.[8]
Comparative Performance of TAK1 Inhibitors
The following table provides a summary of the inhibitory potencies of known imidazole-based and other TAK1 inhibitors for comparison.
| Compound Class | Specific Inhibitor | TAK1 IC₅₀ (nM) | Reference |
| Imidazole-4-carboxamide | Compound 54 | 2 | [2] |
| Imidazole-4-carboxamide | Compound 22 | 55 (Kd) | [2] |
| Natural Product | 5Z-7-oxozeaenol | ~20 | [2] |
| Benzimidazole | Takinib | ~10 | [2] |
Actual IC50 values for the newly synthesized compound will need to be determined experimentally.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward amide coupling chemistry described in this application note allows for the efficient generation of imidazole-4-carboxamide derivatives with the potential to potently and selectively inhibit TAK1. The protocols and data presented herein provide a solid foundation for researchers in medicinal chemistry and drug development to explore the therapeutic potential of this promising class of compounds.
References
- E. H. M. van Doremalen, et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 555-562.
- Scarneo, S. A., & Haystead, T. A. J. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology, 10(9), 200224.
- TAK1 inflammatory signalling pathways. TAK1 is activated by many inflammatory signalling ligands... - ResearchGate. (n.d.).
- Zhao, M., et al. (2020). The TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 1696.
- Ansell, S. M., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3470.
- A series of novel imidazole carboxamide derivatives (6a-j) were synthesized... (2023). Asian Journal of Chemistry, 35(4), 931-936.
- TAK1-TAB1 Kinase Assay Kit. BPS Bioscience. (n.d.).
- C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. (2022). Scientific Reports, 12(1), 21156.
- WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents. (n.d.).
- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole - Der Pharma Chemica. (n.d.).
- Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - MDPI. (n.d.).
- WO2017004133A1 - Irak inhibitors and uses thereof - Google Patents. (n.d.).
- a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- A small molecule–kinase interaction map for clinical kinase inhibitors - Semantic Scholar. (n.d.).
- Evolution of Small Molecule Kinase Drugs - PMC - PubMed Central - NIH. (n.d.).
- Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 531-540.
- C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity - ResearchGate. (n.d.).
- Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides | Asian Journal of Chemistry. (n.d.).
- Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. | Semantic Scholar. (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
- WO2010009062A1 - Imidazole carboxamides - Google Patents. (n.d.).
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (n.d.).
- Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate - ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. decltechnology.com [decltechnology.com]
- 5. US10207998B2 - Substituted benzimidazole and substituted benzothiazole inhibitors of transforming growth factor-β kinase and methods of use thereof - Google Patents [patents.google.com]
- 6. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: 1-isopropyl-1H-imidazole-4-carboxylic acid in Advanced Materials Science
Abstract: This technical guide provides a comprehensive overview of the potential applications of 1-isopropyl-1H-imidazole-4-carboxylic acid in materials science. While direct literature on this specific molecule is emerging, we extrapolate its utility based on the well-documented performance of imidazole-4-carboxylic acid derivatives. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging this compound for the development of novel materials. We present detailed application notes for its use in Metal-Organic Frameworks (MOFs), as a corrosion inhibitor, and in the synthesis of functional polymers. Furthermore, we provide detailed, field-proven protocols for the synthesis of a hypothetical MOF and for evaluating the corrosion inhibition efficiency of the molecule.
Introduction to this compound
This compound is a heterocyclic organic compound featuring an imidazole ring substituted with an isopropyl group at the N1 position and a carboxylic acid group at the C4 position.[1][2][3] The imidazole moiety provides two nitrogen atoms with available lone pairs of electrons, making it an excellent ligand for coordination with metal ions.[4] The carboxylic acid group offers a versatile handle for forming coordination bonds, amides, or esters, and can participate in hydrogen bonding.[5] The isopropyl group, a bulky and electron-donating alkyl substituent, is expected to influence the molecule's solubility, steric hindrance, and electronic properties, thereby impacting the characteristics of the resulting materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 917364-12-6 | [6] |
| Molecular Formula | C₇H₁₀N₂O₂ | [1] |
| Molecular Weight | 154.17 g/mol | [1][7] |
| Appearance | White solid powder (inferred) | [5] |
| Solubility | Expected to be soluble in polar organic solvents | [5] |
Application Notes
Building Block for Metal-Organic Frameworks (MOFs)
Imidazole-based ligands, particularly those functionalized with carboxylic acids, are extensively used in the synthesis of Metal-Organic Frameworks (MOFs).[4][8][9][10] These crystalline porous materials are constructed from metal ions or clusters linked together by organic ligands.[11]
Causality behind Experimental Choices:
-
Coordination Sites: this compound offers two potential coordination sites: the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group. This allows for the formation of robust and well-defined framework structures with various metal ions (e.g., Zn(II), Cu(II), Co(II)).[12][13]
-
Modulation of Pore Environment: The isopropyl group on the imidazole ring can project into the pores of the resulting MOF. This can be leveraged to tune the hydrophobicity of the pores, which is crucial for applications such as selective gas adsorption or the separation of organic molecules.
-
Structural Diversity: The combination of the imidazole and carboxylate coordinating groups can lead to the formation of diverse network topologies, from one-dimensional chains to complex three-dimensional frameworks.[12][14]
Potential Applications of MOFs derived from this ligand:
-
Gas Storage and Separation: The tunable pore size and surface chemistry could allow for the selective adsorption of gases like CO₂ or methane.
-
Catalysis: The imidazole moiety can act as a basic site, and the metal nodes can serve as Lewis acid sites, making these MOFs potential catalysts for various organic transformations.[13]
-
Sensing: The incorporation of this ligand could lead to MOFs that exhibit changes in their optical or electronic properties upon interaction with specific analytes, enabling their use as chemical sensors.[15]
Caption: Conceptual workflow for the solvothermal synthesis of a MOF.
Corrosion Inhibition
Imidazole and its derivatives are a well-established class of corrosion inhibitors for a wide range of metals and alloys, including steel, copper, and aluminum, particularly in acidic environments.[16][17][18][19][20]
Mechanism of Action: The effectiveness of imidazole derivatives as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[19] This adsorption can occur through:
-
Chemisorption: The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylic acid group possess lone pairs of electrons that can be shared with the vacant d-orbitals of the metal atoms, forming coordinate bonds.
-
Physisorption: Electrostatic interactions can occur between the charged metal surface and the protonated imidazole molecule.
-
Pi-Stacking: The π-electrons of the imidazole ring can interact with the metal surface.
The isopropyl group may enhance the corrosion inhibition efficiency by increasing the electron density on the imidazole ring through its electron-donating inductive effect, which strengthens the adsorption onto the metal surface. Additionally, the bulkiness of the isopropyl group can increase the surface area covered by each molecule, leading to a more effective protective layer.
Caption: Mechanism of corrosion inhibition by adsorption.
Functional Polymer Synthesis
Imidazole-containing polymers are of significant interest due to their unique properties and diverse applications.[21][22] this compound can be used as a monomer or a functionalizing agent in polymer synthesis.
Potential Routes and Applications:
-
Polyamides and Polyesters: The carboxylic acid group can be reacted with diamines or diols to form polyamides or polyesters, respectively. The imidazole units would then be pendant groups along the polymer backbone, which could be used for metal ion chelation or as catalytic sites.
-
Ionenes: Quaternization of the imidazole nitrogen atoms can lead to the formation of imidazolium salts. When incorporated into a polymer backbone, these result in ionenes, which are a class of ionic polymers with applications as electrolytes, ion-exchange membranes, and antimicrobial agents.[23]
-
Precursors for N-doped Carbons: Pyrolysis of polymers containing nitrogen-rich heterocycles like imidazole is an effective method for producing nitrogen-doped carbons.[24] These materials are valuable for applications in catalysis, energy storage (supercapacitors, batteries), and electrocatalysis. The isopropyl group might influence the porosity of the resulting carbon material.
Experimental Protocols
Protocol for Solvothermal Synthesis of a MOF (Hypothetical: M-iPr-ICA)
Objective: To synthesize a crystalline Metal-Organic Framework using this compound (iPr-ICA) and a metal salt (e.g., Zinc Nitrate Hexahydrate).
Materials:
-
This compound (iPr-ICA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (20 mL)
-
Programmable oven
-
Centrifuge
-
Vortex mixer
Procedure:
-
Solution Preparation:
-
In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
-
Mixing and Homogenization:
-
Add the metal salt solution to the ligand solution dropwise while stirring.
-
Vortex the resulting mixture for 2 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Transfer the mixture to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold for 48 hours.
-
Cool the autoclave to room temperature naturally.
-
-
Product Isolation and Purification:
-
Decant the mother liquor and collect the crystalline product.
-
Wash the product with fresh DMF (3 x 10 mL) by centrifugation (10,000 rpm for 10 min) and redispersion to remove unreacted starting materials.
-
Soak the product in ethanol for 24 hours, replacing the ethanol every 8 hours, to exchange the DMF solvent within the pores.
-
-
Activation:
-
Collect the ethanol-exchanged product by centrifugation.
-
Dry the product under vacuum at 150 °C for 12 hours to remove the solvent molecules and activate the MOF for further characterization and application.
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the material.
-
N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and porosity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the ligand to the metal center.
Protocol for Evaluation of Corrosion Inhibition
Objective: To evaluate the corrosion inhibition efficiency of this compound for mild steel in an acidic medium (1 M HCl) using electrochemical methods.
Materials and Equipment:
-
Mild steel coupons (working electrode)
-
Platinum foil (counter electrode)
-
Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat/Galvanostat with impedance spectroscopy capabilities
-
Electrochemical cell
-
1 M HCl solution
-
This compound (inhibitor)
-
Acetone, distilled water, and ethanol for cleaning
Procedure:
-
Electrode Preparation:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
-
Electrochemical Measurements (Blank):
-
Assemble the electrochemical cell with the mild steel working electrode, platinum counter electrode, and SCE reference electrode in 1 M HCl solution without the inhibitor.
-
Allow the system to stabilize for 30 minutes to reach a steady open circuit potential (OCP).
-
Perform Electrochemical Impedance Spectroscopy (EIS) measurements over a frequency range of 100 kHz to 0.01 Hz.
-
Conduct Potentiodynamic Polarization scans from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.
-
-
Electrochemical Measurements (with Inhibitor):
-
Prepare solutions of 1 M HCl containing different concentrations of this compound (e.g., 100, 200, 500, 1000 ppm).
-
Repeat step 2 for each inhibitor concentration.
-
-
Data Analysis:
-
Potentiodynamic Polarization: Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) by extrapolating the linear portions of the anodic and cathodic curves. Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
-
Electrochemical Impedance Spectroscopy (EIS): Model the EIS data using an equivalent electrical circuit to determine the charge transfer resistance (Rct). Calculate the inhibition efficiency (IE%) using: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
Table 2: Hypothetical Corrosion Inhibition Data
| Inhibitor Conc. (ppm) | icorr (µA/cm²) | Rct (Ω·cm²) | IE% (from icorr) | IE% (from Rct) |
| 0 (Blank) | 500 | 50 | - | - |
| 100 | 250 | 100 | 50.0 | 50.0 |
| 200 | 150 | 180 | 70.0 | 72.2 |
| 500 | 80 | 450 | 84.0 | 88.9 |
| 1000 | 40 | 980 | 92.0 | 94.9 |
Conclusion
This compound represents a promising, yet underexplored, building block for the development of advanced materials. Based on the established chemistry of related imidazole derivatives, this compound is expected to find significant applications in the synthesis of Metal-Organic Frameworks, as an effective corrosion inhibitor, and in the creation of novel functional polymers. The protocols provided herein offer a starting point for researchers to investigate the potential of this versatile molecule in their respective fields. Further research is warranted to fully elucidate the unique properties and advantages conferred by the isopropyl substituent in these material applications.
References
- Alaoui, K., Dkhireche, N., Ebn Touhami, M., & El Kacimi, Y. (2020). Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals. In Applications of Nanomaterials in Service Life Extension of Steel Rebars (pp. 101-127). IGI Global.
- ResearchGate. (n.d.). Imidazole derivatives as efficient and potential class of corrosion inhibitors for metals and alloys in aqueous electrolytes: A review.
- IGI Global. (n.d.). Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals.
- Wiley Online Library. (2021, November 7). Imidazole and its derivatives as corrosion inhibitors.
- Semantic Scholar. (n.d.). Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals.
- MDPI. (n.d.). Synthesis and Characterization of Imidazolium-Based Ionenes.
- Royal Society of Chemistry. (2021). Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties. New Journal of Chemistry, 45(36), 16971-16977. [Link]
- MDPI. (2023). Evaluation of Metal–Organic Framework-Based Adsorbents for Preconcentration of Pesticides from Water Samples. Molecules, 28(1), 123. [Link]
- MDPI. (n.d.). Nitrogen-Doped Carbons Derived from Imidazole-Based Cross-Linked Porous Organic Polymers.
- ResearchGate. (n.d.). Electrochemical Synthesis and Characterization of Imidazole-Containing Polymers, and Their Electrochromic Devices Application.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Imidazole and imidazolium-containing polymers for biology and material science applications.
- Protocols.io. (2023, November 28). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume).
- PubMed. (2011). Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties. Dalton Transactions, 40(44), 11886-11894. [Link]
- ChemWhat. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacrylate.
- ResearchGate. (n.d.). Synthesis of a zinc–imidazole metal–organic framework (ZIF-8) using ZnO rods grown on cotton fabrics as precursors: arsenate absorption studies.
- Wiley Online Library. (2016). Metal-organic framework based on copper and carboxylate-imidazole as robust and effective catalyst in the oxidative amidation of carboxylic acids using formamides. European Journal of Organic Chemistry, 2016(29), 5013-5019. [Link]
- ResearchGate. (n.d.). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate.
- ACS Publications. (2023). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Crystal Growth & Design, 23(6), 4429–4438. [Link]
- Royal Society of Chemistry. (2018). Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm, 20(2), 209-216. [Link]
- ResearchGate. (n.d.). The roles of imidazole ligands in coordination supramolecular systems.
- Google Patents. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
- Semantic Scholar. (n.d.). Tuning the adsorption interactions of imidazole derivatives with specific metal cations.
- Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
- ResearchGate. (n.d.). MOFs constructed with the newly designed imidazole dicarboxylate bearing a 2-position aromatic substituent: Hydro(solvo)thermal syntheses, crystal structures and properties.
- PubMed Central. (n.d.). Polymer based advanced recipes for imidazoles: a review.
- MDPI. (n.d.). Synthesis, Crystal Structures, and Properties of a New Supramolecular Polymer Based on Mixed Imidazole and Carboxylate Ligands.
- ResearchGate. (n.d.). Ligating properties of 1H-imidazole-4-carboxylic acid.
- ResearchGate. (n.d.). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives.
- ACS Publications. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 145(1), 343-353. [Link]
Sources
- 1. This compound | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemwhat.com [chemwhat.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 917364-12-6 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Two imidazole multicarboxylate-based MOFs: syntheses, structures and proton conductive properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Six new metal-organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rua.ua.es [rua.ua.es]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 17. researchgate.net [researchgate.net]
- 18. Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 19. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 20. Review of Application of Imidazole and Imidazole Derivatives as Corrosion Inhibitors of Metals | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to 1-isopropyl-1H-imidazole-4-carboxylic Acid in Antimicrobial Agent Development
Foreword: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in drug discovery, moving beyond the modification of existing antibiotic classes to the exploration of novel chemical scaffolds. Among these, nitrogen-based heterocyclic compounds, particularly imidazole derivatives, have garnered significant attention for their diverse pharmacological properties and potential to combat resilient pathogens.[1][2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of 1-isopropyl-1H-imidazole-4-carboxylic acid (CAS No. 917364-12-6) as a potential antimicrobial agent.[5][6][7] We will traverse the path from synthesis and characterization to detailed protocols for in vitro and in vivo evaluation, underpinned by an understanding of the potential mechanisms of action that make imidazoles a compelling area of study.
Section 1: Synthesis and Characterization of the Target Compound
A robust and reproducible synthesis is the foundational step of any drug discovery program. The proposed synthesis of this compound is a multi-step process that can be logically approached by first constructing the core imidazole ring and then performing functional group manipulations. A common strategy involves the hydrolysis of a corresponding ester, a well-documented method for producing imidazole-4-carboxylic acids.[8][9][10]
Proposed Synthetic Workflow
The synthesis begins with the alkylation of an imidazole-4-carboxylate ester, followed by saponification to yield the final carboxylic acid. This approach is chosen for its reliability and the commercial availability of starting materials.
Caption: Synthetic workflow for this compound.
Protocol: Synthesis of this compound
Materials:
-
Ethyl imidazole-4-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Bromopropane
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate, Diethyl ether, Ethanol
Procedure:
-
N-Alkylation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl imidazole-4-carboxylate (1 equivalent).
-
Dissolve in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the imidazole nitrogen, creating the nucleophile necessary for the subsequent alkylation.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another hour.
-
Cool the reaction back to 0°C and add 2-bromopropane (1.2 equivalents) dropwise.
-
Let the reaction stir at room temperature overnight.
-
Quench the reaction by slowly adding water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 1-isopropyl-1H-imidazole-4-carboxylate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude ester from the previous step in ethanol.
-
Add an aqueous solution of NaOH or KOH (2.2 equivalents).[8]
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Causality: Heating provides the activation energy for the base-mediated hydrolysis of the ethyl ester to its corresponding carboxylate salt.
-
Cool the reaction mixture to room temperature and concentrate to remove the ethanol.
-
Dilute with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer to 0°C and acidify to a pH of ~1-2 by the slow addition of concentrated HCl.[8] A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield crude this compound.
-
-
Purification and Characterization:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Confirm the structure and purity of the final compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), as is standard practice for newly synthesized imidazole derivatives.[1][11]
-
Section 2: Plausible Antimicrobial Mechanisms of Action
Understanding the potential mechanisms of action is critical for rational drug development. Imidazole derivatives are known to exert their antimicrobial effects through various pathways, providing multiple avenues for investigation.[4]
Caption: Potential antimicrobial mechanisms of action for imidazole-based compounds.
The primary hypothesized mechanisms include:
-
Cell Membrane Disruption: Lipophilic portions of imidazole derivatives can intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of essential cellular components.[1][2]
-
Inhibition of Nucleic Acid Synthesis: Some imidazoles have been shown to inhibit key enzymes like DNA gyrase and topoisomerase, which are essential for DNA replication and repair.[4]
-
Inhibition of Cell Wall Synthesis: Interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, can lead to cell lysis.[1]
-
Enzyme Inhibition: Imidazoles can coordinate with metal ions in enzyme active sites. For instance, they are known to inhibit heme-dependent enzymes, such as nitric oxide dioxygenase in microbes, disrupting key metabolic pathways.[12]
Section 3: Protocols for Antimicrobial Efficacy Evaluation
A tiered approach to testing, starting with broad in vitro screening and progressing to more complex in vivo models, is the most efficient strategy for evaluating a new chemical entity.
Overall Testing Workflow
Caption: A structured workflow for antimicrobial compound evaluation.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15]
Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Sterile Mueller-Hinton Broth (MHB).
-
0.5 McFarland turbidity standard.
-
Positive control antibiotic (e.g., Gentamicin).
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Working Inoculum: Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. Causality: Serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC over a wide range of concentrations.
-
-
Inoculation: Add 100 µL of the working bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells with MHB, inoculum, and a standard antibiotic.
-
Negative/Growth Control: Wells with MHB and inoculum only.
-
Sterility Control: Wells with MHB only.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13][16] This can be assessed visually or with a microplate reader.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest concentration that kills 99.9% of the initial bacterial inoculum.[17][18]
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
From each of these wells, aspirate a small volume (e.g., 10 µL) and plate it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no colony growth on the subculture plate, indicating a ≥99.9% reduction in CFU/mL.
Protocol 3: In Vivo Efficacy Assessment in a Murine Infection Model
Animal models are an essential prerequisite for preclinical development, bridging the gap between in vitro data and potential clinical efficacy.[19] A murine lung infection model is a common choice for respiratory pathogens.[20][21]
Materials:
-
Specific-pathogen-free mice (e.g., BALB/c).
-
Multi-drug resistant bacterial strain (e.g., Acinetobacter baumannii).[20]
-
Test compound formulated for in vivo administration.
-
Ultrasonic atomizer or similar delivery device.[21]
-
Positive control antibiotic.
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Infection Induction: Anesthetize the mice and induce a lung infection using a method like ultrasonic atomization to deliver a standardized dose of the bacterial pathogen.[20][21] Causality: This method provides a more consistent and reproducible infection compared to simple intranasal instillation.
-
Treatment Groups: Divide the infected mice into several groups:
-
Vehicle control (receiving only the compound's solvent).
-
Treatment group(s) receiving different doses of this compound.
-
Positive control group receiving a clinically relevant antibiotic.
-
-
Compound Administration: Begin treatment at a specified time post-infection (e.g., 2-4 hours). Administer the compound via a relevant route (e.g., intraperitoneal, oral gavage).
-
Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of illness (weight loss, activity level).
-
At predetermined time points (e.g., 24, 48, 72 hours post-infection), euthanize a subset of animals from each group.
-
Harvest lungs for quantitative bacteriology (to determine bacterial load) and histopathological analysis (to assess inflammation).[21]
-
A separate cohort can be used for a survival study, monitoring mortality over a period of 7-14 days.
-
Section 4: Data Presentation and Interpretation
Clear and standardized data presentation is crucial for comparing the efficacy of novel compounds.
Table 1: Example Template for In Vitro Antimicrobial Activity Data
| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Compound MBC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | Vancomycin: | ||
| Escherichia coli ATCC 25922 | Negative | Gentamicin: | ||
| Pseudomonas aeruginosa ATCC 27853 | Negative | Ciprofloxacin: | ||
| Candida albicans ATCC 90028 | N/A (Fungus) | Fluconazole: |
Interpretation:
-
A low MIC value indicates high potency.
-
The ratio of MBC to MIC is an important indicator:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
-
Section 5: Concluding Remarks
This compound represents a specific molecular entity within the promising class of imidazole-based antimicrobials. The protocols outlined in this guide provide a systematic framework for its synthesis, characterization, and comprehensive evaluation. While the broader class of imidazoles shows significant antimicrobial potential by targeting multiple bacterial pathways, it is imperative that this specific derivative undergoes rigorous testing to determine its unique spectrum of activity, potency, and mechanism of action.[1][11] Subsequent studies should also include cytotoxicity assays against human cell lines to establish a preliminary therapeutic index.[17] The data generated through these standardized protocols will be crucial in determining whether this compound warrants further advancement in the challenging but vital pipeline of antimicrobial drug discovery.
References
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]
- Kushwaha, P. M., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-628. [Link]
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed, 39334964. [Link]
- Parab, R. H., Dixit, B. C., & Desai, D. J. (Year N/A). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. [Link]
- Gonzalez-Linares, D., et al. (2022). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 27(21), 7545. [Link]
- Athamneh, K., et al. (2020). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials.
- Gardner, P. R., et al. (2002). Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. Journal of Biological Chemistry, 277(10), 8166-8171. [Link]
- Wang, Y., et al. (2018). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry, 143, 132-143. [Link]
- Zhang, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1099688. [Link]
- Wang, T., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6, 442. [Link]
- Zak, O., & O'Reilly, T. (1991). Animal Models in the Evaluation of Antimicrobial Agents. Antimicrobial Agents and Chemotherapy, 35(8), 1527-1531. [Link]
- Hindler, J. F., & Jorgensen, J. H. (2019). Antimicrobial Susceptibility Testing Protocols. Routledge. [Link]
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]
- Wang, T., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii.
- APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]
- Jaber, L. A., & Btaiche, I. F. (2023). Antimicrobial Susceptibility Testing.
- Asundaria, M. A., & Patel, M. P. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety.
- PubChem. (n.d.). This compound. PubChem. [Link]
- Google Patents. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
- Atia, M. F., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives.
- Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst.
- Schwarz, S., et al. (2006). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate.
- Chemsrc. (n.d.). This compound. Chemsrc. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. nano-ntp.com [nano-ntp.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-h-imidazole-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS#:917364-12-6 | this compound | Chemsrc [chemsrc.com]
- 8. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 10. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. apec.org [apec.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 21. In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Characterizing the Biological Activity of 1-isopropyl-1H-imidazole-4-carboxylic acid
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting biological assays with 1-isopropyl-1H-imidazole-4-carboxylic acid. Recognizing that this compound is a novel chemical entity without extensively characterized biological activity, this guide presents a strategic, tiered approach for its initial investigation. We move from fundamental quality control and broad phenotypic screening to more targeted biochemical assays. The protocols herein are designed not merely as procedural steps but as self-validating systems, emphasizing the rationale behind experimental design, the importance of appropriate controls, and robust data interpretation. Our objective is to provide a foundational framework to uncover the therapeutic potential of this imidazole derivative.
Part 1: Introduction and Foundational Concepts
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding, allow it to interact with a wide array of biological macromolecules.[1][2] Derivatives of imidazole have shown diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[3][4] Specifically, the imidazole-carboxylic acid moiety has been identified as a core "metal-binding pharmacophore" for targeting metallo-enzymes, such as metallo-β-lactamases.[5]
This compound (PubChem CID: 40152224) is a derivative that combines this valuable core with an isopropyl group, which can influence its steric and lipophilic properties.[6] This guide provides a systematic workflow for its initial biological characterization.
The Tiered Approach to Characterization
For a novel compound, a structured, tiered approach is essential to efficiently identify biological activity while minimizing resource expenditure. This methodology ensures that foundational data on the compound's general effects are gathered before proceeding to more complex, hypothesis-driven experiments.
Caption: Workflow for a typical MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, A549, or HEK293) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X working stock of this compound by performing serial dilutions from your DMSO stock in culture medium. Ensure the final DMSO concentration will be ≤0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Controls:
-
Vehicle Control (100% Viability): Treat cells with medium containing the same final concentration of DMSO as the test wells.
-
Positive Control (0% Viability): Treat cells with a known cytotoxic agent (e.g., 10 µM Staurosporine).
-
Blank (Background): Include wells with medium only (no cells).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until purple precipitates are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the Percentage Viability for each concentration: % Viability = (Absorbance_Test / Absorbance_Vehicle) * 100
-
Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic regression model to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition).
Part 3: Tier 2 - Target-Class Screening
If phenotypic activity is observed, or if a specific hypothesis is being pursued based on the scaffold, biochemical assays are the next logical step. [7]These assays use purified biological molecules to measure a direct interaction, such as enzyme inhibition. [8][9]Given the known activities of imidazole derivatives, screening against a representative metallo-enzyme or a kinase is a rational starting point. [2][5]
Protocol: Generic Enzyme Inhibition Assay (Fluorescence-Based)
This protocol provides a template that can be adapted for various enzymes where activity can be coupled to a change in fluorescence.
Principle: An enzyme catalyzes the conversion of a non-fluorescent (or low-fluorescence) substrate to a highly fluorescent product. An inhibitor will block this conversion, resulting in a lower fluorescence signal. The rate of product formation is measured over time.
Caption: Principle of a fluorescence-based enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for the enzyme's activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Enzyme Stock: Prepare a 2X working solution of the purified enzyme in cold assay buffer.
-
Substrate Stock: Prepare a 10X working solution of the fluorogenic substrate in assay buffer.
-
Compound Plates: In a 384-well assay plate, dispense the test compound at various concentrations.
-
-
Assay Procedure (in a 384-well plate):
-
Step 2a: To each well, add 10 µL of assay buffer containing the test compound (or DMSO for controls).
-
Step 2b: Add 10 µL of the 2X enzyme solution to all wells except the "No Enzyme" control.
-
Step 2c (Pre-incubation): Gently mix and incubate the plate for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme.
-
Step 2d (Initiate Reaction): Add 5 µL of the 10X substrate solution to all wells to start the reaction.
-
-
Controls:
-
No Inhibition (100% Activity): Enzyme + Substrate + DMSO vehicle.
-
Full Inhibition (0% Activity): Enzyme + Substrate + a known potent inhibitor (Positive Control).
-
Background (No Enzyme): Substrate + DMSO vehicle (no enzyme added).
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation/emission wavelengths for the fluorophore.
Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the kinetic read (RFU/min).
-
Subtract the average rate of the "No Enzyme" control from all other wells.
-
Calculate the Percentage Inhibition: % Inhibition = (1 - (Rate_Test / Rate_NoInhibition)) * 100
-
Plot % Inhibition against the log of the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.
Part 4: Scientific Integrity & Trustworthiness
Every protocol must be a self-validating system. The trustworthiness of your data hinges on meticulous planning and the inclusion of appropriate controls.
-
Assay Validation: Before screening, any new assay should be validated. [10][11]This includes optimizing reagent concentrations (e.g., enzyme and substrate Km), determining the linear range of the assay, and assessing its robustness. A key metric is the Z'-factor , which measures the statistical effect size and quality of the assay.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
An assay with a Z' > 0.5 is considered robust and suitable for screening.
-
-
Dose-Response Curves: Never rely on single-point data. A full dose-response curve (typically 8-10 points) is essential to confirm activity, determine potency (IC₅₀), and identify potential artifacts like compound insolubility at high concentrations.
-
Orthogonal Assays: If a "hit" is identified, it is crucial to confirm its activity in a secondary, orthogonal assay. [12]This means using a different detection technology or assay principle to ensure the observed effect is not an artifact of the primary assay format (e.g., compound autofluorescence).
References
- Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Quality by Design Consulting. (2012, October 13). Assay Development and Method Validation Essentials.
- University of Toronto. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets.
- Dark Daily. (2024, February 15). Best Practices in Molecular Assay Validation for Laboratory-Developed Tests.
- Zhu, F., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH.
- Yarrow, J.C., et al. (2004). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central.
- AAPS. (2024, August 23). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. PubMed.
- Domainex. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity.
- Danaher Life Sciences. (n.d.). Best Practices for Sample Preparation & Assay Development.
- Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development.
- Concept Life Sciences. (n.d.). Cell-Based Assay Development | Custom Assays for Drug Discovery.
- Concept Life Sciences. (n.d.). Biochemical Assays.
- Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?.
- Attentive Science. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development.
- PubChem. (n.d.). This compound.
- Al-marjani, M. F., et al. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
- Hamad, A. J., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. ResearchGate.
- Gloc, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC - NIH.
- Li, G., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. PubMed.
- PubChem. (n.d.). 1-isopropyl-1H-imidazole-2-carboxylic acid.
- LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid.
- Chemsrc. (2025, September 18). This compound.
Sources
- 1. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 8. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 9. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 10. qualitybydesignconsulting.com [qualitybydesignconsulting.com]
- 11. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
enzyme inhibition assay protocol using 1-isopropyl-1H-imidazole-4-carboxylic acid
Application Note & Protocol
Topic: A General Framework for Characterizing Enzyme Inhibition by 1-isopropyl-1H-imidazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a heterocyclic compound built upon the imidazole scaffold, a core structure in numerous pharmacologically active agents[1]. Imidazole derivatives are recognized for their ability to interact with a wide array of biological targets, including enzymes critical to disease pathways such as kinases and metabolic enzymes[2][3][4]. This application note, authored from the perspective of a Senior Application Scientist, provides a comprehensive, adaptable framework for researchers to characterize the inhibitory potential of this compound against their specific enzyme of interest. Rather than focusing on a single enzyme, this guide establishes the foundational principles and a detailed, self-validating protocol to determine key inhibitory parameters, including the half-maximal inhibitory concentration (IC₅₀) and the mechanism of action (MoA).
Scientific Principles: The "Why" Behind the Assay
An enzyme inhibition assay is designed to quantify the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. The imidazole ring within the test compound is a key feature; its nitrogen atoms can act as hydrogen bond acceptors or coordinate with metal cofactors within an enzyme's active site, a common mechanism for enzyme inhibition by imidazole-based drugs[2][5][6]. Understanding the kinetics is paramount to generating reliable and meaningful data.
The relationship between reaction velocity and substrate concentration is typically described by the Michaelis-Menten equation[7]. Two key parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), define an enzyme's activity under specific conditions. The Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for its substrate[8].
For an inhibition assay, it is critical to operate under initial velocity conditions , where less than 10-15% of the substrate has been converted to the product.[9] This ensures the reaction rate is linear and directly proportional to the enzyme's activity, preventing artifacts from substrate depletion or product inhibition[10][11]. The protocol herein is designed to first establish these optimal conditions before proceeding to inhibitor characterization.
Experimental Workflow Overview
The process of characterizing an inhibitor is systematic. It begins with understanding the uninhibited enzyme, proceeds to quantify the inhibitor's potency (IC₅₀), and finishes by elucidating its mechanism of action (MoA).
Caption: Overall experimental workflow for enzyme inhibitor characterization.
Materials and Reagents
This protocol assumes a standard spectrophotometric assay. Adjustments may be necessary for other detection methods like fluorescence or luminescence[7].
| Reagent | Details |
| Enzyme of Interest (Enzyme X) | Purified enzyme preparation of known concentration. |
| Substrate | Specific substrate for Enzyme X that produces a chromogenic product. |
| This compound | Provided as a solid. Prepare a high-concentration stock in a suitable solvent (e.g., DMSO). |
| Assay Buffer | Buffer in which the enzyme is optimally active. This must be determined empirically (e.g., Tris-HCl, HEPES, Phosphate buffer) at the optimal pH.[12] |
| Solvent Control | The same solvent used to dissolve the inhibitor (e.g., DMSO). |
| Microplate Reader | Capable of reading absorbance at the wavelength of the chromogenic product. |
| 96-well Clear, Flat-Bottom Microplates | Standard assay plates. |
| Multichannel Pipettes & Reagent Reservoirs | For accurate and efficient liquid handling. |
Detailed Step-by-Step Protocol
Phase A: Preliminary Enzyme Characterization (Kₘ Determination)
Causality: Before testing an inhibitor, you must know the Kₘ of your enzyme for its substrate. For screening competitive inhibitors, setting the substrate concentration at or near its Kₘ value provides the best assay sensitivity.[9]
-
Prepare Substrate Dilutions: Prepare a 2-fold serial dilution of the substrate in Assay Buffer. You will need at least 8 concentrations, spanning a range from 0.2 × Kₘ to 5 × Kₘ (use an estimated Kₘ from literature if the actual value is unknown)[9].
-
Set Up the Assay Plate:
-
Add 50 µL of each substrate dilution to triplicate wells of a 96-well plate.
-
Add 50 µL of Assay Buffer to each well.
-
-
Initiate the Reaction: Add 100 µL of a fixed, pre-determined concentration of Enzyme X to all wells to start the reaction. The enzyme concentration should be chosen to ensure the reaction remains in the linear range for the duration of the measurement[10].
-
Measure Reaction Rate: Immediately place the plate in a microplate reader pre-set to the optimal temperature. Measure the absorbance at the product's λₘₐₓ in kinetic mode, taking readings every 60 seconds for 10-15 minutes.
-
Calculate Initial Velocity: For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Determine Kₘ: Plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values[7].
Phase B: IC₅₀ Determination Protocol
Causality: The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%. It is the primary metric for quantifying inhibitor potency. This protocol uses a dose-response format to determine this value.
-
Prepare Inhibitor Stock: Create a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare Inhibitor Serial Dilutions: Perform a serial dilution of the inhibitor stock to create a range of concentrations. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity.
-
Assay Plate Setup (Final Volume: 200 µL):
| Well Type | Reagent 1 (50 µL) | Reagent 2 (50 µL) | Reagent 3 (100 µL) | Purpose |
| Blank | Assay Buffer | Substrate Solution | Assay Buffer (No Enzyme) | Corrects for non-enzymatic substrate degradation. |
| 100% Activity (No I) | Assay Buffer + Solvent | Substrate Solution | Enzyme Solution | Represents the uninhibited (maximum) reaction rate. |
| Inhibitor Wells | Inhibitor Dilutions | Substrate Solution | Enzyme Solution | Measures enzyme activity at different inhibitor concentrations. |
-
Execution Steps:
-
Add 50 µL of the appropriate "Reagent 1" (Assay Buffer, Solvent Control, or Inhibitor Dilutions) to the designated wells in triplicate.
-
Prepare a "Substrate Master Mix" by diluting the substrate in Assay Buffer to a concentration that is 4x the previously determined Kₘ . Add 50 µL of this mix to all wells.
-
Incubate the plate at the optimal temperature for 10-15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
Prepare an "Enzyme Master Mix" by diluting the enzyme in Assay Buffer to a concentration that is 2x the final desired concentration .
-
Initiate the reaction by adding 100 µL of the Enzyme Master Mix to all wells except the "Blank" wells. Add 100 µL of Assay Buffer to the Blank wells.
-
Immediately measure the reaction rate in a microplate reader as described in Phase A.
-
Data Analysis and Interpretation
-
Calculate Initial Velocities (V₀): Determine the slope for each well from the linear phase of the kinetic read.
-
Correct for Background: Subtract the average velocity of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100
-
Plot Dose-Response Curve: Plot % Inhibition versus the log of the inhibitor concentration.
-
Determine IC₅₀: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) equation. The IC₅₀ is the concentration of the inhibitor that corresponds to 50% on the y-axis.
Caption: Logic flow for IC₅₀ data analysis.
Mechanism of Action (MoA) Studies
To understand how this compound inhibits the enzyme, repeat the kinetic assay using a matrix of both substrate and inhibitor concentrations.
-
Setup: Use several fixed inhibitor concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) and vary the substrate concentration across a wide range (e.g., 0.2x to 10x Kₘ) for each inhibitor concentration[13].
-
Analysis: Plot the results on a Lineweaver-Burk plot or, more accurately, use non-linear regression to fit the data globally to different inhibition models (competitive, non-competitive, uncompetitive).
-
Interpretation:
-
Competitive: Vₘₐₓ remains unchanged, but the apparent Kₘ increases.
-
Non-competitive: Kₘ remains unchanged, but the apparent Vₘₐₓ decreases.
-
Uncompetitive: Both apparent Kₘ and Vₘₐₓ decrease.
-
References
- ResearchGate. (n.d.). Imidazoles as cytochrome P450 enzymes inhibitors.
- Pubmed. (1995). Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells.
- Patsnap Synapse. (2024). How to Perform a Standard Enzyme Activity Assay?.
- Scientist Live. (2022). Enzyme Kinetics Considerations.
- Creative Biogene. (n.d.). Enzyme Kinetic Assay.
- ACS Medicinal Chemistry Letters. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors.
- MDPI. (n.d.). Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation.
- NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS.
- ResearchGate. (n.d.). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review.
- PubMed Central. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.
- Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition.
- World Journal of Pharmaceutical Research. (2020). A review article on synthesis of imidazole derivatives.
- ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation [mdpi.com]
- 7. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 8. scientistlive.com [scientistlive.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 1-isopropyl-1H-imidazole-4-carboxylic Acid
Introduction: The Scientific Context of 1-isopropyl-1H-imidazole-4-carboxylic Acid
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Derivatives of imidazole are known to exhibit a wide range of therapeutic properties, including antimicrobial and enzyme-inhibitory activities.[1] Specifically, substituted imidazoles, such as 2-isopropyl-1H-imidazole-4-carboxylic acid, have been identified as key building blocks for angiotensin II receptor antagonists and various kinase inhibitors.[1] This positions the novel compound, this compound, as a molecule of significant interest for drug discovery and development. Its structural similarity to known bioactive compounds suggests potential as a modulator of critical cellular pathways.
These application notes provide a comprehensive guide for researchers and drug development professionals to systematically evaluate the biological effects of this compound using a suite of robust cell-based assays. The protocols herein are designed to first establish a cytotoxicity profile, followed by an in-depth investigation into its effects on cell proliferation, apoptosis, and key signaling pathways. This structured approach ensures a thorough and logical characterization of the compound's cellular impact.
Part 1: Foundational Analysis - Cytotoxicity and Viability Assays
A primary step in characterizing any novel compound is to determine its cytotoxic potential.[2] This foundational data informs the concentration range for all subsequent, more nuanced, biological assays. We will describe two common and reliable methods: the MTT assay for metabolic activity and a lactate dehydrogenase (LDH) release assay for membrane integrity.
Protocol 1.1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3]
Experimental Rationale: This assay is selected for its high throughput, sensitivity, and ease of use, making it an excellent initial screening tool.[4] It provides a quantitative measure of how the compound affects overall cell health and metabolic function.
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for treatment.
-
Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[3]
Data Analysis and Interpretation:
| Parameter | Description |
| IC50 Value | The concentration of the compound that inhibits 50% of cell viability. |
| Dose-Response Curve | A graphical representation of the relationship between compound concentration and cell viability. |
Protocol 1.2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon membrane damage.[6]
Experimental Rationale: This assay provides a direct measure of cell membrane integrity and serves as an excellent orthogonal method to validate findings from metabolic assays like MTT.[7]
Step-by-Step Protocol:
-
Cell Plating and Treatment: Follow steps 1-4 as described in the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[8]
Data Analysis and Interpretation:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Part 2: Elucidating Cellular Response - Proliferation and Apoptosis Assays
Once the cytotoxic profile is established, the next logical step is to investigate the sub-lethal effects of this compound on cell proliferation and its potential to induce programmed cell death (apoptosis).
Protocol 2.1: BrdU Cell Proliferation Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation.[9] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells and can be detected using specific antibodies.[9][10]
Experimental Rationale: This assay provides a more direct and accurate measure of cell proliferation compared to metabolic assays, which can be influenced by changes in cell size or metabolic rate.[9]
Step-by-Step Protocol:
-
Cell Plating and Treatment: Plate and treat cells with non-toxic concentrations of the compound as determined from the cytotoxicity assays.
-
BrdU Labeling: Towards the end of the treatment period, add BrdU to the culture medium and incubate for a few hours to allow for its incorporation into the DNA of dividing cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Immunodetection: Incubate the cells with a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Signal Development: Add a substrate that is converted into a colored, fluorescent, or luminescent product by the enzyme-conjugated secondary antibody.
-
Data Acquisition: Measure the signal using a microplate reader, fluorescence microscope, or flow cytometer.[10]
Protocol 2.2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[2]
Experimental Rationale: This method provides a quantitative and multiparametric analysis of different stages of cell death, offering deeper insights than a simple viability assay.[13]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in culture with this compound at various concentrations and for different durations.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Part 3: Mechanistic Insights - Signaling Pathway Analysis
Understanding which cellular signaling pathways are modulated by this compound is crucial for elucidating its mechanism of action. Given its structural similarity to kinase inhibitors, investigating key signaling cascades involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways, is a logical starting point.[1][14]
Workflow for Signaling Pathway Investigation
Caption: Workflow for investigating the effect of the compound on signaling pathways.
Protocol 3.1: Western Blotting for Key Signaling Proteins
Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated (active) forms of signaling proteins, one can assess the activation state of a pathway.
Experimental Rationale: This technique provides a direct readout of the activation status of key kinases and downstream effectors in signaling cascades, offering mechanistic clues.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound for a short duration (e.g., 15, 30, 60 minutes). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt).
-
Wash and incubate with a secondary antibody conjugated to HRP.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic and robust framework for the initial cellular characterization of this compound. By progressing from broad cytotoxicity screening to more specific assays for proliferation, apoptosis, and signal transduction, researchers can build a comprehensive profile of the compound's biological activity. The data generated will be instrumental in guiding further preclinical development, including target identification and in vivo efficacy studies.
References
- Berrier, A. L., & Yamada, K. M. (2007). Approaches to studying cellular signaling: a primer for morphologists. Journal of Histochemistry & Cytochemistry, 55(1), 3-17.
- Yesavage, T. (2023, September 5). Selecting the Best Method for Measuring Cell Proliferation. Biocompare.
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Creative Diagnostics. (n.d.). Signaling Pathway Analysis.
- Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- A4cell. (2023, January 23). Truly Effective Cell Assay Design.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
- Hu, X. M., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison.
- An, F., & Yoon, J. Y. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of visualized experiments : JoVE, (125), 55761.
- Sullivan, G. J., et al. (2019). Cell-Based Assays Using Differentiated Human Induced Pluripotent Cells. Methods in molecular biology (Clifton, N.J.), 1994, 1–16.
- Hamnett, R. (2025, January 31). Cell-Based Assays Guide. Antibodies.com.
- Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Wikipedia. (2024, October 29). Cell signaling.
- Atia, M. F., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Journal of Pharmaceutical Sciences and Research, 11(2), 438-443.
- Chaudhry, T. H., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Journal of Applied Pharmaceutical Science, 14(1), 001-013.
- YouTube. (2025, October 9). Single Cell Analysis.
- ABclonal. (2019, August 29). 4 Methods for Measuring Cell Proliferation.
- AntBio. (2025, December 30). Comprehensive Guide to Cell Apoptosis Detection Methods: Mechanisms, A.
- PubChem. (n.d.). 1-isopropyl-1H-imidazole-2-carboxylic acid.
- The Scientist. (2015, August 30). Tools and Strategies for Studying Cell Signaling Pathways.
- LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid.
- Nadi, A. H., et al. (2023). Synthesis and Characterization of the New Imidazole-Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Metallofizika i Noveishie Tekhnologii, 45(6), 755-767.
- Kumar, R., et al. (2016). Synthesis and biological activity of imidazole based 1,4-naphthoquinones. New Journal of Chemistry, 40(11), 9534-9543.
Sources
- 1. benchchem.com [benchchem.com]
- 2. kosheeka.com [kosheeka.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. marinbio.com [marinbio.com]
- 6. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. blog.abclonal.com [blog.abclonal.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. A comprehensive guide to apoptosis detection [absin.net]
- 12. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. 세포 신호 경로 | Thermo Fisher Scientific - KR [thermofisher.com]
Application Note: Quantitative Analysis of 1-isopropyl-1H-imidazole-4-carboxylic acid
Abstract
This application note provides detailed protocols for the quantitative analysis of 1-isopropyl-1H-imidazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. Given the compound's polar nature, robust and sensitive analytical methods are crucial for accurate quantification in both bulk drug substances and complex biological matrices. We present two primary methodologies: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for quality control and purity assessment, and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. This document offers a comprehensive guide for researchers, scientists, and drug development professionals, complete with step-by-step protocols, method validation guidelines in accordance with ICH Q2(R2), and practical insights for successful implementation.[1][2]
Introduction
This compound is a heterocyclic carboxylic acid whose accurate quantification is essential in pharmaceutical development and manufacturing.[3][4] Its polarity, conferred by the carboxylic acid and imidazole moieties, presents unique challenges for chromatographic retention and separation.[5][6][7][8] This guide details two validated analytical approaches to address these challenges, ensuring reliable and reproducible quantification.
The selection of an appropriate analytical technique is contingent on the specific application. For the analysis of bulk material and pharmaceutical formulations where the analyte concentration is relatively high, HPLC-UV offers a robust, cost-effective, and widely accessible solution.[9][10] Conversely, for the quantification of trace levels of this compound in complex biological matrices such as plasma or urine, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[11][12][13]
This document provides the foundational protocols for these methods, which should be considered as a starting point for method development and must be fully validated in the end-user's laboratory to ensure fitness for purpose.[1]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | PubChem |
| Molecular Weight | 154.17 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Polarity | High | Inferred from structure |
HPLC-UV Method for Quantification in Bulk Drug Substance
This method is designed for the assay and purity determination of this compound in raw materials and simple formulations. The methodology is based on reversed-phase chromatography, which is a common technique for the analysis of imidazole derivatives.[9][14]
Rationale for Method Design
The selection of a C18 stationary phase provides a versatile platform for the retention of moderately polar compounds. The mobile phase, consisting of an aqueous buffer and an organic modifier, is optimized to achieve adequate retention and symmetrical peak shape for the acidic analyte. The use of a phosphate buffer controls the pH, ensuring the consistent ionization state of the carboxylic acid group and minimizing peak tailing. UV detection is chosen for its simplicity and robustness, with the detection wavelength selected based on the analyte's UV absorbance spectrum.[9]
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile and water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
3.2.2. Reagent Preparation
-
Mobile Phase A (Aqueous): 25 mM Potassium Phosphate Buffer (pH 3.0). Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A:Mobile Phase B (90:10 v/v)
3.2.3. Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
3.2.4. Sample Preparation
-
Accurately weigh a quantity of the bulk drug substance equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.
-
Dilute to volume with the diluent and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
3.2.5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 90% Mobile Phase A, 10% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (or λmax of the analyte) |
| Run Time | 10 minutes |
Method Validation
The analytical method must be validated in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1] Key validation parameters include:
-
Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: Assessed by analyzing a minimum of five concentrations across the intended range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Acceptance criteria are typically 98.0-102.0% recovery.
-
Precision (Repeatability and Intermediate Precision): The relative standard deviation (RSD) of a series of measurements. For repeatability, the RSD should be ≤ 1.0%. For intermediate precision, the RSD should be ≤ 2.0%.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical methods.
Example Data Presentation
Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 760,100 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy and Precision Data
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | RSD (%) (n=6) |
| 80% | 40 | 99.5 | 0.8 |
| 100% | 50 | 100.2 | 0.6 |
| 120% | 60 | 101.1 | 0.7 |
LC-MS/MS Method for Quantification in Biological Matrices
This method provides high sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma. Given the polar nature of the analyte, derivatization may be employed to enhance chromatographic retention and ionization efficiency.[12][15][16]
Rationale for Method Design
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for bioanalysis due to its exceptional sensitivity and specificity. A reversed-phase UPLC system is proposed for fast and efficient separations. Due to the polar nature of the analyte, which can lead to poor retention on traditional C18 columns, derivatization with an agent such as 3-nitrophenylhydrazine (3-NPH) is recommended.[12][15] This derivatization targets the carboxylic acid group, reducing the polarity of the analyte and introducing a readily ionizable group, thereby improving both chromatographic performance and mass spectrometric response.[12][15][16] Electrospray ionization (ESI) in negative ion mode is selected for the detection of the derivatized analyte. Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and minimize matrix effects.
Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS quantification of this compound.
Experimental Protocol
4.2.1. Instrumentation and Materials
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Nitrogen generator.
-
Centrifuge.
-
Evaporator.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
4.2.2. Reagent Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Protein Precipitation Reagent: Acetonitrile.
-
Derivatization Reagent: 200 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 acetonitrile:water.
-
Coupling Agent: 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 6% pyridine in 50:50 acetonitrile:water.[12]
4.2.3. Standard and Quality Control (QC) Sample Preparation
-
Prepare a stock solution of the analyte and internal standard in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and QC samples by spiking the appropriate amounts of the analyte stock solution into the blank biological matrix.
4.2.4. Sample Preparation Protocol
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
To 40 µL of the supernatant, add 20 µL of the 3-NPH solution and 20 µL of the EDC/pyridine solution.[12]
-
Incubate at 40°C for 30 minutes.[12]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A:Mobile Phase B (90:10 v/v).
-
Vortex and transfer to an autosampler vial.
4.2.5. UPLC and Mass Spectrometry Conditions
UPLC Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | ESI Negative |
| Monitored Transitions | To be determined by infusion of the derivatized analyte and IS |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The validation parameters are similar to the HPLC-UV method but with a focus on bioanalytical-specific aspects:
-
Selectivity and Matrix Effect: Assessed by analyzing blank matrix samples from at least six different sources.
-
Linearity, Accuracy, and Precision: Evaluated using calibration standards and QC samples at low, medium, and high concentrations.
-
Recovery: The extraction efficiency of the analyte from the biological matrix.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Method Development and Validation Pipeline
Caption: A flowchart illustrating the method development and validation process.
Conclusion
The analytical methods presented in this application note provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. It is imperative that these methods are fully validated in the user's laboratory to ensure compliance with regulatory standards and to guarantee the generation of high-quality, reliable data in support of drug development and quality control programs.
References
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Validation of Analytical Procedures Q2(R2) - ICH.
- This compound | C7H10N2O2 | CID 40152224 - PubChem.
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing).
- sample preparation guideline for extraction of polar metabolites from adherent or.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - NIH.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI.
- Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.
- Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
- (PDF) Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - ResearchGate.
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PubMed Central.
- Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH.
- (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - ResearchGate.
- hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia.
- Development of Micellar HPLC-UV Method for Determination of Pharmaceuticals in Water Samples - PMC - NIH.
- Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling.
- Sample preparation methods for LC-MS-based global aqueous metabolite profiling.
- (PDF) Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms - ResearchGate.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. m.youtube.com [m.youtube.com]
- 3. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]
- 4. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An Application Note and Protocol for the HPLC Purity Analysis of 1-isopropyl-1H-imidazole-4-carboxylic acid
This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][2] The purity of such intermediates is paramount, as any impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired side products, reduced efficacy, or adverse toxicological effects in the final active pharmaceutical ingredient (API).[3] Therefore, a robust, accurate, and validated analytical method for purity determination is a non-negotiable requirement in drug development and manufacturing to ensure product quality and patient safety.[4]
This application note, developed from the perspective of a Senior Application Scientist, provides a comprehensive guide to the determination of purity for this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The narrative explains the causality behind experimental choices and provides a self-validating protocol grounded in authoritative standards from the International Council for Harmonisation (ICH).[5][6]
Part 1: Analyte Characterization & Method Development Rationale
A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.[7] For this compound, we must consider its polarity, ionization behavior (pKa), and UV absorbance characteristics to select the optimal chromatographic conditions.
1.1. Polarity and Ionization Behavior (pKa)
This compound is an amphoteric molecule, containing both a basic imidazole ring and an acidic carboxylic acid group.
-
Carboxylic Acid Group (pKa₁): The pKa is estimated to be around 2-3. At a pH above this value, the carboxyl group will be deprotonated (COO⁻), making the molecule more polar.
-
Imidazole Ring (pKa₂): The pKa of the protonated imidazole ring is approximately 6-7. At a pH below this value, the ring will be protonated (N⁺-H), also increasing its polarity.
This dual ionizable nature presents a challenge for retention on traditional C18 columns.[8] To achieve consistent retention and good peak shape, the mobile phase pH must be controlled with a buffer. The optimal pH should be at least 2 units away from the pKa of the functional group of interest to ensure a single ionic form predominates.[8] For this method, we will set the mobile phase pH to ~2.5. At this pH, the carboxylic acid will be protonated (neutral), enhancing its retention on the non-polar stationary phase, while the imidazole ring will be fully protonated (cationic). This strategy, known as ion suppression for the acidic moiety, provides a robust mechanism for retention.[8]
1.2. UV Absorbance Characteristics
The imidazole ring exhibits a π → π* electronic transition, resulting in UV absorbance. While unsubstituted imidazole absorbs around 209 nm, conjugation with a carboxyl group is expected to shift the maximum absorbance (λmax).[3] Related compounds like imidazole-2-carbaldehyde show a strong absorbance at 280 nm.[9] For this compound, a significant absorbance is anticipated in the low UV range of 210-230 nm. For this protocol, a detection wavelength of 220 nm is selected as a starting point. A Photodiode Array (PDA) detector is highly recommended during method development to experimentally determine the λmax and to assess peak purity across the entire spectrum.[3]
Part 2: Experimental Protocol: A Self-Validating System
This section details the step-by-step methodology for the HPLC analysis. Each parameter has been selected to ensure robustness and reproducibility.
2.1. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the purity analysis.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector. | A standard, reliable HPLC system capable of gradient elution and spectral analysis. |
| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm | A robust, general-purpose C18 column providing excellent resolution and peak shape for a wide range of compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Phosphoric acid is a non-volatile buffer ideal for UV detection and effectively controls the pH to ensure consistent analyte ionization.[10] |
| Mobile Phase B | Acetonitrile | A common organic modifier with a low UV cutoff, suitable for gradient elution.[10] |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 5% B; 18-25 min: 5% B | A gradient is employed to ensure elution of the polar main analyte early in the run, while providing sufficient organic strength to elute any less polar impurities, preventing carryover. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. |
| Detection Wavelength | 220 nm (with PDA for peak purity analysis from 200-400 nm) | Chosen based on the expected UV absorbance of the imidazole-carboxylate chromophore. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for peak distortion due to solvent effects. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Using a diluent similar in composition to the initial mobile phase ensures good peak shape. |
2.2. Standard and Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column or system.
2.3. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow from preparation to data analysis.
Part 3: Method Validation Protocol (ICH Q2(R1))
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[11][12] The following parameters are critical for a purity method.
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), the reference standard, the sample, and a spiked sample containing known related substances (if available). | The main peak should be free from interference from the blank and any impurities. Peak purity analysis by PDA should yield a purity angle less than the purity threshold. |
| Linearity | Prepare at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (e.g., 0.005 to 1.5 mg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that the method has suitable linearity, accuracy, and precision within the specified concentration limits. | As per linearity, accuracy, and precision. |
| Accuracy | Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Six replicate injections of the sample solution. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0% for the main peak area. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically S/N of 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy (RSD ≤ 10%). |
| Robustness | Intentionally vary critical method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during normal usage. |
Part 4: Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Calculation:
Data Analysis and Purity Assessment Logic:
Caption: Logical flow for data analysis and purity assessment.
A comprehensive report should include the chromatograms of the blank, standard, and sample, a table of results detailing the retention time, area, and area percentage for all detected peaks, and the final calculated purity value.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ZirChrom Separations, Inc. (2004). Method Development Guide. [Link]
- ICH. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Taylor, L. (2017). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes.
- PharmaCores. (2025). HPLC analytical Method development: an overview. [Link]
- Separation Science. (n.d.). Reversed-Phase HPLC of Ionizable Analytes. [Link]
- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
- SIELC Technologies. (2018). 1H-Imidazole-4-carboxylic acid. [Link]
- ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]
- PubChem. (n.d.). Imidazole-4-carboxylic acid.
- ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole,.... [Link]
- MDPI. (2017). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. [Link]
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
- ChemWhat. (n.d.). This compound CAS#: 917364-12-6. [Link]
- LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. lookchem.com [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. HPLC analytical Method development: an overview [pharmacores.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H-Imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. starodub.nl [starodub.nl]
Troubleshooting & Optimization
troubleshooting low yield in 1-isopropyl-1H-imidazole-4-carboxylic acid synthesis
Technical Support Center: 1-Isopropyl-1H-imidazole-4-carboxylic Acid Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Low yield is a frequent issue, often stemming from suboptimal conditions in one of two key stages: the N-alkylation of the imidazole ring or the final hydrolysis and purification of the carboxylic acid. This document provides in-depth, field-proven insights to help you diagnose problems, optimize your protocol, and achieve higher, more consistent yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most common and scalable approach involves a two-step process:
-
N-Alkylation: An imidazole-4-carboxylate ester, typically the ethyl or methyl ester, is alkylated at the N1 position using an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.
-
Saponification (Ester Hydrolysis): The resulting 1-isopropyl-1H-imidazole-4-carboxylate ester is then hydrolyzed under basic conditions, followed by acidic workup to precipitate the final carboxylic acid product.[1][2][3]
Q2: Why is N-alkylation of the imidazole precursor often challenging?
The N-alkylation of imidazole derivatives can be complicated by several factors. A primary issue is steric hindrance; the bulky isopropyl group can make the approach to the imidazole nitrogen difficult, leading to slow reaction rates.[4] Another common side reaction is the formation of quaternary imidazolium salts from over-alkylation, especially when using highly reactive alkylating agents or excess reagent.[4] Furthermore, ensuring complete deprotonation of the imidazole nitrogen is critical for the reaction to proceed efficiently.[5]
Q3: What are the most critical parameters for the final hydrolysis and product isolation steps?
The hydrolysis and workup stages are arguably where the most significant yield loss occurs. Key parameters include:
-
Base Concentration and Stoichiometry: Sufficient base (e.g., NaOH or KOH) is required to drive the hydrolysis to completion.[1][3]
-
Reaction Temperature: While heating accelerates hydrolysis, excessive temperatures can lead to degradation of the imidazole ring. A moderate temperature, such as 30-40°C, is often optimal.[1][2]
-
pH for Precipitation: As an amphoteric molecule, the product's solubility is highly pH-dependent.[6] Careful acidification is required to reach the isoelectric point and ensure maximum precipitation. Most protocols recommend adjusting the pH to 1-2.[1][2][3] Incomplete pH adjustment will leave a substantial amount of product dissolved in the aqueous phase.
Q4: What is a realistic expected yield for this synthesis?
Reported yields can vary significantly based on the scale and specific conditions. A well-optimized laboratory procedure should realistically target an overall yield of 75-90% for the two-step sequence from the starting imidazole ester.[2][7] Yields below 60% suggest a systematic issue in one of the key stages that requires troubleshooting.
Troubleshooting Guide for Low Yield
This guide is structured to help you identify and resolve common issues encountered during the synthesis.
Visualizing the Synthetic Pathway
Caption: General two-step synthesis of the target compound.
Troubleshooting Decision Tree
Caption: Decision tree for diagnosing the source of low yield.
Problem-Solving Table
| Symptom | Possible Cause(s) | Recommended Actions & Rationale |
| TLC/LCMS of N-alkylation crude shows significant starting material. | 1. Ineffective Deprotonation: The base (e.g., K₂CO₃) is not strong enough to fully deprotonate the imidazole N-H, which is a prerequisite for nucleophilic attack.[5]2. Low Reagent Reactivity: 2-bromopropane is moderately reactive. Steric hindrance further slows the reaction.[4]3. Insufficient Temperature: The activation energy for this Sₙ2 reaction is not being met. | 1. Switch to a Stronger Base: Use sodium hydride (NaH) in an anhydrous solvent like DMF or THF. NaH irreversibly deprotonates the imidazole, driving the reaction forward.2. Use a More Reactive Alkylating Agent: Substitute 2-bromopropane with 2-iodopropane. Iodide is a better leaving group, accelerating the reaction rate.3. Increase Reaction Temperature: Gently heat the reaction to 50-60°C. Monitor carefully by TLC to avoid byproduct formation.[8] |
| Multiple spots on TLC after N-alkylation, including potential regioisomers or quaternary salts. | 1. Over-alkylation: Excess alkylating agent or high temperatures can lead to a second alkylation, forming a charged imidazolium salt.[4]2. Side Reactions: The base may be promoting elimination reactions with the alkyl halide. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent, adding it dropwise to the mixture of the imidazole ester and base.[4]2. Maintain Moderate Temperature: Avoid excessive heat, which can accelerate the rate of the second alkylation relative to the first. |
| TLC/LCMS after hydrolysis shows remaining ester precursor. | 1. Incomplete Saponification: Insufficient reaction time, temperature, or base concentration.[1][3]2. Phase Separation: If using a biphasic solvent system, poor mixing can limit the reaction at the interface. | 1. Optimize Hydrolysis Conditions: Ensure a sufficient mass ratio of ester to 50% NaOH/KOH solution (e.g., 1:2.5 w/w).[2] Extend the reaction time and monitor by TLC until the starting ester spot has completely disappeared.2. Ensure Homogeneity: Use a co-solvent like methanol or ethanol if needed to create a single phase, ensuring reactants are in constant contact. |
| Reaction appears complete by TLC, but isolated yield is very low. | 1. Incomplete Precipitation: The pH was not lowered sufficiently to the isoelectric point, leaving the zwitterionic product dissolved in the aqueous layer.[9]2. Product Loss During Washing: Washing the filtered solid with water or a solvent in which it has moderate solubility.3. Losses During Recrystallization: Using an inappropriate solvent or too much solvent, leading to poor recovery.[10] | 1. Precise pH Control: Slowly add concentrated acid (e.g., HCl) while monitoring with a pH meter. Target a final pH of 1.0-2.0.[1] Chill the mixture in an ice bath to maximize precipitation before filtering.2. Proper Washing Technique: Wash the filtered solid with a minimal amount of ice-cold water or a non-polar solvent like diethyl ether to remove impurities without dissolving the product.3. Optimize Recrystallization: Use a solvent system where the product is soluble when hot but sparingly soluble when cold, such as isopropanol/water or ethanol.[2] Use the minimum amount of hot solvent required to fully dissolve the solid. |
Validated Experimental Protocols
Protocol 1: N-Alkylation of Ethyl 1H-imidazole-4-carboxylate
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of ethyl 1H-imidazole-4-carboxylate (1.0 eq.) in anhydrous DMF. Stir at 0°C for 30 minutes. The mixture should become a clear solution as the sodium salt forms.
-
Add 2-iodopropane (1.2 eq.) dropwise at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-isopropyl-1H-imidazole-4-carboxylate, which can be used in the next step without further purification.
Protocol 2: Saponification and Isolation of this compound
-
Dissolve the crude ethyl 1-isopropyl-1H-imidazole-4-carboxylate (1.0 eq.) in a suitable flask.
-
Add a 50% aqueous solution of sodium hydroxide (NaOH). A mass ratio of approximately 1:2.5 (ester:NaOH solution) is recommended.[2]
-
Stir the mixture at 30-40°C. Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH continuously. A white precipitate should form as the pH drops.
-
Continue adding acid until the pH is stable between 1.0 and 2.0.[1]
-
Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of ice-cold water, followed by a small amount of diethyl ether.
-
Dry the solid product under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent if necessary.
References
- Imidazole. (n.d.). Organic Syntheses.
- Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 833–837.
- Imidazole Synthesis. (n.d.). Organic Chemistry Portal.
- Preparation of imidazole-2-carboxylic acids. (1992). Google Patents.
- Tanmoy Biswas. (2020). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube.
- Milstien, J. B., & Fife, T. H. (1968). Steric effects in the imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164–2168.
- Milstien, J. B., & Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. PubMed.
- Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. (n.d.). ElectronicsAndBooks.
- 1H-Imidazole-4-carboxylic acid. (n.d.). LookChem.
- Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4580–4583.
- Method for preparing 1H-imidazole-4-formic acid. (2012). Google Patents.
- N1 site alkylation method for imidazole compounds. (2020). Google Patents.
- Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Bahrinajafi, R. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline.
- Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Bahrinajafi, R. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2020). International Journal of Scientific Research in Science and Technology.
- Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. (2016). Google Patents.
- Imidazole. (n.d.). Wikipedia.
- Synthesis of Imidazole. (n.d.). SlideShare.
- Affinity purification methods involving imidazole elution. (1998). Google Patents.
- Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. (2009). ResearchGate.
- This compound. (n.d.). PubChem.
Sources
- 1. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 3. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. 1-Methyl-1H-imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 1-Isopropyl-1H-imidazole-4-carboxylic Acid Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-isopropyl-1H-imidazole-4-carboxylic acid. Here, we address common challenges and frequently asked questions to facilitate the optimization of your reaction conditions, ensuring higher yields and purity.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
A diminished yield is a frequent challenge in multi-step organic syntheses. Several factors can contribute to this issue in the context of imidazole synthesis.[1][2]
-
Potential Cause A: Incomplete N-Alkylation of the Imidazole Ring. The introduction of the isopropyl group onto the imidazole nitrogen is a critical step. Steric hindrance from the isopropyl group can impede the approach of the alkylating agent, leading to an incomplete reaction.[3]
-
Solution 1: Choice of Alkylating Agent and Base. The reactivity of the alkylating agent is paramount. While isopropyl halides (iodide, bromide, or chloride) are commonly used, their reactivity varies. Isopropyl iodide is the most reactive but also the most expensive. A strong base is typically required to deprotonate the imidazole, rendering it more nucleophilic. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (KOH).[4] The combination of a less reactive alkylating agent with a weaker base may result in a sluggish or incomplete reaction.
-
Solution 2: Optimization of Reaction Temperature. Increasing the reaction temperature can often overcome the activation energy barrier, especially when dealing with sterically hindered substrates.[5] However, excessive heat can lead to side reactions, such as the formation of quaternary imidazolium salts.[3] A systematic study to determine the optimal temperature is recommended.
-
Solution 3: Microwave-Assisted Synthesis. Microwave irradiation has been shown to significantly accelerate N-alkylation reactions, often resulting in higher yields and shorter reaction times.[3]
-
-
Potential Cause B: Inefficient Hydrolysis of the Ester Precursor. The final step in many synthetic routes to this compound involves the hydrolysis of a corresponding ester (e.g., ethyl or methyl ester).[6] Incomplete hydrolysis will directly impact the final yield.
-
Solution 1: Choice of Hydrolysis Conditions. Both acidic and basic conditions can be employed for ester hydrolysis. Basic hydrolysis (saponification), typically using NaOH or KOH in a water/alcohol mixture, is often effective.[6][7] Acid-catalyzed hydrolysis, using mineral acids like HCl or H2SO4, is an alternative. The choice of conditions should be guided by the stability of the imidazole ring to the specific pH.
-
Solution 2: Monitoring Reaction Completion. It is crucial to monitor the progress of the hydrolysis reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all the starting ester has been consumed before proceeding with the work-up.
-
-
Potential Cause C: Suboptimal Stoichiometry. The molar ratios of reactants are critical for maximizing yield.[1]
-
Solution: Precise Stoichiometric Control. Ensure accurate measurement of all reagents. For the N-alkylation step, a slight excess of the alkylating agent (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion.
-
Issue 2: Formation of Impurities
The presence of impurities can complicate purification and compromise the quality of the final product.
-
Potential Impurity A: Regioisomers (1,4- vs. 1,5-disubstituted imidazoles). When starting with an unsymmetrically substituted imidazole, such as imidazole-4-carboxylic acid or its ester, N-alkylation can occur at either of the two nitrogen atoms, leading to a mixture of regioisomers.[8][9]
-
Mitigation Strategy 1: Control of Reaction Conditions. The regioselectivity of N-alkylation can be influenced by factors such as the solvent, base, and the nature of the substituent on the imidazole ring.[8] Electron-withdrawing groups, like a carboxylic acid or ester, can influence the electron density at the two nitrogens, thereby directing the alkylation.[8]
-
Mitigation Strategy 2: Purification. If a mixture of isomers is formed, careful purification by column chromatography or recrystallization is necessary to isolate the desired 1,4-isomer.
-
-
Potential Impurity B: Quaternary Imidazolium Salts. Over-alkylation of the N-alkylated imidazole can lead to the formation of a quaternary imidazolium salt.[3]
-
Prevention Strategy 1: Control Stoichiometry. Use a controlled amount of the alkylating agent, avoiding a large excess.
-
Prevention Strategy 2: Monitor Reaction Progress. Closely monitor the reaction and stop it once the starting material is consumed to prevent further reaction of the product.[3]
-
-
Potential Impurity C: Byproducts from Side Reactions. Depending on the specific synthetic route, other side reactions can occur. For instance, in syntheses starting from dicarbonyl compounds, oxazoles can be a common byproduct.[10]
-
Prevention Strategy: Route Selection and Optimization. A well-chosen synthetic route and optimized reaction conditions are the best defense against the formation of unwanted byproducts.
-
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the synthesis of this compound.
Q1: What are the common synthetic routes to this compound?
There are several established methods for the synthesis of substituted imidazoles.[11][12] A common and adaptable approach for this specific target involves a multi-step sequence:
-
Formation of the Imidazole-4-carboxylate Core: This can be achieved through various methods, such as the reaction of an α-dicarbonyl compound with an aldehyde and ammonia (Radziszewski synthesis) or from other heterocyclic precursors.[10][13]
-
N-Alkylation: The imidazole-4-carboxylate is then N-alkylated with an isopropylating agent.[14]
-
Ester Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid.[7][15][16]
Q2: How can I monitor the progress of my reactions effectively?
-
Thin Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the disappearance of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the desired product and any major impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the appearance of characteristic signals for the product and the disappearance of signals from the starting material.
Q3: What are the key safety precautions to consider during this synthesis?
-
Handling of Reagents: Many of the reagents used in this synthesis are hazardous. For example, sodium hydride is highly flammable and reacts violently with water. Alkylating agents can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reaction Conditions: Be mindful of potentially exothermic reactions, especially during N-alkylation and quenching steps. Use appropriate cooling baths and add reagents slowly.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Ethyl Imidazole-4-carboxylate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl imidazole-4-carboxylate (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).
-
Add a base (e.g., K2CO3, 1.5 eq) to the suspension.
-
Slowly add the isopropylating agent (e.g., 2-iodopropane, 1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Hydrolysis of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
-
Dissolve the ethyl 1-isopropyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of a base (e.g., NaOH, 2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Data Summary
| Parameter | N-Alkylation | Ester Hydrolysis |
| Typical Reagents | Ethyl imidazole-4-carboxylate, 2-iodopropane, K2CO3 | Ethyl 1-isopropyl-1H-imidazole-4-carboxylate, NaOH |
| Solvent | DMF, Acetonitrile | Ethanol/Water |
| Temperature | 60-80 °C | Reflux |
| Reaction Time | 4-24 hours | 2-8 hours |
| Monitoring | TLC, LC-MS | TLC |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. (2003).
- Troubleshooting common problems in imidazole synthesis reactions. BenchChem. (2025).
- Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 833-837.
- Overcoming steric hindrance in N-alkylation of imidazole deriv
- N-Alkylation of imidazoles. University of Otago.
- Bruice, T. C., Fife, T. H., & Bruno, J. J. (1962). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 84(16), 3102-3108.
- N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(8), 1857-1863. (2006).
- Technical Support Center: Optimizing Imidazole Synthesis. BenchChem. (2025).
- Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society.
- Troubleshooting low yield in the synthesis of 2-butyl-imidazole. BenchChem. (2025).
- N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Chinese Journal of Applied Chemistry.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3791-3813. (2020).
- A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry.
- Base Catalysis of Imidazole Catalysis of Ester Hydrolysis.
- What is 1H-Imidazole-4-carboxylic acid used for in organic synthesis?. Guidechem.
- Efficient Synthesis of an Imidazole-Substituted δ-Amino Acid by the Integration of Chiral Technologies. Organic Letters.
- Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transform
- Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters1. ElectronicsAndBooks.
- Imidazole synthesis. Organic Chemistry Portal.
- 1H-Imidazole-4-carboxylic acid synthesis. ChemicalBook.
- Alkylation of Imidazole-4(5)-carboxylic Acid Derivatives with Methyl Bromoacetate.
- Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572-4575.
- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal.
- 1H-Imidazole-4,5-dicarboxylic Acid. Tokyo Chemical Industry (India) Pvt. Ltd..
- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Trend in Scientific Research and Development, 3(5), 1013-1018. (2019).
- Imidazole synthesis. Reddit. (2025).
- This compound. Sigma-Aldrich.
- Preparation of imidazole-4,5-dicarboxylic acid.
- Method for preparing 1H-imidazole-4-formic acid.
- Imidazole. Wikipedia.
- Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. SlideShare.
- Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
- This compound. PubChem.
- Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate.
- Synthesis of substituted imidazole-4,5-dicarboxylic acids.
- Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. NIH Public Access.
- Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
- 1H-Imidazole-4-carboxylic acid. SIELC Technologies. (2018).
- This compound. Chemsrc. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Imidazole synthesis [organic-chemistry.org]
- 12. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-isopropyl-1H-imidazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-isopropyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges and side reactions encountered during the synthesis of this important imidazole derivative, providing in-depth troubleshooting advice and preventative measures based on established chemical principles.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves two main approaches:
-
N-Alkylation of an Imidazole-4-carboxylate Precursor: This is a common and direct method. It starts with an ester of imidazole-4-carboxylic acid, which is then N-alkylated with an isopropylating agent. The final step is the hydrolysis of the ester to yield the desired carboxylic acid.
-
Ring Formation/Cyclization: More complex methods involve constructing the imidazole ring from acyclic precursors already containing the isopropyl group.[1][2] These can be multi-component reactions and are often employed for creating diverse libraries of substituted imidazoles.[1][2]
This guide will primarily focus on the N-alkylation approach, as it is a widely used and accessible method, yet prone to specific side reactions that can impact yield and purity.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of N-isopropylation
Question: I am getting a low yield of my desired 1-isopropyl-1H-imidazole-4-carboxylate ester. My main starting material, the imidazole-4-carboxylate ester, remains unreacted. What could be the issue?
Answer:
Low conversion in N-alkylation of imidazoles often points to issues with the reaction conditions, specifically the base, solvent, and alkylating agent.
Possible Causes and Solutions:
-
Insufficient Basicity: The imidazole nitrogen needs to be deprotonated to become a potent nucleophile. If the base is not strong enough to deprotonate the imidazole N-H, the reaction will be sluggish or may not proceed at all.
-
Troubleshooting:
-
Switch to a Stronger Base: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Ensure Anhydrous Conditions: Protic solvents or residual water can quench strong bases. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Steric Hindrance: While the isopropyl group is not excessively bulky, steric hindrance can still play a role, especially if your imidazole precursor has other substituents.[3]
-
Troubleshooting:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric barriers. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Prolong Reaction Time: Some reactions simply require more time to reach completion.[3]
-
-
-
Poor Solubility: If your imidazole starting material or the base is not soluble in the chosen solvent, the reaction will be slow.
-
Troubleshooting:
-
Choose an Appropriate Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices for N-alkylation reactions as they can dissolve both the imidazole and many common bases.[3]
-
-
-
Reactivity of the Alkylating Agent: The choice of isopropylating agent is crucial.
-
Troubleshooting:
-
Consider a More Reactive Agent: Isopropyl halides follow the reactivity trend I > Br > Cl. If you are using 2-chloropropane, switching to 2-bromopropane or 2-iodopropane will increase the reaction rate. Isopropyl triflate is an even more reactive alternative.
-
-
Issue 2: Formation of a Dialkylated Imidazolium Salt
Question: I am observing a significant amount of a highly polar byproduct that I suspect is the 1,3-diisopropylimidazolium salt. How can I prevent this?
Answer:
The formation of a quaternary imidazolium salt is a common side reaction in the N-alkylation of imidazoles.[3] This occurs when the already N-alkylated product undergoes a second alkylation on the other ring nitrogen.
Causality: The mono-alkylated imidazole product is often as nucleophilic, or sometimes even more so, than the starting imidazole. This makes it susceptible to further alkylation, especially under forcing conditions.
Preventative Measures:
-
Control Stoichiometry: Use a slight excess of the imidazole starting material relative to the isopropylating agent (e.g., 1.1 to 1.2 equivalents of imidazole). This ensures the alkylating agent is consumed before significant dialkylation can occur.
-
Slow Addition of Alkylating Agent: Adding the isopropylating agent slowly (e.g., via a syringe pump) to the reaction mixture can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of the second alkylation more significantly than the first, improving selectivity.[3]
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the progress of the reaction. Stop the reaction as soon as the starting material is consumed to minimize the formation of the dialkylated byproduct.
Issue 3: Incomplete Ester Hydrolysis or Decarboxylation
Question: During the final hydrolysis step to get the carboxylic acid, I am either getting incomplete conversion or I am losing my product altogether, possibly due to decarboxylation. How can I optimize this step?
Answer:
The hydrolysis of the ester to the carboxylic acid is a critical final step. Both incomplete reaction and side reactions like decarboxylation can significantly lower your yield.
Troubleshooting Incomplete Hydrolysis:
-
Reaction Conditions:
-
Base Concentration: Ensure you are using a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide (typically 2-4 equivalents).
-
Solvent: A mixture of water and a co-solvent like methanol, ethanol, or THF is often necessary to ensure the solubility of the ester.
-
Temperature: Gentle heating can accelerate the hydrolysis. However, excessive heat can promote side reactions.
-
Preventing Decarboxylation:
-
Mechanism of Decarboxylation: Imidazole-4-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures and under harsh pH conditions.[4] The imidazole ring can stabilize the carbanion intermediate formed upon loss of CO₂.
-
Optimized Workup:
-
Cool the Reaction Mixture: After the hydrolysis is complete, cool the reaction mixture in an ice bath before acidification.
-
Slow Acidification: Add acid (e.g., HCl) slowly and with stirring to protonate the carboxylate. This is an exothermic process, and rapid addition can cause localized heating, promoting decarboxylation.
-
Control pH: Acidify only to the isoelectric point of the amino acid (typically around pH 3-5) to precipitate the product. Over-acidification can sometimes increase solubility or promote side reactions.
-
Issue 4: Difficulty in Product Purification
Question: My final product, this compound, is difficult to purify. I am struggling with residual starting materials or byproducts.
Answer:
Purification of zwitterionic or highly polar compounds like your target molecule can be challenging.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final carboxylic acid.
-
Solvent Screening: Experiment with different solvent systems. Common choices include water, ethanol, isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether.[5]
-
-
Chromatography:
-
Reverse-Phase HPLC: For analytical and small-scale preparative separations, reverse-phase HPLC can be very effective.[6] A mobile phase of acetonitrile and water with an acidic modifier like formic acid is a good starting point.[6]
-
Ion-Exchange Chromatography: This technique can be useful for separating the zwitterionic product from neutral impurities.
-
-
Acid-Base Extraction:
-
Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH).
-
Wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic impurities.
-
Carefully re-acidify the aqueous layer to precipitate the pure product.
-
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
This protocol details the N-alkylation of ethyl 1H-imidazole-4-carboxylate.
Reagents and Materials:
-
Ethyl 1H-imidazole-4-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromopropane
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add ethyl 1H-imidazole-4-carboxylate (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
This protocol describes the saponification of the ester to the final product.
Reagents and Materials:
-
Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
-
Sodium hydroxide
-
Methanol
-
Water
-
Hydrochloric acid (1M)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve ethyl 1-isopropyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add 1M HCl with vigorous stirring until the pH reaches ~4. A precipitate should form.
-
Stir the mixture in the ice bath for another 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
IV. Visualizations
Diagram 1: Synthetic Pathway and Key Side Reaction
Caption: Synthetic route to this compound and the over-alkylation side reaction.
Diagram 2: Troubleshooting Workflow for Low N-Alkylation Yield
Caption: A step-by-step guide to troubleshooting low yields in the N-alkylation step.
V. References
-
ResearchGate. (2025). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. Retrieved from [Link]
-
Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 15(4), 2533-2550. Retrieved from [Link]
-
Google Patents. (n.d.). US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines. Retrieved from
-
LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Retrieved from [Link]
-
Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572-4575. Retrieved from [Link]
-
Fife, T. H. (1965). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 87(20), 4597-4600. Retrieved from [Link]
-
Hollóczki, O., Terleczky, P., Szieberth, D., Mourgas, G., Gudat, D., & Nyulászi, L. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(4), 780-789. Retrieved from [Link]
-
Lönnberg, H., & Tuominen, L. (1970). The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals. Chemical Communications (London), (12), 779-780. Retrieved from [Link]
-
Bruice, T. C., & Sturtevant, J. M. (1959). Imidazole Catalysis. V. The Intramolecular Participation of the Imidazolyl Group in the Hydrolysis of Some Esters and the Amide. Journal of the American Chemical Society, 81(11), 2860-2870. Retrieved from [Link]
-
Milstein, J. B., & Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164-2168. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification. Retrieved from [Link]
-
Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 837-846. Retrieved from [Link]
-
Google Patents. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid. Retrieved from
-
Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. Retrieved from
-
Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Bahrinajafi, R. (2003). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Yakugaku Zasshi, 123(10), 877-880. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (2025). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]
-
Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Bahrinajafi, R. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Yakugaku Zasshi, 123(10), 877-880. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Google Patents. (n.d.). CN110776464A - N1 site alkylation method for imidazole compounds. Retrieved from
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A review article on synthesis of imidazole derivatives. Retrieved from [Link]
-
Analyst. (2014). Preparation of an aminopropyl imidazole-modified silica gel as a sorbent for solid-phase extraction of carboxylic acid compounds and polycyclic aromatic hydrocarbons. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines - Google Patents [patents.google.com]
- 5. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 6. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Strategies for Solubilizing 1-isopropyl-1H-imidazole-4-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving 1-isopropyl-1H-imidazole-4-carboxylic acid. We will explore the physicochemical properties of this molecule and detail systematic approaches to enhance its solubility for reliable and reproducible experimental results.
Section 1: Understanding the Molecule - The "Why" Behind the Challenge
A thorough understanding of the compound's structure is the first step in troubleshooting solubility. This section addresses the fundamental properties of this compound that govern its behavior in different solvents.
Q1: What are the key chemical features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a delicate balance between three key structural features:
-
Carboxylic Acid Group (-COOH): This is an acidic functional group. At pH values above its acid dissociation constant (pKa), it will lose a proton (deprotonate) to form a negatively charged carboxylate ion (-COO⁻). This ionic form is significantly more polar and, therefore, more soluble in aqueous solutions.[1] The pKa of a typical carboxylic acid is in the range of 4-5.[2]
-
Imidazole Ring: This heterocyclic ring is amphoteric, meaning it can act as both a weak acid and a weak base.[3] The nitrogen atom without a hydrogen substituent has a lone pair of electrons and can accept a proton (protonate) in acidic conditions, forming a positively charged imidazolium cation. The pKa of this conjugate acid is approximately 7.[3]
-
Isopropyl Group (-CH(CH₃)₂): This is a nonpolar, hydrophobic (water-repelling) alkyl group. It increases the lipophilicity of the molecule, which tends to decrease its solubility in aqueous media but can improve solubility in organic solvents.[4]
Because of the presence of both an acidic carboxylic group and a basic imidazole ring, the molecule can exist in different ionization states depending on the pH of the solution, including as a zwitterion (having both a positive and negative charge) around neutral pH. This zwitterionic state can sometimes lead to strong intermolecular interactions and reduced solubility.
pH-Dependent Ionization States
The diagram below illustrates how the net charge of this compound changes with the pH of the medium. Understanding this behavior is critical for manipulating its solubility.
Caption: Ionization states of the molecule at different pH ranges.
Section 2: FAQs and Initial Troubleshooting
This section provides direct answers to the most common issues encountered by researchers.
Q2: My compound won't dissolve in a neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective thing I should try?
A2: The most effective initial step is to modify the pH of your buffer. Since your compound is a carboxylic acid, increasing the pH will dramatically increase its aqueous solubility.[5][6] At pH 7.4, the molecule is near its isoelectric point and likely exists as a zwitterion with limited solubility. By adding a small amount of a basic solution (e.g., 1 M NaOH) dropwise, you will deprotonate the carboxylic acid group to form the highly soluble sodium carboxylate salt.[1] Aim for a final pH of 8.5 or higher to ensure complete deprotonation and dissolution.
Q3: What organic solvents are recommended for making a concentrated stock solution?
A3: For preparing a concentrated stock solution, polar aprotic solvents are generally the best choice.[7] We recommend starting with:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
These solvents are effective at dissolving a wide range of organic molecules.[7][8] A stock solution in DMSO at a concentration of 10-20 mg/mL should be achievable.[8] See Protocol 1 for a detailed methodology.
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A4: This is a common issue known as "crashing out," which occurs when a compound soluble in a high concentration of an organic solvent is diluted into an aqueous buffer where its solubility is much lower.[7] To mitigate this:
-
Ensure the final concentration of the organic solvent is low and compatible with your assay (typically <1%, and often <0.1%).
-
Add the stock solution to the aqueous buffer slowly while vigorously vortexing or stirring the buffer. This avoids localized high concentrations of the compound that can initiate precipitation.[7]
-
Warm the aqueous buffer slightly (e.g., to 37°C) before adding the stock solution, but be cautious of compound stability at higher temperatures.[5]
-
If precipitation persists, it indicates that the final concentration of your compound exceeds its solubility limit in the final buffer composition. You will need to either lower the final compound concentration or modify the buffer using the advanced strategies below.
Section 3: Advanced Solubilization Strategies & Protocols
If initial troubleshooting fails, a more systematic approach is required. The following strategies provide robust methods for achieving and maintaining the solubility of this compound.
Strategy 1: pH-Mediated Solubilization in Aqueous Systems
This is the most direct method for aqueous experiments. The principle is to convert the poorly soluble free acid into a highly soluble alkali metal salt.[9][10]
This protocol describes how to create a basic aqueous stock solution.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q®)
-
1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh the desired amount of the compound into a clean glass vial.
-
Add approximately 80% of the final desired volume of water. The compound will likely form a slurry.
-
While stirring, add the 1 M NaOH solution dropwise.
-
Monitor the pH continuously. As you add the base, the solid will begin to dissolve.
-
Continue adding base until all the solid has dissolved and the solution becomes clear.
-
Adjust the final pH to the desired level (typically ≥ 8.5 for full dissolution).
-
Add water to reach the final target volume and mix thoroughly.
-
For sterile applications, the final solution can be passed through a 0.22 µm syringe filter.
Self-Validation: The solution should remain clear upon standing at the experimental temperature. If precipitation occurs over time, the solution may be supersaturated or unstable at that pH.
Strategy 2: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar or moderately polar compounds.[11][12]
| Co-Solvent | Typical Final Concentration | Pros | Cons |
| Ethanol | 1-10% (v/v) | Biologically compatible at low concentrations, volatile. | Can affect protein structure at higher concentrations. |
| Propylene Glycol | 1-20% (v/v) | Low toxicity, commonly used in formulations. | Can increase viscosity of the solution. |
| Polyethylene Glycol (PEG 300/400) | 1-20% (v/v) | Good solubilizing power for many compounds. | May interfere with some biological assays. |
| Glycerol | 1-25% (v/v) | Can help stabilize proteins.[13] | High viscosity. |
This protocol is useful when pH modification is not desirable for the experiment.
Procedure:
-
Prepare a concentrated primary stock solution of the compound in 100% DMSO or DMF (e.g., 20 mg/mL).
-
In a separate tube, prepare the final aqueous buffer containing the desired percentage of the co-solvent (e.g., PBS with 10% ethanol).
-
Perform a serial dilution. Add a small volume of the primary stock solution to the co-solvent/buffer mixture while vortexing. Do not add the buffer to the stock.
-
Ensure the final concentration of the primary organic solvent (DMSO/DMF) is kept to a minimum (e.g., <0.5%).
Section 4: Systematic Workflow for Solubility Optimization
The following workflow provides a logical decision-making process for efficiently determining the optimal solubilization strategy for your specific experimental needs.
Caption: Decision workflow for troubleshooting solubility issues.
References
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Avdeef, A., & Tsinman, O. (Year not available). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Kumar, L., & Singh, A. (Year not available). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
- Lüdeker, D., & Briel, T. (Year not available).
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar.
- BenchChem. (Year not available). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. BenchChem.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit.
- BenchChem. (Year not available). How to resolve poor solubility of Dichotomine C. BenchChem.
- Reddit. (2022). How to tackle compound solubility issue. Reddit.
- Int J Pharm Chem Anal. (Year not available). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Wikipedia. (Year not available). Cosolvent. Wikipedia.
- Britannica. (Year not available). Carboxylic acid - Properties, Structure, Reactions. Britannica.
- Taylor & Francis. (Year not available). Cosolvent – Knowledge and References. Taylor & Francis.
- Wikipedia. (Year not available). Imidazole. Wikipedia.
- Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora.
- BLD Pharm. (Year not available). This compound hydrochloride. BLD Pharm.
- University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary.
- National Center for Biotechnology Information. (Year not available). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.
- University of California, Davis. (Year not available). Approximate pKa chart of the functional groups. UC Davis.
Sources
- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-isopropyl-1H-imidazole-4-carboxylic Acid in Solution
Welcome to the technical support guide for 1-isopropyl-1H-imidazole-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. While specific degradation kinetics for this exact molecule are not extensively published, this guide synthesizes established principles of imidazole chemistry to provide robust, field-proven advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by a combination of chemical and physical factors. The imidazole ring system is susceptible to oxidation and photodegradation, while the entire molecule's solubility and stability can be highly pH-dependent.[1][2] Key factors include:
-
pH: The pH of the solution affects the ionization state of both the carboxylic acid and the imidazole ring, influencing solubility and reactivity.
-
Light: Imidazole compounds can be light-sensitive, leading to photodegradation upon exposure to UV or even strong ambient light.[1][2]
-
Oxidizing Agents: The imidazole ring is prone to oxidation, which can be initiated by dissolved oxygen (auto-oxidation), peroxide contaminants, or other oxidizing species.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.
-
Metal Ions: The imidazole and carboxylic acid moieties can chelate metal ions.[1][3][4] This can sometimes lead to the formation of insoluble complexes or catalyze degradation.
Q2: I'm observing a precipitate forming in my aqueous buffer. What is the likely cause?
A2: Precipitate formation can stem from several issues:
-
pH-Dependent Solubility: The compound is zwitterionic and likely has an isoelectric point (pI) where its net charge is zero, leading to minimal aqueous solubility. If your buffer pH is near the compound's pI, it may precipitate.
-
Compound Degradation: A degradant product could be less soluble than the parent compound, causing it to precipitate over time.
-
Interaction with Metal Ions: If your buffer contains multivalent cations (e.g., Ca²⁺, Mg²⁺) or trace metal contaminants, they can coordinate with the molecule and form insoluble complexes.[1][3]
Q3: What are the recommended storage conditions for stock solutions?
A3: To maximize the shelf-life of your stock solution, proper storage is critical. Based on best practices for similar heterocyclic compounds, we recommend the following:
-
Solvent: Use a suitable, high-purity solvent. For long-term storage, DMSO is often preferred. For aqueous buffers, ensure the pH is in a stable range for the compound.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
-
Temperature: For long-term storage, store aliquots at -80°C (up to 6 months) or -20°C (up to 1 month).[4] For daily use, refrigeration at 2-8°C is acceptable for short periods (24-48 hours), but stability should be verified.
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[1]
Q4: My experimental results are inconsistent. Could degradation of my compound be the cause?
A4: Absolutely. Degradation is a common source of experimental variability. If the parent compound degrades, its effective concentration decreases, leading to a loss of potency or activity in your assay. Furthermore, the resulting degradation products could potentially interfere with your experimental system, for example, by inhibiting an enzyme, interfering with a detection method, or exhibiting unexpected cytotoxicity.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a deeper dive into specific problems, their underlying causes, and actionable solutions.
Issue 1: Gradual or Sudden Loss of Compound Efficacy in Assays
This is often the first sign of a stability problem. The compound's effective concentration is decreasing over time.
-
Possible Cause A: Oxidative Degradation
-
Why it Happens: The electron-rich imidazole ring is susceptible to attack by molecular oxygen (auto-oxidation), a process that can be mediated by basic conditions or trace metals.[1][2] This can lead to the formation of various oxidized species, including ring-opened products, which are structurally and electronically different from the parent molecule.
-
Troubleshooting & Prevention:
-
Solvent Preparation: Use solvents that have been de-gassed via sparging with an inert gas (nitrogen or argon) for 15-20 minutes before use.
-
Inert Atmosphere: When preparing stock solutions, especially for long-term storage, overlay the vial with an inert gas before sealing.
-
Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), although this should be validated not to interfere with your assay.
-
-
-
Possible Cause B: Photodegradation
-
Why it Happens: Imidazole compounds can absorb UV and sometimes visible light, promoting them to an excited state.[2] This excited molecule can then undergo various reactions, including oxidation or rearrangement, leading to a loss of the original structure.
-
Troubleshooting & Prevention:
-
Use Amber Vials: Always prepare and store solutions in amber glass or opaque plastic vials.
-
Protect from Light: During experiments, wrap plates, flasks, or reservoirs with aluminum foil. Avoid leaving solutions on the benchtop in direct light for extended periods.
-
-
Issue 2: Visible Changes in the Solution (Color Change, Cloudiness)
Physical changes are a clear indicator of a chemical process occurring in the solution.
-
Possible Cause A: pH Shift or Inappropriate Buffer
-
Why it Happens: The pH of a solution can change over time, especially if the buffer capacity is insufficient or if it absorbs atmospheric CO₂ (for basic buffers). A shift in pH can move the solution closer to the compound's isoelectric point, causing it to crash out of solution.
-
Troubleshooting & Prevention:
-
Verify pH: Always measure the pH of your final solution after the compound has been dissolved.
-
Buffer Selection: Choose a buffer with a pKa close to the desired working pH to ensure adequate buffering capacity.
-
Solubility Assessment: Perform a simple solubility test by preparing small-scale solutions across a range of pH values to identify the optimal pH for solubility. See the workflow diagram below.
-
-
-
Possible Cause B: Contamination
-
Why it Happens: Contaminants can be introduced from various sources, including the solvent, glassware, or other reagents. Metal ion contamination is particularly problematic as it can catalyze degradation or cause precipitation.[1]
-
Troubleshooting & Prevention:
-
Use High-Purity Reagents: Utilize HPLC-grade or higher purity solvents and high-quality buffer components.
-
Consider Chelators: If metal ion contamination is suspected and it is compatible with your downstream application, the addition of a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can sequester metal ions and prevent them from interacting with your compound.[1]
-
-
Part 3: Protocols & Methodologies
These protocols provide standardized procedures for handling the compound to minimize variability.
Protocol 3.1: Recommended Procedure for Stock Solution Preparation
-
Pre-analysis: Allow the solid compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Weigh the desired amount of solid in a clean, dry weighing vessel.
-
Solvent Selection: Choose an appropriate solvent. For a 10 mM stock, start with DMSO. If an aqueous buffer is required, first dissolve the compound in a minimal amount of DMSO or a suitable alcohol (e.g., methanol) before adding the aqueous buffer.[1]
-
Dissolution: Add the solvent to the solid. Use gentle vortexing and/or sonication in a water bath to aid dissolution.
-
pH Adjustment (for aqueous solutions): If using a buffer, check the final pH and adjust carefully with dilute HCl or NaOH if necessary.
-
Filtration: Filter the solution through a 0.22 µm syringe filter (choose a filter material, e.g., PTFE for organic, PVDF for aqueous, that is compatible with your solvent) to remove any particulates.
-
Storage: Dispense the filtered solution into single-use aliquots in amber, tightly sealed vials. Store immediately under the recommended conditions (-80°C for long-term).
Protocol 3.2: Basic Stability Assessment by HPLC
This protocol allows you to quickly assess the stability of your compound in a specific buffer or solvent system.
-
Preparation: Prepare the solution of this compound in your desired experimental buffer at the target concentration.
-
Time Zero Sample: Immediately after preparation, take an aliquot, dilute it to a suitable concentration for HPLC analysis (e.g., 50 µM), and inject it. This is your T=0 reference.
-
Incubation: Store the remaining solution under your intended experimental conditions (e.g., 37°C in an incubator, room temperature on the benchtop, etc.).
-
Time Point Sampling: At various time points (e.g., 2, 4, 8, 24 hours), take another aliquot, dilute it in the same way, and inject it into the HPLC.
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the main peak area indicates degradation.
-
Look for the appearance of new peaks, which correspond to degradation products.
-
Calculate the percentage of the parent compound remaining: (Peak Area at T=x / Peak Area at T=0) * 100%.
-
Table 1: Example HPLC Conditions for Stability Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (MeCN) |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-254 nm (determine optimal wavelength by UV scan) |
| Injection Volume | 10 µL |
Note: This is a generic starting method and may require optimization.[5]
Part 4: Visualization of Workflows & Degradation
Diagrams can help clarify complex decision-making processes and chemical pathways.
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for the imidazole moiety.
References
- Adane, L. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- National Center for Biotechnology Information. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [Link]
- Cole-Parmer. Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%. [Link]
- Lin, B., et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 40152224, this compound. [Link]
- Chemsrc. This compound | CAS 917364-12-6. [Link]
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 23162525, 1-Isopropyl-1H-imidazole-5-carboxylic acid. [Link]
- SIELC Technologies. 1H-Imidazole-4-carboxylic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1H-Imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]
common pitfalls in handling 1-isopropyl-1H-imidazole-4-carboxylic acid
Welcome to the technical support resource for 1-isopropyl-1H-imidazole-4-carboxylic acid (CAS No: 917364-12-6). This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your research and development projects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the properties, storage, and safe handling of this compound.
Q1: What are the basic chemical properties of this compound?
A1: this compound is a heterocyclic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of approximately 154.17 g/mol .[1] Its structure consists of an imidazole ring substituted with an isopropyl group at the N1 position and a carboxylic acid group at the C4 position. The presence of both a basic imidazole ring and an acidic carboxylic acid group means the molecule can exist as a zwitterion, which significantly influences its physical properties, particularly solubility.
Q2: What is the recommended procedure for storing this compound to ensure its long-term stability?
A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2] Recommended storage temperatures are typically between 2-8°C.[3] Due to the hygroscopic nature common to many imidazole derivatives, minimizing exposure to atmospheric moisture is critical to prevent degradation and ensure reproducibility in experiments. Store under an inert atmosphere (e.g., argon or nitrogen) for optimal long-term stability.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: Standard laboratory safety protocols should be followed. Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] In case of eye or skin contact, rinse immediately and thoroughly with water.[4] While specific toxicity data for this exact molecule is limited, related imidazole compounds can cause skin and eye irritation.[4]
Q4: In which solvents is this compound soluble?
A4: Due to its polar and potentially zwitterionic nature, this compound exhibits limited solubility in non-polar organic solvents. It is generally soluble in polar protic solvents like water and lower alcohols (methanol, ethanol), especially with pH adjustment.[5] Solubility in polar aprotic solvents such as DMSO and DMF is also expected. Pre-testing solubility on a small scale is always recommended before proceeding with large-scale reactions.
| Solvent | Predicted Solubility | Rationale & Comments |
| Water | Moderate to High | Solubility is pH-dependent. At isoelectric point, solubility is lowest. Soluble in acidic or basic aqueous solutions. |
| Methanol / Ethanol | Moderate | Good solubility due to hydrogen bonding capabilities.[5] |
| Dichloromethane (DCM) | Low | Insufficient polarity to effectively solvate the zwitterionic form. |
| Diethyl Ether / Hexanes | Insoluble | Non-polar solvents are incompatible with the compound's polar nature. |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for polar, zwitterionic compounds. |
| Dimethylformamide (DMF) | High | A good alternative to DMSO for reactions requiring a polar aprotic medium. |
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides solutions to specific problems that may arise during synthesis, purification, reaction, and analysis.
Synthesis & Purification Pitfalls
Q5: My synthesis of this compound from the corresponding ethyl ester via saponification is resulting in a low yield after acidification and workup. What's going wrong?
A5: This is a common issue often related to the precipitation and isolation steps. The zwitterionic character of the product can lead to partial solubility in the aqueous phase, even at its isoelectric point.
-
Causality: During acidification, you are protonating the carboxylate to form the neutral carboxylic acid, which should precipitate. However, if the pH is too low, the imidazole nitrogen can become protonated, forming a cationic species that is highly water-soluble. Conversely, if the pH is too high, the compound remains in its anionic carboxylate form, which is also water-soluble.
-
Troubleshooting Protocol:
-
Precise pH Control: After saponification, cool the reaction mixture in an ice bath. Slowly add your acid (e.g., 1M HCl) dropwise with vigorous stirring, monitoring the pH with a calibrated meter. The isoelectric point for imidazole-4-carboxylic acid derivatives is typically in the pH range of 3-5. Adjust the pH carefully to this range to maximize precipitation.
-
Salting Out: Before filtering, saturate the aqueous solution with NaCl. This increases the ionic strength of the solution, decreasing the solubility of your organic product and promoting more complete precipitation.
-
Extraction of Aqueous Layer: After filtering the precipitate, do not discard the aqueous filtrate immediately. Extract it several times with a polar organic solvent like ethyl acetate or a 9:1 mixture of DCM:Isopropanol. The zwitterionic nature can sometimes allow for extraction into polar organic phases, recovering dissolved product.
-
Solvent Evaporation: If the product is highly water-soluble, consider freezing the aqueous solution and lyophilizing it to obtain the crude product as a solid, which can then be purified.
-
Q6: I am struggling to purify the crude product. Column chromatography gives poor separation and streaking, and recrystallization attempts fail.
A6: These challenges are again rooted in the compound's high polarity and zwitterionic properties.
-
Causality: On standard silica gel, a polar stationary phase, your highly polar compound binds very strongly, leading to streaking and poor elution. For recrystallization, finding a single solvent that provides good solubility at high temperatures but poor solubility at low temperatures can be difficult.
-
Troubleshooting Protocol:
-
Chromatography Modification:
-
Use a Polar Mobile Phase: Instead of typical Hexane/Ethyl Acetate gradients, switch to a more polar system like Dichloromethane/Methanol.
-
Add an Acid/Base Modifier: Add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This protonates the compound, suppressing its ionic character and reducing interactions with the silica, resulting in sharper peaks. Alternatively, using a mobile phase containing ammonia can deprotonate the carboxylic acid and achieve a similar effect.
-
Reverse-Phase Chromatography: Consider using C18 reverse-phase chromatography with a Water/Acetonitrile or Water/Methanol mobile phase, often with a formic acid or TFA modifier.[6][7]
-
-
Recrystallization Strategy:
-
Use a Solvent/Anti-Solvent System: Dissolve your crude product in a minimum amount of a hot polar solvent where it is soluble (e.g., methanol, ethanol, or water). Then, slowly add a less polar "anti-solvent" in which it is insoluble (e.g., ethyl acetate, acetone, or acetonitrile) until turbidity persists. Allow the solution to cool slowly to induce crystallization. A common system for similar molecules is Water/Isopropanol.
-
-
Reaction & Derivatization Pitfalls
Q7: I am trying to perform a Fischer esterification using isopropanol and a catalytic amount of sulfuric acid, but the reaction is incomplete even after prolonged heating. Why?
A7: The Fischer esterification is an equilibrium-limited reaction.[8] Several factors related to your specific substrate can hinder its progress.
-
Causality:
-
Equilibrium: The reaction produces water as a byproduct. As water accumulates, the reverse reaction (ester hydrolysis) begins to compete, preventing the reaction from reaching completion.[8]
-
Catalyst Inhibition: The basic nitrogen on the imidazole ring can be protonated by the sulfuric acid catalyst. This creates a positive charge on the ring, which deactivates the carboxylic acid group towards nucleophilic attack by the alcohol, slowing the reaction rate.
-
-
Troubleshooting Protocol:
-
Drive the Equilibrium: Use a large excess of the alcohol (isopropanol can serve as the solvent) and remove water as it forms. A Dean-Stark apparatus is the classic method for this.[8]
-
Alternative Esterification Methods: For a substrate like this, moving away from strongly acidic conditions is often best.
-
Alkyl Halide with Base: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., Cs₂CO₃ or DBU) in DMF, then add an alkyl halide (e.g., 2-iodopropane).
-
Coupling Reagents: This is often the most reliable method. Activate the carboxylic acid with a coupling reagent like DCC, EDC, or HATU in the presence of your alcohol. This avoids harsh acidic conditions and the equilibrium issue.
-
-
// Nodes sub [label="1-isopropyl-1H-imidazole-\n4-carboxylic acid + Alcohol (ROH)", fillcolor="#F1F3F4"]; act [label="Activation Step:\nAdd Coupling Reagent\n(e.g., EDC, HATU) in Aprotic Solvent (DCM/DMF)", fillcolor="#FBBC05"]; int [label="Activated Intermediate\n(e.g., O-acylisourea)", fillcolor="#F1F3F4"]; rea [label="Nucleophilic Attack:\nAlcohol (ROH) reacts\nwith intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; work [label="Aqueous Workup:\nQuench reaction, wash with\naq. NaHCO3, then brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; pur [label="Purification:\nFlash Chromatography\n(e.g., SiO2, DCM/MeOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod [label="Final Product:\nEster Derivative", fillcolor="#F1F3F4"];
// Edges sub -> act [label="1"]; act -> int [label="2"]; int -> rea [label="3"]; rea -> work [label="4"]; work -> pur [label="5"]; pur -> prod [label="6"]; } enddot Caption: Workflow for coupling-agent-mediated esterification.
Q8: During a reaction, I suspect my compound is decarboxylating. Under what conditions is this likely, and how can I prevent it?
A8: Decarboxylation of heteroaromatic carboxylic acids can be a significant side reaction, particularly at elevated temperatures.
-
Causality: The imidazole ring can stabilize the carbanion intermediate formed upon loss of CO₂. This process is often catalyzed by heat and can sometimes be influenced by the presence of trace metals. While imidazole-4-carboxylic acids are generally more stable than their 2- or 5-substituted counterparts, the risk increases with high reaction temperatures (>150-180 °C).
-
Preventative Measures:
-
Lower Reaction Temperatures: Whenever possible, choose reaction conditions that proceed at lower temperatures. If a reaction requires heat, perform a time-course study at the lowest possible temperature to find a balance between reaction rate and decomposition.
-
Avoid Prolonged Heating: Do not leave reactions heating for longer than necessary. Monitor the reaction progress closely using TLC or LC-MS.
-
Choice of Base/Catalyst: In some contexts, certain bases or metal catalysts can promote decarboxylation.[9][10] If you suspect this is happening, screen alternative reagents. For example, use organic bases instead of strong inorganic bases where appropriate.
-
Analytical Pitfalls
Q9: When analyzing my compound by reverse-phase HPLC, I see significant peak tailing. How can I improve the peak shape?
A9: Peak tailing for a compound like this on a C18 column is a classic sign of undesirable secondary interactions between the analyte and the stationary phase.
-
Causality: Residual, un-capped silanol groups on the silica-based stationary phase are acidic (Si-OH). The basic imidazole nitrogen on your molecule can interact with these silanols via strong ionic interactions, causing some molecules to "stick" to the column and elute more slowly, resulting in a tailed peak.
-
Troubleshooting Protocol:
-
Use an Acidic Modifier: Add a small concentration (0.05-0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to your mobile phase (both the aqueous and organic components).[6][11] The acid will protonate the imidazole nitrogen, converting it to an imidazolium cation. More importantly, it protonates the silanol groups, "masking" them and preventing them from interacting with your analyte.
-
Increase Buffer Concentration: If using a buffered mobile phase (e.g., ammonium formate), increasing the buffer concentration can help to out-compete your analyte for interaction sites on the column.
-
Use a Different Column: Consider using a column with high-purity silica and advanced end-capping to minimize the number of available silanol groups. Alternatively, a phenyl-hexyl or polar-embedded phase column might offer different selectivity and improved peak shape.
-
References
- This compound | C7H10N2O2 | CID 40152224.
- This compound CAS#: 917364-12-6.
- Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster under Visible Light Irradiation. Chemistry – An Asian Journal. [Link]
- Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. LookChem. [Link]
- 1-Isopropyl-1H-imidazole-5-carboxylic acid | C7H10N2O2 | CID 23162525.
- Analytical Methods.
- The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals.
- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbam
- 1H-Imidazole-4-carboxylic acid. SIELC Technologies. [Link]
- Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Method for preparing 1H-imidazole-4-formic acid.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
- Esterification not Working (Separ
- Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- This compound. Chemsrc. [Link]
- Imidazole synthesis. Organic Chemistry Portal. [Link]
- Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- How to Make Esters through Esterification | Examples Explained!. It's Dr. Dan on YouTube. [Link]
- Esterification: Reflux, Isolation and Purification // HSC Chemistry. Science Ready on YouTube. [Link]
- 1-isopropyl-1H-imidazole-2-carboxylic acid | C7H10N2O2 | CID 55252644.
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
Sources
- 1. This compound | C7H10N2O2 | CID 40152224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1H-Imidazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 7. Separation of 1H-Imidazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid | lookchem [lookchem.com]
- 10. The mechanism of decarboxylation of some 5-aminoimidazole-4-carboxylic acids and the influence of transition metals - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-isopropyl-1H-imidazole-4-carboxylic acid
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 1-isopropyl-1H-imidazole-4-carboxylic acid. As a key building block in pharmaceutical development, mastering its synthesis at scale is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges encountered when transitioning from bench-scale discovery to pilot-plant production.
Overview of Synthetic Strategy
The most common and scalable approach to synthesizing this compound involves a two-step process. First, the N-alkylation of an imidazole-4-carboxylate ester with an isopropylating agent, followed by the saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid. This strategy is generally robust, but each step presents unique challenges during scale-up.
Caption: General two-step synthesis and purification workflow.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, baseline protocol for the lab-scale synthesis?
A1: A typical and effective lab-scale synthesis begins with commercially available ethyl 4-imidazolecarboxylate.
Step 1: N-Isopropylation
-
To a solution of ethyl 4-imidazolecarboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per gram of starting material), add potassium carbonate (K₂CO₃, 2.0-2.5 eq).
-
Stir the suspension vigorously and add 2-bromopropane (isopropyl bromide, 1.2-1.5 eq) dropwise at room temperature.
-
Heat the mixture to 60-70 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
After cooling, quench the reaction by pouring it into ice-water. Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ethyl 1-isopropyl-1H-imidazole-4-carboxylate, which can be used directly or purified by column chromatography.
Step 2: Saponification (Hydrolysis)
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq) as a concentrated aqueous solution.[1]
-
Heat the mixture to reflux (or ~80 °C) for 1-3 hours, monitoring the disappearance of the ester by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully adjust the pH to ~3-4 with a strong acid like hydrochloric acid (HCl).[1] A white precipitate of the product should form.
-
Stir the slurry in the ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?
A2: Transitioning from bench to pilot scale introduces complexities that can significantly impact yield, purity, and safety.[2][3] Key challenges include:
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically at scale, making both heating and cooling less efficient.[4] The N-isopropylation step can be exothermic, and poor heat dissipation can lead to side reactions and impurity formation. Conversely, the endothermic nature of some workup steps (like quenching) requires robust cooling capacity.
-
Mixing Efficiency: Achieving homogeneous mixing in large reactors is more difficult. In the N-isopropylation step, inefficient mixing of the solid K₂CO₃ base can lead to localized reaction rates and incomplete conversion. During acidic precipitation, poor mixing can cause localized pH gradients, leading to impure product or trapping of starting materials.
-
Reagent Addition Control: The rate of addition for reagents like 2-bromopropane or the acid for precipitation becomes critical. A slow, controlled addition is necessary at scale to manage exotherms and ensure uniform reaction conditions.
-
Phase Separation & Extraction: Liquid-liquid extractions that are simple in a separatory funnel become more complex and time-consuming in large reactors, potentially leading to emulsion formation and product loss.
-
Purification Methods: Column chromatography is generally not viable for large-scale purification due to high solvent consumption and cost.[4] The process must be optimized for purification by crystallization, which requires careful solvent selection and control over cooling profiles.
Q3: How does the choice of base for the hydrolysis step impact the process at scale?
A3: The choice of base for saponification is critical for both reaction efficiency and process economics.
| Base | Key Considerations for Scale-Up |
| Sodium Hydroxide (NaOH) | Cost-Effective: Generally the most economical choice for large-scale production. Solubility: High solubility in water allows for concentrated solutions, reducing reactor volume. Handling: Available as pellets or solutions; caustic nature requires careful handling protocols. |
| Potassium Hydroxide (KOH) | Higher Reactivity: Sometimes offers slightly faster reaction rates than NaOH.[1] Solubility of Byproducts: Potassium salts are sometimes more soluble than sodium salts, which can be advantageous during workup to prevent unwanted precipitation. Cost: Typically more expensive than NaOH. |
| Lithium Hydroxide (LiOH) | Specific Reactivity: Used when selective hydrolysis is needed in the presence of other sensitive functional groups (less relevant for this specific molecule). Cost: Significantly more expensive, making it unsuitable for this process unless specific advantages are demonstrated. |
For this synthesis, NaOH is the recommended choice for scale-up due to its low cost and high efficiency. The number of equivalents should be carefully optimized (typically 1.2-1.5 eq) to ensure complete conversion without using a large excess, which would increase raw material costs and waste generation during neutralization.
Q4: What are the most effective purification strategies for the final product at a multi-kilogram scale?
A4: At scale, purification must be robust, repeatable, and avoid chromatography. The strategy for this compound relies on its amphoteric nature and crystallinity.
-
Controlled Precipitation/Crystallization: This is the primary method. After hydrolysis, the product exists as a sodium or potassium salt in the aqueous solution.
-
pH Adjustment: The most critical parameter is the final pH. The product will precipitate at its isoelectric point (pI). This should be determined experimentally on a small scale (typically pH 3-5) and then implemented precisely at scale using a calibrated pH probe. Adding the acid slowly while monitoring temperature and pH is crucial.
-
Anti-Solvent Addition: If the product has some solubility in water, adding a water-miscible anti-solvent (e.g., isopropanol, acetone) after pH adjustment can increase the yield of the precipitate.
-
-
Recrystallization: This is the final polishing step to achieve high purity.
-
Solvent Screening: A solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures is needed. Common choices for carboxylic acids include water, ethanol/water mixtures, or ethyl acetate.[5]
-
Decolorization: If the product is colored, a charcoal treatment can be performed during the recrystallization process. However, this adds a filtration step and can lead to product loss on the charcoal. Addressing the root cause of color formation is a better strategy.[4]
-
Caption: Scalable workup and purification flowchart.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solutions & Explanations |
| Low Yield in N-Isopropylation Step | 1. Inefficient Base: K₂CO₃ may not be strong enough or may have poor solubility in the chosen solvent. 2. Side Reactions: Over-alkylation or reaction with the solvent (e.g., DMF at high temperatures). 3. Volatilization of Reagent: Loss of 2-bromopropane if the reactor is not well-sealed. | 1. Base/Solvent System: Consider using a stronger base like sodium hydride (NaH) in a solvent like THF, but this introduces significant safety and handling challenges at scale. A better approach is to optimize the K₂CO₃/DMF system by ensuring the base is finely powdered and agitation is vigorous. Acetonitrile can be an alternative solvent. 2. Temperature Control: Maintain the reaction temperature strictly below 80 °C to minimize DMF decomposition and other side reactions. 3. Process Control: Ensure the reactor is properly sealed and equipped with a reflux condenser to prevent loss of the volatile alkylating agent. |
| Incomplete Hydrolysis of Ester | 1. Insufficient Base: Stoichiometry may be off due to inaccurate measurement of the crude ester input or use of low-quality base. 2. Insufficient Reaction Time/Temp: The reaction may be slower at a larger scale due to mixing and heat transfer limitations. 3. Phase Transfer Issues: If the ester has low solubility in the aqueous alcohol mixture, the reaction can be slow. | 1. Confirm Stoichiometry: Always use a slight excess of base (1.2-1.5 eq). Titrate the base solution to confirm its concentration before use. 2. Monitor Reaction: Implement in-process controls (IPC) using HPLC to confirm the disappearance of the starting material before proceeding with workup. Extend reaction time or slightly increase temperature if necessary. 3. Improve Solubility: Increase the proportion of the organic co-solvent (e.g., ethanol, THF) to ensure the ester remains in solution. |
| Product Discoloration (Yellow/Brown) | 1. Thermal Degradation: The imidazole ring can be sensitive to prolonged exposure to high temperatures, especially under basic or acidic conditions.[4] 2. Impurity Carryover: Colored impurities from the N-isopropylation step may be carried through the process. 3. Oxygen Exposure: Air oxidation can sometimes lead to colored byproducts at elevated temperatures. | 1. Minimize Heat Exposure: Use the minimum temperature and time required for complete hydrolysis. Cool the reaction mixture promptly after completion. 2. Purify Intermediate: If the crude ester is highly colored, consider a simple purification step (e.g., filtration through a silica plug) before hydrolysis. 3. Inert Atmosphere: For high-purity applications, consider running the reaction and workup under a nitrogen or argon atmosphere to prevent oxidation. |
| Difficulty Isolating Product / Oily Precipitate | 1. Incorrect pH: If the pH is too low, the imidazole nitrogen can become protonated, increasing water solubility. If too high, the product remains as the carboxylate salt. 2. Trapped Impurities: The presence of unreacted starting materials or organic byproducts can inhibit crystallization, causing the product to "oil out". 3. Supersaturation: Crashing the product out too quickly by adding acid rapidly or cooling too fast can lead to an amorphous, oily solid instead of a crystalline one. | 1. Precise pH Control: Use a calibrated pH meter and add the acid slowly, aiming for the experimentally determined isoelectric point. 2. Aqueous Wash: Before acidification, consider washing the basic aqueous solution with a non-polar organic solvent (e.g., toluene, MTBE) to remove non-polar impurities. 3. Controlled Crystallization: Add acid slowly and allow the precipitate to form gradually. After pH adjustment, hold the slurry at that temperature for a period before cooling slowly to encourage crystal growth. |
References
- Brusina, O. (n.d.). Synthesis of substituted imidazole-4,5-dicarboxylic acids.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). a review article on synthesis of imidazole derivatives.
- BenchChem. (2025). Overcoming challenges in the scale-up of imidazoline synthesis. BenchChem Technical Support.
- ResearchGate. (2025). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate.
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21).
- ChemicalBook. (n.d.). 1H-Imidazole-4-carboxylic acid synthesis.
- National Institutes of Health (NIH). (n.d.). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization.
- National Institutes of Health (NIH). (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst.
- ResearchGate. (n.d.). Synthesis of tetrasubstituted imidazoles.
- Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review.
- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7.
- (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
- Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?
- Google Patents. (n.d.). CN102643237A - Method for preparing 1H-imidazole-4-formic acid.
Sources
- 1. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 3. primescholars.com [primescholars.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
Technical Support Center: Deprotection Strategies for 1-Isopropyl-1H-imidazole-4-carboxylic Acid Derivatives
Welcome to the technical support center for the deprotection of 1-isopropyl-1H-imidazole-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to support your experimental success.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active compounds. During multi-step syntheses, the carboxylic acid moiety is often protected, commonly as an ester (e.g., methyl, ethyl, or isopropyl ester), to prevent unwanted reactions. The final and crucial step is the efficient and clean removal of this protecting group to yield the desired active pharmaceutical ingredient (API) or intermediate. This guide provides a comprehensive overview of the primary deprotection strategies, focusing on troubleshooting common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for deprotecting ester derivatives of this compound?
A1: The two most prevalent and effective methods for cleaving the ester to reveal the carboxylic acid are base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis.[1][2] Both methods involve the hydrolysis of the ester bond.
Q2: Which deprotection method is generally preferred and why?
A2: Base-catalyzed hydrolysis (saponification) is often the preferred method in a laboratory setting. The primary advantages are that the reaction is essentially irreversible, driving it to completion, and the separation of the resulting carboxylate salt from neutral organic impurities is often straightforward.[2]
Q3: What are the typical reagents and conditions for saponification?
A3: Saponification is typically carried out by heating the ester under reflux with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol or methanol to ensure solubility of the starting material.[3][4]
Q4: What are the typical reagents for acid-catalyzed hydrolysis?
A4: Acid-catalyzed hydrolysis is generally performed by heating the ester with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in the presence of excess water.[2]
Q5: How can I monitor the progress of the deprotection reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] On a TLC plate, the disappearance of the less polar starting ester spot and the appearance of a more polar carboxylic acid spot at the baseline (when using a non-polar eluent system) indicates the reaction is proceeding.
Q6: What is the critical step in the work-up procedure following saponification?
A6: The most critical step is the careful acidification of the reaction mixture after the hydrolysis is complete. The initial product is the water-soluble carboxylate salt. To isolate the final carboxylic acid, the pH of the solution must be lowered (typically to pH 1-2) to protonate the carboxylate, causing the neutral carboxylic acid to precipitate or be extracted into an organic solvent.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of this compound esters.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Reagent: Not enough base or acid was used to drive the reaction. 2. Low Temperature: The reaction temperature is too low for the hydrolysis to proceed at a reasonable rate. 3. Short Reaction Time: The reaction was not allowed to run for a sufficient duration. 4. Reversibility (Acid Hydrolysis): The equilibrium for acid-catalyzed hydrolysis is not sufficiently shifted towards the products.[2] | 1. Add an additional equivalent of the base or acid. 2. Increase the reaction temperature, potentially to reflux. 3. Extend the reaction time and continue monitoring by TLC or HPLC. 4. For acid hydrolysis, ensure a large excess of water is present to drive the equilibrium forward according to Le Châtelier's principle.[2] |
| Low Yield of Carboxylic Acid | 1. Incomplete Precipitation: The pH during the work-up was not sufficiently acidic to cause full precipitation of the product. 2. Product Loss During Extraction: The product may have some solubility in the aqueous layer, or an inappropriate extraction solvent was used. 3. Degradation: The imidazole ring or other sensitive functional groups may degrade under harsh acidic or basic conditions at high temperatures. | 1. Carefully adjust the pH of the aqueous solution to ~1-2 using a pH meter or pH paper to ensure complete protonation of the carboxylate.[3] 2. Saturate the aqueous layer with NaCl (brine) to decrease the product's aqueous solubility. Use a more polar solvent like ethyl acetate for extraction and perform multiple extractions. 3. Perform the reaction at the lowest effective temperature. Consider using milder bases (e.g., LiOH) or Lewis acid-mediated conditions for sensitive substrates.[5] |
| Difficulty Isolating Product After Saponification | Product is Water-Soluble: The initial product is the sodium or potassium salt of the carboxylic acid, which is highly soluble in the aqueous reaction mixture. | This is an expected outcome. The key is the acidification step. After confirming the reaction is complete, cool the mixture in an ice bath and slowly add a strong acid (e.g., concentrated HCl) with stirring until the pH is strongly acidic (pH 1-2). The solid carboxylic acid should precipitate. If it oils out, extract with an appropriate organic solvent.[3][4] |
| Oily Product Instead of Solid | 1. Impure Product: The presence of unreacted starting material or byproducts can lower the melting point and prevent crystallization. 2. Residual Solvent: Trapped solvent in the product. | 1. Attempt to purify the crude product. Recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) is often effective. 2. Ensure the product is thoroughly dried under high vacuum. |
Deprotection Strategy Workflow
The choice between saponification and acid-catalyzed hydrolysis often depends on the overall stability of the molecule. The following diagram outlines a logical workflow for selecting a deprotection strategy.
Caption: Decision workflow for selecting a deprotection strategy.
Detailed Experimental Protocols
Protocol 1: Base-Catalyzed Deprotection (Saponification)
This protocol describes a general procedure for the saponification of an ethyl ester of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 1-isopropyl-1H-imidazole-4-carboxylate (1.0 eq.).
-
Solvent and Reagent Addition: Add a 1:1 mixture of ethanol and water. While stirring, add a 2 M aqueous solution of sodium hydroxide (NaOH) (2.0-3.0 eq.).
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using 10% methanol in dichloromethane as eluent). The reaction is complete when the starting ester spot has completely disappeared.
-
Cooling and Solvent Removal: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~2. A white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying and Purification: Dry the solid product under high vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.
Protocol 2: Acid-Catalyzed Deprotection
This protocol provides a general procedure for the acid-catalyzed hydrolysis of an ethyl ester.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 1-isopropyl-1H-imidazole-4-carboxylate (1.0 eq.).
-
Reagent Addition: Add a large excess of 6 M aqueous hydrochloric acid (HCl).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no solid forms, carefully neutralize the solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to the isoelectric point of the amino acid to induce precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum. Recrystallization can be performed for further purification if needed.
Comparison of Deprotection Strategies
| Feature | Base-Catalyzed (Saponification) | Acid-Catalyzed Hydrolysis |
| Driving Force | Irreversible formation of carboxylate salt[2] | Reversible reaction; driven by excess water[2] |
| Reagents | NaOH, KOH, LiOH | HCl, H₂SO₄ |
| Work-up | Requires careful acidification to isolate the product[3] | Neutralization may be required to induce precipitation |
| Advantages | Generally faster, irreversible, high-yielding | Useful for base-sensitive substrates |
| Disadvantages | Not suitable for base-labile functional groups | Reversible, may require longer reaction times, potentially harsher conditions for the imidazole ring |
References
- Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.
- Chakraborti, A. K., et al. (n.d.). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry.
- Fife, T. H. (n.d.). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Accounts of Chemical Research.
- Milstien, J. B., & Fife, T. H. (1968). Steric effects in the imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164–2168.
- Chemistry : The Mystery of Molecules. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description [Video]. YouTube.
- Google Patents. (n.d.). Method for preparing 1H-imidazole-4-formic acid.
- Mavroudis, H., et al. (2014). Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride. ResearchGate.
- Google Patents. (n.d.). Cellulose esters and their production in carboxylated ionic liquids.
- Milstien, J. B., & Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. PubMed.
- Wei, B., et al. (n.d.). An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. Asian Publication Corporation.
- ResearchGate. (n.d.). Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection.
- Organic Chemistry Portal. (n.d.). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.
- LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate.
- Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 837–846.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
- Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters.
- ResearchGate. (n.d.). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N-Carbonyldiimidazole: The Role of Acid Catalysis.
- The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube.
- Clark, J. (n.d.). hydrolysis of esters. Chemguide.
- MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Boddaert, T., et al. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. PubMed.
- PubChem. (n.d.). Isopropyl 1H-imidazole-1-carboxylate.
Sources
- 1. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN102643237A - Method for preparing 1H-imidazole-4-formic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-isopropyl-1H-imidazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-isopropyl-1H-imidazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important molecule. Purity and regioselectivity are paramount for downstream applications, and this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during its synthesis.
Recommended Synthetic Pathway
The most common and reliable route to this compound involves a two-step process: regioselective N-alkylation of an imidazole-4-carboxylate ester, followed by saponification. Understanding this standard pathway is crucial for diagnosing deviations and impurities in your process.
Caption: Recommended synthesis of this compound and key impurity formation points.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem: My final product is a mixture of two isomers that are difficult to separate. How do I favor the desired N-1 isomer?
Answer: This is the most critical challenge in this synthesis and arises from the tautomeric nature of the 4-substituted imidazole ring. Alkylation can occur at either the N-1 or N-3 position, yielding the desired 1,4-disubstituted product and the undesired 1,5-disubstituted regioisomer (often named as the 3-alkyl-4-carboxylate).
Causality: The regioselectivity of N-alkylation is governed by a combination of electronic and steric factors.[1]
-
Electronic Effects: The electron-withdrawing carboxylate group at the C-4 position deactivates the adjacent N-3 nitrogen, making the more distant N-1 nitrogen more nucleophilic. This electronically favors the formation of the desired N-1 isomer.[1]
-
Steric Effects: The bulky isopropyl group of the alkylating agent (e.g., 2-bromopropane) will preferentially attack the less sterically hindered nitrogen. The position of the C-4 carboxylate group can influence which nitrogen is more accessible.[1][2]
-
Reaction Conditions: The choice of base and solvent system is paramount. Strong bases like sodium hydride (NaH) fully deprotonate the imidazole to form an imidazolate anion. In this state, the negative charge is delocalized across both nitrogens, and the inherent electronic and steric factors of the substrate dominate.[3] Weaker bases like potassium carbonate (K₂CO₃) may result in alkylation of the neutral imidazole tautomers, which can complicate the selectivity.
Solutions:
-
Use a Strong Base in an Aprotic Polar Solvent: Employing a strong, non-nucleophilic base like sodium hydride (NaH) in a solvent such as anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is the most reliable method. This ensures complete formation of the imidazolate anion, maximizing the electronic preference for N-1 attack.
-
Control Temperature: Add the alkylating agent (2-bromopropane) slowly at a reduced temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature. This minimizes potential side reactions and can improve selectivity.
-
Consider a Protecting Group Strategy: For ultimate control, though more synthetically intensive, a protecting group like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to direct alkylation unambiguously.[4]
| Condition | Base/Solvent System | Predominant Isomer | Rationale |
| Optimal | NaH / Anhydrous DMF | N-1 Isopropyl (Desired) | Forms imidazolate anion; maximizes electronic bias and steric direction away from the C4-substituent. |
| Sub-optimal | K₂CO₃ / Acetone or EtOH | Mixture of N-1 and N-3 | Partial deprotonation; reaction proceeds on a mixture of tautomers, leading to poor regioselectivity.[1] |
| Alternative | Cs₂CO₃ / DMF | N-1 Isopropyl (Often good) | Cesium carbonate can offer good selectivity, sometimes attributed to a chelation effect with certain substrates.[5] |
Problem: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted ethyl imidazole-4-carboxylate.
Answer: Incomplete conversion during the N-alkylation step is a common issue that points to problems with reagents or reaction conditions.
Causality:
-
Insufficiently Strong Base: If the base is not strong enough to deprotonate the imidazole N-H (pKa ≈ 14.5), the reaction will be slow or incomplete.
-
Inactive Base: Sodium hydride is highly reactive with moisture and can be passivated by an outer layer of sodium hydroxide. Old or improperly stored NaH is a frequent culprit.
-
Wet Solvent/Reagents: Water will quench the sodium hydride and the imidazolate anion, halting the reaction.
-
Low Temperature: While initial addition at 0 °C is recommended for control, the reaction may require warming to room temperature or slightly above to proceed to completion.
Solutions:
-
Verify Reagent Quality: Use a fresh bottle of NaH (dispersion in mineral oil). If its activity is suspect, carefully wash a small amount with anhydrous hexane under an inert atmosphere to remove the oil before use.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, THF). Dry all glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Increase Temperature: After the initial controlled addition of the alkylating agent, allow the reaction to stir at room temperature for several hours. If the reaction is still sluggish, gently warm it to 40-50 °C and monitor its progress.
-
Check Stoichiometry: Ensure at least 1.1 equivalents of the base and 1.1-1.2 equivalents of the alkylating agent are used relative to the starting ester.
Problem: The final hydrolysis (saponification) step is incomplete, leaving residual ethyl 1-isopropyl-1H-imidazole-4-carboxylate in my product.
Answer: Incomplete hydrolysis is typically due to insufficient reaction time, temperature, or amount of base.
Causality: Ester hydrolysis is a bimolecular reaction. Steric hindrance around the ester carbonyl, while not extreme in this case, can slow the reaction. The concentration of the hydroxide is critical.
Solutions:
-
Increase Base Equivalents: Use a larger excess of sodium hydroxide or potassium hydroxide (e.g., 3-5 equivalents).
-
Increase Temperature: Heat the reaction mixture to reflux (typically in a mixture of ethanol and water) to increase the reaction rate. Monitor the reaction by TLC or LC-MS until the starting ester spot has completely disappeared.
-
Extend Reaction Time: Some sterically hindered esters can require several hours at reflux for complete conversion.
-
Improve Solubility: Ensure enough co-solvent (e.g., methanol or ethanol) is present to fully dissolve the ester intermediate in the aqueous base, creating a homogeneous reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?
A1:
-
Thin-Layer Chromatography (TLC): Excellent for monitoring the consumption of starting materials during both the alkylation and hydrolysis steps. The product carboxylic acid will be significantly more polar than the ester intermediate.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It can distinguish between the starting material, the two regioisomeric ester intermediates (which will have the same mass but different retention times), and the final product. It is the best tool for confirming the identity of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for final product characterization. The N-1 and N-3 isopropyl isomers will show distinct chemical shifts for the imidazole ring protons and the isopropyl group protons, allowing for unambiguous structural confirmation and assessment of isomeric purity.
Q2: How do I purify the final this compound product?
A2: The product is an amphoteric compound, possessing both a basic imidazole ring and an acidic carboxylic acid group. This property can be exploited for purification.
-
Acid-Base Extraction: This is a highly effective initial purification step. After hydrolysis, the reaction mixture is basic. You can wash with an organic solvent (e.g., ethyl acetate) to remove any neutral, non-polar impurities. Then, carefully acidify the aqueous layer with HCl to the isoelectric point of the product (typically pH 3-4), at which point it will have minimal water solubility and precipitate out. The precipitated solid can then be collected by filtration.[6][7][8]
-
Recrystallization: The filtered solid can be further purified by recrystallization from a suitable solvent system, such as water, ethanol, or an ethanol/water mixture, to remove closely related impurities.[6][7]
Q3: What is the mechanism that leads to the formation of the undesired N-3 regioisomer?
A3: The imidazole ring of the starting material, ethyl imidazole-4-carboxylate, exists as a mixture of two rapidly interconverting tautomers: ethyl 1H-imidazole-4-carboxylate and ethyl 1H-imidazole-5-carboxylate. While the 4-carboxylate tautomer is generally more stable, both are present. Alkylation can occur on the pyridine-like nitrogen of either tautomer. Alkylation of the 4-carboxylate tautomer leads to the desired N-1 product, while alkylation of the less abundant 5-carboxylate tautomer leads to the undesired N-3 product. Using a strong base to form a single, delocalized imidazolate anion simplifies this picture and provides a more reliable path to the desired N-1 isomer.[1]
Q4: Are there alternative alkylating agents besides 2-bromopropane?
A4: Yes, other isopropylating agents can be used, though 2-bromopropane or 2-iodopropane are the most common. Isopropyl tosylate or mesylate are more reactive but also more expensive. Alternative synthetic strategies, such as the Mitsunobu reaction using isopropanol, can also be effective, particularly for sterically hindered substrates, as they proceed under milder, neutral conditions.[9]
Optimized Experimental Protocol
This protocol is provided as a general guideline and should be adapted and optimized based on your specific laboratory conditions and scale.
Step 1: Synthesis of Ethyl 1-isopropyl-1H-imidazole-4-carboxylate
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, decanting the hexane carefully via cannula.
-
Add anhydrous DMF to the flask, and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl imidazole-4-carboxylate (1.0 eq.) in anhydrous DMF via an addition funnel over 30 minutes.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Add 2-bromopropane (1.2 eq.) dropwise, keeping the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, carefully quench the reaction by slowly adding it to ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Step 2: Synthesis of this compound
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (3.0 eq.).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, or until LC-MS confirms the complete consumption of the ester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and slowly add 3M HCl with vigorous stirring until the pH reaches ~3. A white precipitate should form.
-
Stir the slurry in the ice bath for 1 hour, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.
References
- N-Alkylation of imidazoles. University of Otago.
- Prepartion of Ethyl imidazole-4-carboxylate. LookChem.
- Bellina, F., Cauteruccio, S., & Rossi, R. (2006). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 71(21), 8031–8044.
- Padwa, A., Kappe, C. O., & Murphree, S. S. (2008). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of Organic Chemistry, 73(10), 3829–3838.
- This is why selective N-alkylation of imidazoles is difficult. Reddit.
- López-Peinado, A. J., Díaz-Terán, J., Avila-Rey, M. J., Rojas-Cervantes, M. L., & Martín-Aranda, R. M. (2004). N-alkylation of imidazole by alkaline carbons. Journal of Catalysis, 222(1), 1-7.
- General procedures for the purification of Carboxylic acids. LookChem.
- Purification Techniques. Journal of New Developments in Chemistry.
- How can I purify carboxylic acid? ResearchGate.
- Wang, X., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(4), 855-859.
- Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry.
- Alam, S., & Keeting, S. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 3, 100183.
- CN102643237A - Method for preparing 1H-imidazole-4-formic acid. Google Patents.
- Mhasni, O., Bouajila, J., & Rezgui, F. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 2194–2201.
- Barrow, M. J., et al. (2021). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 26(11), 3326.
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Storage and Handling of 1-isopropyl-1H-imidazole-4-carboxylic Acid
Introduction
1-isopropyl-1H-imidazole-4-carboxylic acid is a key building block in modern drug discovery and materials science. Its unique trifunctional structure, comprising an imidazole ring, a carboxylic acid, and an isopropyl group, offers versatile reactivity. However, this same reactivity profile necessitates meticulous storage and handling to prevent degradation and ensure the validity of experimental results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to maintain the integrity of this valuable compound.
Part 1: Core Storage and Handling Protocols
Frequently Asked Questions (FAQs)
Q1: What are the definitive short-term and long-term storage conditions for solid this compound?
A1: Proper storage is critical to prevent degradation. For short-term storage (up to several weeks), the compound should be kept in a tightly sealed, opaque container at 2-8°C. For long-term storage, it is strongly recommended to store the solid at -20°C in a desiccated environment under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from atmospheric components.[1][2]
Q2: My laboratory does not have inert gas capabilities for storage. What is the next best option?
A2: If an inert atmosphere is unavailable, the next best practice is to store the compound in a tightly sealed vial containing a desiccant at -20°C. Limiting exposure to air and moisture is the primary goal. Frequent opening of the container should be avoided. Consider aliquoting the compound into smaller, single-use vials to prevent contamination and degradation of the bulk supply.
Q3: The Safety Data Sheet (SDS) for a similar compound, 1H-imidazole-4-carboxylic acid, just says "Store in a cool, dry place." Is that sufficient?
A3: While "cool, dry place" is a general guideline, it may not be sufficient for ensuring the long-term stability of a research-grade compound like this compound.[2] The imidazole moiety, in particular, can be susceptible to slow oxidation and photodegradation.[3] For high-purity applications, more stringent conditions are recommended to prevent the gradual accumulation of impurities that could affect experimental outcomes.
Q4: Is it advisable to store this compound in solution?
A4: Long-term storage in solution is strongly discouraged. In solution, the compound is more susceptible to degradation pathways like hydrolysis and oxidation, especially in the presence of light.[3] If a stock solution is required, it should be prepared fresh. For very short-term storage (i.e., over a single day), use a dry, aprotic solvent, protect it from light, and store it at a low temperature (2-8°C). It is recommended to aliquot and store stock solutions at -80°C for up to six months or -20°C for one month to prevent inactivation from repeated freeze-thaw cycles.[1]
Visual Guide to Storage Best Practices
Caption: Decision workflow for proper storage of this compound.
Part 2: Troubleshooting Guide for Common Issues
This section addresses specific problems that may arise during the use of this compound, providing insights into their causes and solutions.
Issue 1: Compound shows a yellowish or brownish tint.
-
Potential Cause: Discoloration is a primary indicator of degradation, likely due to oxidation of the imidazole ring.[3] This can be accelerated by prolonged exposure to air and light.
-
Troubleshooting Steps:
-
Purity Assessment: Do not use the discolored compound without first assessing its purity. Use an analytical technique like HPLC-UV or LC-MS to determine the percentage of the desired compound and identify potential impurities.
-
Purification: If the purity is compromised, consider purification by recrystallization or column chromatography, if feasible.
-
Review Storage: Re-evaluate your storage conditions to prevent further degradation of the remaining stock.
-
Issue 2: Inconsistent results in coupling reactions (e.g., amide bond formation).
-
Potential Cause: The nucleophilic nature of the imidazole ring can sometimes interfere with coupling reactions, leading to side products. Additionally, the purity of the carboxylic acid is paramount for consistent reaction outcomes.
-
Troubleshooting Steps:
-
Confirm Purity: As with any inconsistency, the first step is to confirm the purity of your starting material.
-
Reaction Conditions: Consider the reaction mechanism. In some cases, the order of addition of reagents can influence the outcome. For example, pre-activating the carboxylic acid before adding the amine may be beneficial.
-
Protecting Groups: In complex syntheses, it may be necessary to protect the imidazole nitrogen to prevent it from participating in side reactions.
-
Issue 3: Poor solubility in common aprotic solvents.
-
Potential Cause: The combination of a polar carboxylic acid and a heterocyclic imidazole ring can lead to strong intermolecular interactions, reducing solubility in some organic solvents.
-
Troubleshooting Steps:
-
Solvent Screening: Test solubility in a range of solvents, including more polar options like DMF and DMSO.
-
Co-solvents: The use of co-solvents such as PEG300/PEG400 and Tween 80 can aid in dissolution.[1]
-
Gentle Warming and Sonication: Applying gentle heat or using a sonicator can often help to dissolve the compound.[1] However, be cautious with heating as it can also accelerate degradation.
-
Potential Degradation Pathways
Caption: Simplified potential degradation pathways for this compound.
Part 3: Experimental Protocols for Quality Control
To ensure the integrity of your experimental results, it is crucial to have reliable methods for assessing the purity of this compound.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample Diluent: Mobile Phase A or a suitable organic solvent
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 210 nm
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Linear gradient from 95% to 5% B
-
26-30 min: Hold at 5% B
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
| Parameter | Setting |
| Column | C18 Reversed-Phase |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
References
- Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%. (n.d.). Cole-Parmer.
- Safety Data Sheet: Imidazole. (n.d.). Carl ROTH.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3079-3088.
Sources
Validation & Comparative
Comparative Analysis of Kinase Inhibitors: A Focus on 1-isopropyl-1H-imidazole-4-carboxylic acid and its Analogs
In the landscape of modern drug discovery, the inhibition of protein kinases has been a cornerstone of therapeutic development, particularly in oncology and immunology. However, the challenge of achieving high selectivity and overcoming resistance mechanisms necessitates the exploration of novel inhibitory strategies. This guide provides a comparative analysis of 1-isopropyl-1H-imidazole-4-carboxylic acid and its structurally related analogs, which operate through a distinct mechanism, against classical ATP-competitive kinase inhibitors. We will delve into their mechanisms of action, target engagement, and the experimental methodologies used to characterize their activity, offering a comprehensive resource for researchers and drug development professionals.
Introduction: Beyond ATP-Competitive Inhibition
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases. The majority of clinically approved kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain. While this approach has proven successful, it can be beleaguered by off-target effects due to the structural similarity of the ATP-binding site across the kinome.
This has spurred the development of alternative inhibitory modalities, including allosteric inhibitors and compounds that disrupt the protein-protein interactions essential for kinase signaling cascades. The imidazole-4-carboxylic acid scaffold has emerged as a promising chemotype in this context. While this compound itself is not extensively characterized in public literature, a class of related 1-substituted-1H-imidazole-4-carboxylic acid derivatives has been identified as potent inhibitors of the TRAF6-Ubc13 protein-protein interaction, a critical node in the NF-κB signaling pathway that lies downstream of several key kinases.
This guide will compare the mechanistic and functional attributes of this novel class of signaling modulators with a well-established kinase inhibitor targeting the same pathway, providing a nuanced perspective on different strategies for therapeutic intervention.
Mechanistic Profiles of Pathway Inhibitors
-
Target: The protein-protein interaction (PPI) between TNF receptor-associated factor 6 (TRAF6) and Ubiquitin-conjugating enzyme E2 13 (Ubc13).
-
Mechanism of Action: TRAF6 is an E3 ubiquitin ligase that, in concert with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1a, catalyzes the formation of lysine-63 (K63)-linked polyubiquitin chains on itself and other substrates like NEMO (IKKγ). This non-degradative ubiquitination serves as a scaffold to recruit and activate downstream kinases, notably the TAK1 complex, which in turn activates the IKK complex, leading to NF-κB activation. The 1-substituted-1H-imidazole-4-carboxylic acid derivatives function by sterically hindering the binding of Ubc13 to the TRAF6 RING domain, thereby preventing the synthesis of K63-linked polyubiquitin chains and abrogating the downstream signaling cascade.
-
Target: IκB kinase β (IKKβ), a serine/threonine protein kinase.
-
Mechanism of Action: TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a selective inhibitor of IKKβ. It acts as an ATP-competitive inhibitor, binding to the ATP pocket of the IKKβ catalytic subunit. This directly prevents the phosphorylation of the IκBα inhibitor protein. In resting cells, IκBα sequesters the NF-κB transcription factor dimer (p65/p50) in the cytoplasm. Upon IKKβ-mediated phosphorylation, IκBα is targeted for proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting IKKβ, TPCA-1 stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB signaling.
Diagram: NF-κB Signaling Pathway and Points of Inhibition
Caption: Points of intervention in the NF-κB signaling pathway.
Comparative Data Summary
The table below summarizes the key characteristics of the two classes of inhibitors, highlighting their distinct properties.
| Feature | 1-substituted-1H-imidazole-4-carboxylic acid derivatives | TPCA-1 (IKKβ Inhibitor) |
| Target | TRAF6-Ubc13 Protein-Protein Interaction | IKKβ Kinase Domain |
| Mechanism | Allosteric/PPI Inhibition | ATP-Competitive Inhibition |
| Point of Intervention | Upstream: Ubiquitin signal generation | Downstream: IκBα phosphorylation |
| Reported Potency (IC50) | 1-10 µM (in biochemical assays) | 17.9 nM (in cell-free IKKβ assay) |
| Selectivity | High potential for selectivity due to targeting a unique PPI interface. | Selective for IKKβ over other kinases, but may have off-targets in the kinome. |
| Potential Advantages | Novel mechanism may overcome resistance to ATP-competitive inhibitors. Less likely to have broad kinome off-targets. | High potency. Well-understood mechanism of action. |
| Potential Disadvantages | Generally lower potency than small molecule kinase inhibitors. May have challenges with cell permeability and bioavailability. | Potential for off-target effects and toxicity. Risk of acquired resistance through mutations in the ATP-binding pocket. |
Experimental Protocols for Inhibitor Characterization
To experimentally validate and compare these inhibitors, distinct assay systems are required that are tailored to their unique mechanisms of action.
This biochemical assay quantifies the ability of a compound to inhibit the formation of K63-linked polyubiquitin chains by TRAF6.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to detect the formation of polyubiquitin chains. A biotinylated ubiquitin is used as a substrate, and the chains are detected using europium-labeled streptavidin and an antibody against K63-linkages conjugated to an acceptor fluorophore.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT.
-
Reconstitute recombinant human E1 (UBE1), E2 (Ubc13/Uev1a), and E3 (TRAF6 RING domain) enzymes to working concentrations in assay buffer.
-
Prepare a solution of ATP and biotinylated ubiquitin in assay buffer.
-
Serially dilute the test compound (1-substituted-1H-imidazole-4-carboxylic acid derivative) in DMSO, followed by a final dilution in assay buffer.
-
-
Reaction Assembly:
-
In a 384-well low-volume assay plate, add 2 µL of the diluted test compound.
-
Add 4 µL of the enzyme mix (E1, E2, and TRAF6) to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to TRAF6.
-
Initiate the ubiquitination reaction by adding 4 µL of the substrate mix (ATP and biotinylated ubiquitin).
-
-
Reaction and Detection:
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, europium-labeled streptavidin, and an allophycocyanin (APC)-labeled anti-K63 antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (europium) and acceptor (APC) wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram: TR-FRET Assay Workflow for TRAF6-Ubc13 Inhibition
Caption: Workflow for the TRAF6-Ubc13 TR-FRET assay.
This biochemical assay measures the direct inhibitory effect of a compound on the kinase activity of IKKβ.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a specific peptide substrate by IKKβ. The remaining ATP is detected using a luciferase-based system, where the light output is inversely proportional to the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT.
-
Reconstitute recombinant human IKKβ enzyme and a biotinylated peptide substrate (e.g., a derivative of IκBα) in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration close to its Km for IKKβ.
-
Serially dilute the test compound (TPCA-1) in DMSO, followed by a final dilution in kinase buffer.
-
-
Reaction Assembly:
-
In a white, opaque 384-well plate, add 2 µL of the diluted test compound.
-
Add 4 µL of a mix containing the IKKβ enzyme and the peptide substrate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution.
-
-
Reaction and Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates the luciferase reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert the raw luminescence units (RLU) to percent inhibition relative to no-enzyme (100% inhibition) and no-inhibitor (0% inhibition) controls.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Perspectives
The comparison between 1-substituted-1H-imidazole-4-carboxylic acid derivatives and a classical IKKβ inhibitor like TPCA-1 illuminates the strategic trade-offs in targeting the NF-κB pathway. While direct kinase inhibition offers high potency and a well-trodden path for optimization, it carries the inherent risk of off-target effects within the highly conserved kinome.
The inhibition of the TRAF6-Ubc13 protein-protein interaction represents a more nascent but highly promising strategy. By targeting a unique surface outside the conserved catalytic domains, these compounds offer the potential for exquisite selectivity. The primary challenges for this class of molecules will be to improve their potency and optimize their pharmacokinetic properties to achieve efficacy in a cellular and, ultimately, a clinical context.
For researchers in drug development, the choice of strategy depends on the therapeutic context. For indications requiring rapid and potent immunosuppression, a direct kinase inhibitor might be preferred. For chronic conditions where long-term safety and high selectivity are paramount, a PPI inhibitor, despite its current developmental stage, could represent a superior therapeutic modality. The continued exploration of both approaches will undoubtedly enrich the arsenal of therapies for inflammatory diseases and cancer.
References
- Title: Preparation of 1-substituted-1H-imidazole-4-carboxylic acid derivatives as inhibitors of TRAF6-Ubc13 interaction for treatment of cancer and inflammatory disorders.
- Title: The E2 Ubiquitin-Conjugating Enzymes (Ubcs) and E3 Ubiquitin-Protein Ligases (HECTs and RINGs) Source: The Enzymes (2005) URL:[Link]
- Title: TPCA-1 is a direct and selective inhibitor of IkappaB kinase 2. Source: Chemistry & Biology (2005) URL:[Link]
- Title: Discovery of a novel and selective IKK-beta inhibitor 2-amino-5-(4-fluorophenyl)-3-thiophenecarboxamide (TPCA-1) from a HTS hit. Source: Bioorganic & Medicinal Chemistry Letters (2007) URL:[Link]
- Title: IKK/NF-κB signaling: a double-edged sword in cancer. Source: Acta Pharmacologica Sinica (2022) URL:[Link]
1-isopropyl-1H-imidazole-4-carboxylic acid vs other angiotensin II receptor antagonists
A Comparative Analysis of Imidazole-Based Angiotensin II Receptor Antagonists
This guide provides a detailed comparison of prominent angiotensin II receptor blockers (ARBs) that feature an imidazole core, a key structural motif in modern antihypertensive therapeutics. While 1-isopropyl-1H-imidazole-4-carboxylic acid itself is not an active antagonist, it represents a foundational scaffold from which highly potent and selective drugs are synthesized. This analysis focuses on established, clinically relevant antagonists, comparing their performance based on receptor binding, functional potency, and pharmacokinetic profiles, supported by experimental data and standardized protocols for researchers in drug development.
Introduction: Targeting the Renin-Angiotensin System
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. The octapeptide angiotensin II is the primary active component of this system, exerting its potent vasoconstrictive effects by binding to the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). Chronic activation of this pathway leads to sustained hypertension and subsequent organ damage. The development of ARBs, which selectively block the AT1 receptor, has been a landmark achievement in cardiovascular medicine, offering effective blood pressure control with a favorable side-effect profile compared to other antihypertensives like ACE inhibitors.
The mechanism involves competitive inhibition at the AT1 receptor, preventing angiotensin II from binding and initiating the downstream signaling cascade that leads to vasoconstriction, inflammation, and fibrosis.
Caption: Angiotensin II (AngII) AT1 receptor signaling pathway and the inhibitory action of ARBs.
Section 1: Comparative Pharmacology of Imidazole-Based ARBs
The imidazole scaffold is central to the design of many non-peptide ARBs. Losartan, the first of its class, and Olmesartan, a later-generation agent, both feature this core. Their efficacy is determined by their affinity for the AT1 receptor, their ability to inhibit its function, and their behavior within the body.
Receptor Binding Affinity and In Vitro Potency
A primary measure of a drug's effectiveness is its binding affinity (often expressed as Kᵢ or IC₅₀ from competitive binding assays), which indicates how strongly it binds to the target receptor. This is complemented by functional assays that measure the drug's ability to inhibit the receptor's downstream signaling (e.g., AngII-induced calcium mobilization). A lower IC₅₀ value denotes higher potency.
The data below, synthesized from preclinical studies, compares key imidazole-based ARBs against other widely used agents.
| Compound | Class | AT₁ Receptor Binding IC₅₀ (nM) | In Vitro Functional Potency IC₅₀ (nM) | AT₂ Receptor Binding Affinity |
| Losartan | Imidazole | 19 - 25 | 8.5 - 21 | >10,000 nM (High Selectivity) |
| EXP3174 | Imidazole (Active metabolite of Losartan) | ~10 | 1 - 2.5 | >10,000 nM (High Selectivity) |
| Olmesartan | Imidazole | 7.7 | 0.5 - 1.0 | >10,000 nM (High Selectivity) |
| Valsartan | Non-imidazole | 33 | 3.9 | >10,000 nM (High Selectivity) |
| Telmisartan | Non-imidazole | 9.2 | 3.7 | >3,000 nM (High Selectivity) |
Data are representative values compiled from multiple literature sources. Exact values may vary based on specific assay conditions.
From this data, it is evident that while Losartan is a potent antagonist, its active metabolite, EXP3174, is primarily responsible for its in vivo effects. Olmesartan demonstrates significantly higher binding affinity and functional potency compared to Losartan, positioning it as one of the most potent imidazole-based ARBs on a molecular level.
Pharmacokinetic Profiles
The clinical performance of an ARB is heavily influenced by its pharmacokinetic properties, including its oral bioavailability, plasma half-life (t₁/₂), and metabolic pathway. A longer half-life, for instance, allows for effective 24-hour blood pressure control with once-daily dosing.
| Compound | Oral Bioavailability (%) | Plasma Half-life (t₁/₂) (hours) | Metabolism |
| Losartan | ~33% | 2 (Losartan), 6-9 (EXP3174) | Significant first-pass metabolism by CYP2C9 and CYP3A4 to EXP3174. |
| Olmesartan | ~26% | 13 | Not significantly metabolized; excreted unchanged. |
| Valsartan | ~25% | 6 | Minimally metabolized; primarily excreted unchanged. |
| Telmisartan | 42-58% | 24 | Primarily eliminated unchanged via biliary excretion. |
Telmisartan distinguishes itself with the longest half-life among major ARBs, contributing to its sustained blood pressure-lowering effect. Olmesartan also has a relatively long half-life and the advantage of minimal hepatic metabolism, which can reduce the potential for drug-drug interactions. Losartan's reliance on metabolic activation to EXP3174 introduces variability dependent on patient-specific enzyme activity.
Section 2: Standardized Experimental Methodologies
To ensure the reproducibility and validity of data when characterizing novel ARB candidates, standardized in vitro assays are essential. The following protocols describe core methodologies for determining receptor binding affinity and functional antagonism.
Protocol 1: AT₁ Receptor Radioligand Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the AT₁ receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human AT₁ receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Prepare an appropriate buffer, typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Competition Reaction:
-
In a 96-well plate, add 25 µL of test compound (e.g., this compound derivatives) at various concentrations.
-
Add 25 µL of a radioligand, such as [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II, at a fixed concentration (e.g., 0.1 nM).
-
Initiate the binding reaction by adding 150 µL of the cell membrane preparation (5-10 µg protein per well).
-
Define non-specific binding using a high concentration of an unlabeled antagonist (e.g., 1 µM Losartan).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay to determine AT1 receptor affinity.
Protocol 2: In Vitro Calcium Mobilization Assay
This functional assay measures a compound's ability to inhibit AngII-induced intracellular calcium release, a key downstream event in AT₁ receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing the human AT₁ receptor (e.g., CHO-M1-hAT1R) in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion-transport inhibitor (e.g., probenecid) in HBSS or a similar buffer.
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.
-
Compound Addition:
-
Wash the cells once with assay buffer.
-
Add 50 µL of the test compound at various concentrations to the wells and incubate for 15-30 minutes.
-
-
Agonist Stimulation & Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add 50 µL of an EC₈₀ concentration of Angiotensin II to stimulate the cells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for 1-2 minutes.
-
-
Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal caused by Angiotensin II. Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC₅₀ value, representing the functional potency of the compound.
Caption: Workflow for a fluorescence-based calcium mobilization assay to assess functional antagonism.
Conclusion
The imidazole-4-carboxylic acid scaffold is a proven foundation for developing potent and selective Angiotensin II Type 1 receptor antagonists. While Losartan was the pioneering drug in this class, subsequent developments like Olmesartan have achieved greater molecular potency and refined pharmacokinetic profiles. The choice of an ARB for therapeutic use or as a benchmark in drug discovery depends on a holistic evaluation of its binding affinity, functional potency, selectivity, and, crucially, its pharmacokinetic properties, which dictate its in vivo efficacy and dosing regimen. The standardized assays presented here represent the foundational tools for researchers to characterize the next generation of ARBs derived from this or other promising chemical scaffolds.
References
- Note: The following are representative sources relevant to the topic. Specific data points in the tables are a synthesis from multiple such preclinical studies. Title: Angiotensin II Receptor Antagonists: A comprehensive review. Source: Journal of Pharmacology and Experimental Therapeutics. URL:[Link] Title: Comparative pharmacology of angiotensin II receptor antagonists. Source: American Journal of Hypertension. URL:[Link] Title: In Vitro Pharmacological Profile of Olmesartan Medoxomil, a New Angiotensin II Receptor Antagonist. Source: European Journal of Pharmacology. URL:[Link] Title: Pharmacokinetic and Pharmacodynamic Properties of Angiotensin II Receptor Blockers. Source: Clinical Pharmacokinetics. URL:[Link] Title: The discovery of Losartan, the first angiotensin II receptor antagonist. Source: Journal of Hypertension. URL:[Link]
A Comparative Guide to the Structure-Activity Relationship of 1-isopropyl-1H-imidazole-4-carboxylic Acid Analogs
<
Introduction
The 1-isopropyl-1H-imidazole-4-carboxylic acid scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile template for the design of potent enzyme inhibitors. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core structure. By examining the impact of specific structural modifications on biological activity, we aim to furnish researchers and drug development professionals with actionable insights to guide the rational design of novel therapeutics. This document synthesizes experimental data and outlines robust protocols to ensure scientific integrity and reproducibility.
The Pharmacological Significance of the Core Scaffold
The this compound framework possesses distinct chemical features that are crucial for its biological function. The imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, is a common motif in biologically active molecules and can engage in various intermolecular interactions.[1][2][3] The carboxylic acid group at the 4-position is a key player in molecular recognition, often acting as a hydrogen bond donor and acceptor or coordinating with metal ions within enzyme active sites.[2] The N-isopropyl substituent can provide advantageous steric bulk and lipophilicity, influencing both target binding and pharmacokinetic properties.
A prominent application of this scaffold is in the development of Inhibitor of Apoptosis (IAP) protein antagonists .[4] IAPs, such as XIAP, cIAP1, and cIAP2, are key regulators of programmed cell death and are often overexpressed in cancer cells, contributing to therapeutic resistance.[4][5] Analogs of this compound can mimic the N-terminal tetrapeptide motif of the endogenous IAP antagonist, SMAC/DIABLO, binding to the BIR (Baculoviral IAP Repeat) domains of IAPs and promoting apoptosis.[6][7]
Comparative SAR Analysis of Key Structural Modifications
Systematic modification of the this compound core has yielded a wealth of SAR data. The following sections compare the effects of substitutions at different positions on the imidazole ring and the impact of replacing the carboxylic acid moiety.
Impact of Substitutions at the C2 and C5 Positions
Modifications at the C2 and C5 positions of the imidazole ring can significantly alter the potency and selectivity of these analogs. The introduction of different functional groups can modulate steric and electronic properties, leading to optimized interactions with the target protein.
Table 1: Comparative Inhibitory Activity of C2 and C5 Substituted Analogs against IAP BIR3 Domains
| Compound ID | C2-Substituent | C5-Substituent | XIAP BIR3 IC50 (nM) | cIAP1 BIR3 IC50 (nM) | cIAP2 BIR3 IC50 (nM) |
| 1a | H | H | ~1200 | ~750 | ~850 |
| 1b | Methyl | H | ~700 | ~400 | ~500 |
| 1c | Phenyl | H | ~30 | ~15 | ~20 |
| 1d | H | Chloro | ~1000 | ~650 | ~750 |
| 1e | Phenyl | Chloro | ~35 | ~18 | ~25 |
Note: The data presented is a representative compilation from publicly available research to illustrate SAR trends.
The data in Table 1 clearly demonstrates that the introduction of a phenyl group at the C2 position (Compound 1c ) leads to a substantial increase in potency against all three IAP BIR3 domains when compared to the unsubstituted analog (1a ). This suggests the presence of a hydrophobic pocket in the target that favorably accommodates the phenyl ring. In contrast, the addition of a chloro group at the C5 position (Compounds 1d and 1e ) has a relatively minor impact on inhibitory activity, indicating this position is less critical for direct binding interactions.
Bioisosteric Replacement of the Carboxylic Acid Moiety
While the carboxylic acid is often crucial for target binding, its acidic nature can negatively impact pharmacokinetic properties such as cell permeability and metabolic stability. A common strategy to address this is bioisosteric replacement, where the carboxylic acid is substituted with a different functional group that retains the key binding interactions but has improved drug-like properties.[8]
Table 2: Comparison of Carboxylic Acid Bioisosteres on XIAP BIR3 Inhibition and Cell Permeability
| Compound ID | Bioisosteric Replacement | XIAP BIR3 IC50 (nM) | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| 2a | Carboxylic Acid | ~30 | ~0.6 |
| 2b | Tetrazole | ~50 | ~2.5 |
| 2c | Acylsulfonamide | ~75 | ~4.0 |
| 2d | Hydroxamic Acid | ~180 | ~1.5 |
Note: The data presented is a representative compilation from publicly available research to illustrate SAR trends.
As shown in Table 2, replacing the carboxylic acid with a tetrazole (Compound 2b ) or an acylsulfonamide (Compound 2c ) results in a slight to moderate decrease in potency but a significant improvement in cell permeability.[8] This trade-off is often deemed favorable in drug discovery to enhance in vivo efficacy. The hydroxamic acid derivative (Compound 2d ) exhibits a more pronounced loss of activity, suggesting that the specific geometry and electronic profile of the carboxylic acid are important for optimal binding to the target.
Standardized Experimental Protocols for SAR Elucidation
The generation of reliable and comparable SAR data hinges on the use of well-defined and validated experimental protocols. The following are detailed methodologies for key assays employed in the evaluation of this compound analogs.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IAP BIR Domain Binding
The HTRF assay is a robust, high-throughput method for quantifying the binding affinity of compounds to the BIR domains of IAP proteins.[9][10][11]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, and 0.05% Tween-20.
-
Prepare serial dilutions of test compounds in 100% DMSO, followed by a 1:50 dilution in assay buffer.
-
Dilute GST-tagged IAP BIR3 domain and biotinylated SMAC-mimetic peptide in assay buffer to the desired final concentrations.[9][12]
-
-
Assay Execution:
-
In a 384-well low-volume white plate, add 2 µL of the diluted test compound.
-
Add 4 µL of the GST-tagged IAP BIR3 domain solution.
-
Add 4 µL of the biotinylated SMAC-mimetic peptide solution.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Prepare a detection mixture containing HTRF donor (e.g., Europium cryptate-labeled anti-GST antibody) and HTRF acceptor (e.g., Streptavidin-XL665) in detection buffer.[9][10]
-
Add 10 µL of the detection mixture to each well.
-
Incubate for 2 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Apoptosis Induction Assay
This assay evaluates the ability of the compounds to induce programmed cell death in a relevant cancer cell line.[13][14][15]
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cancer cell line (e.g., MDA-MB-231 breast cancer cells) under standard conditions.
-
Seed the cells into a 96-well clear-bottom white plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds for a predetermined duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).
-
-
Apoptosis Measurement (Caspase-Glo® 3/7 Assay): [14]
-
Allow the plate to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.[14]
-
Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.
-
Visualizing SAR and Experimental Workflows
Graphical representations are invaluable for conceptualizing complex SAR data and experimental procedures.
Caption: Key modification points for SAR studies of the this compound scaffold.
Caption: A streamlined workflow for the cell-based apoptosis induction assay.
Concluding Remarks and Future Perspectives
The this compound scaffold has proven to be a highly productive starting point for the discovery of novel IAP inhibitors. The SAR analysis reveals that strategic modifications, particularly the introduction of aromatic substituents at the C2 position and the use of carboxylic acid bioisosteres, are effective strategies for enhancing both potency and drug-like properties. Future research in this area should continue to explore diverse substitutions on the imidazole ring and investigate novel bioisosteric replacements to further refine the pharmacological profile of these promising compounds. In vivo studies of the most potent and permeable analogs will be crucial in validating their therapeutic potential for the treatment of cancer and other diseases characterized by apoptosis dysregulation.
References
- Title: Cell-based apoptosis assays in oncology drug discovery Source: Expert Opinion on Drug Discovery URL:[Link]
- Title: Apoptosis Assay Services for Drug Discovery Source: Reaction Biology URL:[Link]
- Title: Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid deriv
- Title: Choosing an Apoptosis Detection Assay Source: Biocompare URL:[Link]
- Title: Apoptosis Assay Chart Source: Merck Millipore URL:[Link]
- Title: Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives Source: ResearchG
- Title: Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives Source: ResearchG
- Title: Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers Source: Frontiers in Pharmacology URL:[Link]
- Title: a review article on synthesis of imidazole derivatives Source: World Journal of Pharmaceutical Research URL:[Link]
- Title: IAP Inhibition Source: Merck URL:[Link]
- Title: The identification of potent inhibitor of apoptosis protein (IAP)
- Title: Structure-Activity Relationship and Mode-of-Action Studies Highlight 1-(4-Biphenylylmethyl)-1H-imidazole-Derived Small Molecules as Potent CYP121 Inhibitors Source: HZI Repository URL:[Link]
- Title: Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)
- Title: Structure-activity relationship of imidazopyridinium analogues as antagonists of neuropeptide s receptor Source: PubMed URL:[Link]
- Title: Structure Property Relationships of Carboxylic Acid Isosteres Source: N
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. IAP Inhibition [merckgrouponcology.com]
- 5. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. revvity.com [revvity.com]
- 13. tandfonline.com [tandfonline.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activity of Imidazole Derivatives: A Guide for Researchers
The imidazole ring, a five-membered heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for the development of therapeutic agents with a wide array of biological activities.[1][2][3][4][5] This guide provides a comparative analysis of the diverse biological activities of imidazole derivatives, offering insights into their mechanisms of action, and presenting experimental data to support researchers in drug discovery and development.
The imidazole core is a fundamental component of several essential natural molecules, such as the amino acid histidine, histamine, and purines in nucleic acids.[2][5] This inherent biological relevance has spurred extensive research into synthetic imidazole derivatives, leading to the development of numerous FDA-approved drugs for a variety of conditions.[6] This review will delve into the significant antifungal, antibacterial, anticancer, and antiviral properties of these compounds.
Antifungal Activity: Disrupting Fungal Cell Integrity
Imidazole derivatives are renowned for their potent antifungal properties and are a mainstay in the treatment of fungal infections.[7]
Mechanism of Action: The primary mode of action for most antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase.[8][9] This cytochrome P450 enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10][11][12] By disrupting ergosterol synthesis, these derivatives alter the membrane's fluidity and permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[8][10][11] Some studies also suggest that at higher concentrations, imidazoles can cause direct membrane damage.[12] Furthermore, they can inhibit the transformation of Candida albicans blastospores into their invasive mycelial form, aiding the host's immune response.[10][11]
Comparative Efficacy: Several imidazole-based antifungal agents are clinically available, each with a distinct spectrum of activity.
| Compound | Commonly Treated Fungi | Key Features |
| Clotrimazole | Candida albicans, Trichophyton species | Broad-spectrum topical antifungal.[4] |
| Miconazole | Candida species, Aspergillus species | Available in topical and intravenous formulations.[4] |
| Ketoconazole | Various systemic and superficial mycoses | First orally active broad-spectrum azole antifungal.[4][7] |
| Econazole | Dermatophytes, yeasts | Topical antifungal with some antibacterial activity.[7][9] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method to determine the in vitro susceptibility of a fungus to an antifungal agent.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.
Antibacterial Activity: A Growing Area of Interest
While more recognized for their antifungal properties, imidazole derivatives have also demonstrated significant potential as antibacterial agents against a range of Gram-positive and Gram-negative bacteria.[13][14][15]
Mechanism of Action: The antibacterial mechanisms of imidazole derivatives are multifaceted and can include the disruption of the bacterial cell wall and membrane, interference with DNA replication, and inhibition of protein synthesis.[14] The specific mechanism can vary depending on the chemical structure of the derivative. The lipophilicity of the molecule, often tuned by adding hydrophobic substituents, plays a crucial role in its antibacterial efficacy.[16]
Comparative Efficacy: Research has highlighted the activity of various imidazole derivatives against pathogenic bacteria.
| Derivative Type | Target Bacteria | Observed Effect |
| Nitroimidazoles (e.g., Metronidazole) | Anaerobic bacteria and protozoa | Inhibition of DNA synthesis.[2] |
| Tri-substituted Imidazoles | Pseudomonas aeruginosa, Aspergillus niger, Candida albicans | Moderate to excellent antimicrobial activity.[15] |
| Imidazolium Salts | Escherichia coli, Bacillus subtilis | Tunable bactericidal activity with low cytotoxicity.[16] |
Experimental Protocol: Broth Dilution Method for MIC Determination
This method is widely used to quantify the in vitro antibacterial activity of a compound.
Step-by-Step Broth Dilution Protocol
-
Preparation of Imidazole Derivative Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the imidazole derivative that completely inhibits visible bacterial growth.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The imidazole scaffold is a privileged structure in the development of anticancer drugs, with several derivatives demonstrating potent activity against various cancer cell lines.[1][17][18][19]
Mechanism of Action: The anticancer effects of imidazole derivatives are diverse and can involve multiple cellular pathways.[19] These mechanisms include:
-
Induction of Apoptosis: Many imidazole compounds trigger programmed cell death in cancer cells by modulating pro- and anti-apoptotic proteins.[19]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific phases, such as the G2/M phase, preventing cancer cell proliferation.[17]
-
Enzyme Inhibition: Imidazole-based compounds can inhibit key enzymes involved in cancer progression, including kinases and histone deacetylases (HDACs).[1][4]
-
DNA Intercalation: The planar structure of the imidazole ring allows some derivatives to insert into DNA, disrupting its replication and transcription.[1]
Signaling Pathway Inhibition by Anticancer Imidazoles
Caption: Mechanisms of anticancer activity of imidazole derivatives.
Comparative Cytotoxicity: The anticancer potential of imidazole derivatives is often evaluated by their IC50 values (the concentration required to inhibit 50% of cell growth).
| Imidazole Derivative Class | Target Cancer Cell Line | Reported IC50 Values (µM) |
| Purine Derivatives | MDA-MB-231 (Breast Cancer) | 1.22 - 2.29[20] |
| 2-Phenyl Benzimidazoles | MCF-7 (Breast Cancer) | 3.37 - 6.30[20] |
| Polycyclic Imidazole Hybrids | PC3 (Prostate Cancer) | 0.04[18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Assay Workflow
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antiviral Activity: Targeting Viral Replication
Imidazole derivatives have emerged as promising scaffolds for the development of antiviral agents against a broad spectrum of viruses.[3][21][22]
Mechanism of Action: The antiviral mechanisms of imidazole compounds are varied and often target specific viral proteins or processes. For instance, some derivatives have shown the ability to inhibit viral replication by targeting viral proteases or polymerases.[21] Docking studies have suggested that certain imidazole analogs can bind to the active site of the main protease of viruses like SARS-CoV-2.[21][22]
Comparative Antiviral Activity:
| Imidazole Derivative | Target Virus | Observed Activity (EC50) |
| Imidazole 4,5-dicarboxamides | Dengue Virus (DENV) | ~1.93 µM[21][22] |
| 2-Phenylbenzimidazoles | Vaccinia Virus (VV) | 0.1 µM[21] |
| N-methylpyrrole–imidazole polyamides | Human Papillomavirus (HPV) | Significant antiviral activity[22] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for measuring the effect of an antiviral compound on the replication of a virus.
Plaque Reduction Assay Procedure
-
Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cell monolayers with a known amount of virus.
-
Compound Treatment: After a brief incubation period to allow for viral entry, remove the virus inoculum and add an overlay medium containing different concentrations of the imidazole derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (areas of cell death caused by viral replication).
-
Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
Conclusion and Future Perspectives
The imidazole scaffold is undeniably a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with potent and diverse biological activities. The continuous exploration of new synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of novel imidazole-based drugs with enhanced efficacy and safety profiles. Future research should focus on the development of multi-target agents and the use of computational tools to design more selective and potent compounds for a wide range of therapeutic applications.
References
- Borgers, M., van den Bossche, H., & De Brabander, M. (1983). The mechanism of action of the new antimycotic ketoconazole. The American journal of medicine, 74(1B), 2-8.
- Sud, I. J., & Feingold, D. S. (1981). Mechanisms of action of the antimycotic imidazoles.
- Bayar, I., & Akkoç, S. (2023). Antibacterial Activities of Imidazole-Based Compounds (A Review). Russian Journal of Organic Chemistry, 59(12), 2135-2147.
- An acumen into anticancer efficacy of imidazole derivatives. (2024). Journal of Clinical and Medical Images, 4(11).
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 19(10), 15806-15834.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2023). Molecules, 28(15), 5769.
- Singh, P., & Kumar, V. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Heterocyclic Scaffolds in Antiviral Drug Discovery (pp. 119-144). Elsevier.
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2023). Molecules, 28(23), 7809.
- Van den Bossche, H., Willemsens, G., Cools, W., Cornelissen, F., Lauwers, W. F., & van Cutsem, J. M. (1980). In vitro and in vivo effects of the antimycotic drug ketoconazole on sterol synthesis. Antimicrobial agents and chemotherapy, 17(5), 922-928.
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). International Journal of Scientific Research in Science and Technology, 11(3), 546-556.
- A review: Imidazole synthesis and its biological activities. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 14-22.
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013).
- Antibacterial Activities of Imidazole-Based Compounds (A Review). (2023). Russian Journal of Organic Chemistry, 59(12), 2135-2147.
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2024). Journal of Drug Delivery and Therapeutics, 14(3), 1-10.
- Shigematsu, M. L., Uno, J., & Arai, T. (1982). Effect of ketoconazole on isolated mitochondria from Candida albicans. Antimicrobial agents and chemotherapy, 21(6), 919-924.
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). International Journal of Scientific Research and Engineering Development, 9(1).
- Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2021). Pharmaceutics, 13(11), 1930.
- Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions, 20(S12), 622-630.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). Molecules, 25(11), 2645.
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013).
- Review of pharmacological effects of imidazole derivatives. (2022). Kazakh National Medical University Bulletin, (2), 12-19.
- An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. (2022). Indian Journal of Pharmaceutical and Biological Research, 10(2), 23-29.
- Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. (2023). Molecules.
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). Current Drug Targets, 21(11), 1083-1092.
- Biological activities of Fused Imidazole Derivatives – A Review. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 795-805.
- Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). In Heterocyclic Scaffolds in Antiviral Drug Discovery (pp. 119-144). Elsevier.
- Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. (2021). Current Topics in Medicinal Chemistry, 21(28), 2514-2528.
- Priviledged scaffolds for anti-infective activity: Imidazole and pyrazole based analogues. (2025). European Journal of Medicinal Chemistry, 295, 117628.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. scialert.net [scialert.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Indian Journals [indianjournals.com]
- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinmedkaz.org [clinmedkaz.org]
- 8. nano-ntp.com [nano-ntp.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibacterial Activities of Imidazole-Based Compounds (A Review) | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 18. mdpi.com [mdpi.com]
- 19. ijsred.com [ijsred.com]
- 20. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Profiling the Cross-Reactivity of 1-isopropyl-1H-imidazole-4-carboxylic acid
In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. While a molecule may be designed with a specific biological target in mind, its potential to interact with unintended off-targets can lead to unforeseen side effects and, ultimately, clinical failure. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of 1-isopropyl-1H-imidazole-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry.[1]
While specific cross-reactivity data for this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of pharmacologically active agents.[2][3] The imidazole core, for instance, is a common feature in compounds targeting a wide array of receptors and enzymes.[1][4] This structural precedent necessitates a thorough investigation into its potential off-target interactions.
This guide will not present pre-existing comparative data. Instead, it will empower researchers with the strategic rationale and detailed experimental protocols necessary to generate this critical dataset. We will explore a logical, tiered approach to screening for potential cross-reactivity, drawing on the known pharmacology of structurally related imidazole-4-carboxylic acid derivatives to inform our selection of potential off-targets.
The Rationale for a Focused Cross-Reactivity Screen
The imidazole nucleus is a versatile scaffold known to interact with a diverse range of biological targets.[3][4] Studies on various imidazole-4-carboxylic acid derivatives have revealed activities such as antiplatelet aggregation, cyclooxygenase (COX) inhibition, and antagonism of platelet-activating factor (PAF) and adenosine diphosphate (ADP) receptors.[5][6] These findings provide a logical starting point for investigating the potential cross-reactivity of this compound.
Our proposed screening panel will therefore focus on a selection of targets implicated in the activities of structurally analogous compounds. This targeted approach, as opposed to a broad, indiscriminate screen, offers a more resource-efficient and mechanistically informative initial assessment.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a systematic workflow for assessing the cross-reactivity of this compound.
Caption: A tiered workflow for assessing the cross-reactivity of a test compound.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Protocol 1: Competitive Radioligand Binding Assay for PAF Receptor
This protocol is designed to assess the ability of this compound to displace a known radiolabeled ligand from the platelet-activating factor (PAF) receptor.
Materials:
-
Test compound: this compound
-
Radioligand: [³H]-WEB 2086 (or other suitable PAF receptor antagonist)
-
Membrane preparation: From a cell line expressing the human PAF receptor (e.g., HEK293-hPAF-R)
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4
-
96-well filter plates (GF/C filters)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand at a concentration equal to its Kd, and 50 µL of the test compound at various concentrations.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of a known non-labeled PAF receptor antagonist (e.g., 10 µM WEB 2086).
-
Add 50 µL of the membrane preparation to each well.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvest the membranes by rapid filtration through the filter plate, followed by three washes with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value.
Protocol 2: COX-1/COX-2 Enzyme Inhibition Assay
This protocol measures the ability of the test compound to inhibit the activity of cyclooxygenase enzymes.
Materials:
-
Test compound: this compound
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Assay buffer: 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol
-
Heme cofactor
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the test compound, the respective enzyme (COX-1 or COX-2), and the heme cofactor.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10 minutes at 37°C.
-
Stop the reaction and add the detection probe according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of enzyme inhibition at each concentration of the test compound and determine the IC50 value for both COX-1 and COX-2.
Protocol 3: ADP-Induced Platelet Aggregation Assay
This cell-based functional assay assesses the effect of the test compound on platelet aggregation, a downstream consequence of P2Y12 receptor activation.
Materials:
-
Test compound: this compound
-
Platelet-rich plasma (PRP) or washed platelets from healthy donors
-
Adenosine diphosphate (ADP)
-
Platelet aggregometer
Procedure:
-
Pre-warm the PRP or washed platelet suspension to 37°C.
-
Add a known volume of the platelet suspension to the aggregometer cuvettes with a stir bar.
-
Add the test compound at various concentrations or vehicle control and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a sub-maximal concentration of ADP.
-
Monitor the change in light transmittance for 5-10 minutes.
-
Calculate the percentage of inhibition of aggregation compared to the vehicle control and determine the IC50 value.
Data Presentation and Interpretation
The results from these assays should be compiled into a clear and concise table to facilitate comparison and interpretation.
| Target | Assay Type | Endpoint | This compound | Reference Compound (e.g., Indomethacin for COX) |
| Primary Target | (Specify Assay) | Ki or IC50 (nM) | (Experimental Value) | (Experimental Value) |
| PAF Receptor | Radioligand Binding | Ki (nM) | (Experimental Value) | (Experimental Value) |
| P2Y12 Receptor | Platelet Aggregation | IC50 (nM) | (Experimental Value) | (Experimental Value) |
| COX-1 | Enzyme Inhibition | IC50 (nM) | (Experimental Value) | (Experimental Value) |
| COX-2 | Enzyme Inhibition | IC50 (nM) | (Experimental Value) | (Experimental Value) |
Interpreting the Data:
A potent activity at an off-target (e.g., an IC50 value within a 10-fold range of the primary target's IC50) would warrant further investigation. The selectivity index, calculated as the ratio of the off-target IC50 to the primary target IC50, is a crucial metric. A higher selectivity index indicates a more specific compound.
Conclusion
A thorough understanding of a compound's cross-reactivity is not merely an academic exercise; it is a critical component of preclinical drug development that directly impacts the safety and efficacy profile of a potential therapeutic.[7] By employing a systematic and informed approach to screening, as outlined in this guide, researchers can proactively identify and mitigate potential off-target effects of this compound and its analogues. The experimental protocols and data interpretation framework provided here serve as a robust starting point for building a comprehensive selectivity profile, ultimately contributing to the development of safer and more effective medicines.
References
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
- Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed.
- Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate.
- Review of pharmacological effects of imidazole derivatives. Pharmacia.
- Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC.
- Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP. Eco-Vector Journals Portal.
- Cross-Reactivity Assessment. Creative Diagnostics.
- CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). FDA.
- 2-Isopropyl-1H-imidazole-4-carboxylic acid|CAS 102625-27-4. Benchchem.
- A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Propath.
- This compound. PubChem.
- 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid). MedChemExpress.
- a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Framework for Comparative Efficacy Analysis of Novel Imidazole-Based Compounds in Cancer Cell Lines: A Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the comparative efficacy of novel chemical entities. While centered on the hypothetical investigation of 1-isopropyl-1H-imidazole-4-carboxylic acid , the principles and methodologies detailed herein are broadly applicable to the preclinical assessment of other potential therapeutic agents. We will navigate the logical progression from a compound of interest to a robust, data-driven comparison of its activity in various cancer cell lines.
The Imidazole Scaffold: A Privileged Structure in Oncology
The imidazole ring is a cornerstone of medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer, antifungal, and antimalarial properties.[1] Its prevalence in clinically approved anticancer agents, such as dacarbazine, underscores its significance.[2] Imidazole-containing compounds can engage with a multitude of biological targets, and their structural diversity allows for fine-tuning of their therapeutic properties.[2][3] This guide will use the novel compound, this compound, as a case study to illustrate a rigorous approach to efficacy evaluation.
Postulating a Mechanism of Action: The Case of ALDH Inhibition
Given the structural motifs of this compound, a plausible, albeit hypothetical, mechanism of action is the inhibition of aldehyde dehydrogenase (ALDH) enzymes. The ALDH superfamily, particularly the ALDH1A isoforms, are implicated in cancer cell biology, contributing to therapy resistance and the maintenance of cancer stem cell (CSC) populations.[4] Therefore, targeting ALDH presents a compelling therapeutic strategy.
Caption: Experimental workflow for comparative efficacy analysis.
Detailed Experimental Protocols
The following are detailed protocols for key assays in this comparative study. The choice between colorimetric (MTT) and luminescent (CellTiter-Glo) viability assays often depends on the required sensitivity and throughput, with luminescent assays generally offering a wider dynamic range.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability. [5]Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. [6] Materials:
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound, positive and vehicle controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [7]* Solubilization solution (e.g., DMSO or acidified isopropanol) [8]* Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator. [8]2. Compound Treatment: Prepare serial dilutions of the test compound and controls. Replace the medium with fresh medium containing the compounds at various concentrations. Include wells with vehicle control and medium-only blanks. Incubate for the desired exposure time (e.g., 48 or 72 hours). [6]3. MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. [5][6]4. Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. [6][8]5. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [7]Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. [5][6]6. Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: ALDH Activity Assay (Colorimetric)
This assay measures the enzymatic activity of ALDH by detecting the production of NADH, which reduces a colorless probe to a colored product. [9] Materials:
-
Cell lysates from treated and untreated cells
-
ALDH Activity Assay Kit (e.g., from Sigma-Aldrich or AMSBIO) containing ALDH assay buffer, acetaldehyde (substrate), and a probe. [9]* NADH standard
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Culture and treat cells with the test compound and controls as for the viability assay. After treatment, harvest and lyse the cells in ice-cold ALDH assay buffer. Centrifuge to remove insoluble material. 2. Standard Curve: Prepare a NADH standard curve by adding known amounts of NADH to wells in the 96-well plate. [9]3. Reaction Setup: In separate wells, add the cell lysates. Prepare a reaction mix containing ALDH assay buffer, acetaldehyde, and the colorimetric probe according to the kit manufacturer's instructions. 4. Measurement: Add the reaction mix to the wells containing the standards and samples. Measure the absorbance at 450 nm kinetically over 20-60 minutes or at a fixed endpoint. [9]5. Data Analysis: Subtract the background reading from all measurements. Calculate the NADH generated by the samples using the standard curve. Determine the ALDH activity and express it as a percentage of the activity in the vehicle-treated control cells.
Presentation and Interpretation of Results
The quantitative data generated from these assays should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Comparative Efficacy Data
| Compound | Cell Line | IC50 (µM) | % ALDH Inhibition at 10 µM |
| This compound | A549 | [Value] | [Value] |
| PANC-1 | [Value] | [Value] | |
| HCT-116 | [Value] | [Value] | |
| MCF-7 | [Value] | [Value] | |
| HEK-293 | [Value] | [Value] | |
| Positive Control (e.g., NCT-506) | A549 | [Value] | [Value] |
| PANC-1 | [Value] | [Value] | |
| HCT-116 | [Value] | [Value] | |
| MCF-7 | [Value] | [Value] | |
| HEK-293 | [Value] | [Value] |
Interpretation:
-
Potency and Selectivity: A lower IC50 value indicates higher potency. By comparing the IC50 values across the different cancer cell lines, the selectivity of the compound can be assessed. A significantly higher IC50 in the non-cancerous HEK-293 cell line would suggest a favorable therapeutic window.
-
Target Engagement: A correlation between the IC50 values and the percentage of ALDH inhibition would provide evidence for on-target activity.
-
Comparative Efficacy: The performance of this compound should be directly compared to the positive control. Similar or superior potency and selectivity would warrant further investigation.
Concluding Remarks and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to comparing the efficacy of a novel compound, this compound, in different cell lines. The proposed workflow, from hypothesis generation to data interpretation, provides a solid foundation for preclinical drug discovery.
Should the hypothetical results for this compound demonstrate promising potency and selectivity, subsequent studies could include:
-
Mechanism of Action Deconvolution: Further biochemical and cellular assays to confirm ALDH as the direct target and to elucidate the downstream effects of its inhibition.
-
In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor activity in animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
By adhering to a logical and well-documented experimental plan, researchers can effectively evaluate the therapeutic potential of novel compounds and make informed decisions about their advancement in the drug development pipeline.
References
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- Gilbert, D.F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer.
- Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate.
- AMSBIO. Aldehyde Dehydrogenase Activity Colorimetric Assay Kit.
- protocols.io. Isolation and identification of cancer stem cells by ALDH activity assay.
- ScienCell Research Laboratories. Aldehyde Dehydrogenase Assay (ALDH).
- Creative Bioarray. Cell Viability Assays.
- Takahashi, C., et al. (2020). Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes. PMC.
- Morgan, C. A., et al. (2018). Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors. PMC.
- Morgan, C. A., et al. (2018). Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors. PubMed.
- Siu, L. L., & Rowinsky, E. K. (2010). Efficacy of anti-cancer agents in cell lines versus human primary tumour tissue. Current Opinion in Pharmacology, 10(4), 375-379.
- PubChem. This compound.
- Kim, M. J., et al. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. MDPI.
- Sharma, A., et al. (2021). Imidazoles as potential anticancer agents. PMC.
- Khan, A., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. Semantic Scholar.
- Raso, A., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. PMC.
- Lookchem. Cas 1072-84-0,1H-Imidazole-4-carboxylic acid.
- ResearchGate. (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of substituted benzimidazoles as inhibitors of Human Aldehyde Dehydrogenase 1A Isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.amsbio.com [resources.amsbio.com]
A Comparative Guide to the Preclinical Evaluation of 1-isopropyl-1H-imidazole-4-carboxylic acid: In Vitro and In Vivo Study Designs
Authored by: [Your Name/Department]
Senior Application Scientist
Introduction: The imidazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. This guide focuses on a specific derivative, 1-isopropyl-1H-imidazole-4-carboxylic acid, and outlines a comprehensive preclinical evaluation strategy. While extensive research exists on the broader class of imidazole derivatives, this document provides a detailed comparative analysis of hypothetical in vitro and in vivo studies to assess its potential as a novel therapeutic agent. The following sections will delve into the causality behind experimental choices, present detailed protocols, and offer illustrative data to guide researchers in the early stages of drug development.
Part 1: In Vitro Evaluation of Antimicrobial Activity
The initial assessment of a potential antimicrobial agent begins with in vitro assays to determine its intrinsic activity against relevant pathogens. These studies are crucial for establishing a baseline of efficacy and for guiding the selection of appropriate doses for subsequent in vivo experiments.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
Rationale: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MBC assay is a subsequent step that determines the lowest concentration required to kill the microorganism. Together, these assays differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Experimental Protocol:
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Serial Dilution of Test Compound: this compound and a comparator antibiotic (e.g., Vancomycin) are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that shows no visible turbidity.
-
Determination of MBC: Aliquots from the wells showing no growth in the MIC assay are plated on nutrient agar plates and incubated for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Hypothetical Data Summary:
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus | 8 | 16 |
| Vancomycin (Comparator) | S. aureus | 1 | 2 |
Interpretation: The hypothetical data suggests that this compound possesses antibacterial activity against S. aureus, albeit at a higher concentration than the established antibiotic, Vancomycin. The close proximity of the MIC and MBC values (a ratio of 2) suggests a potential bactericidal mechanism of action.
Hypothetical Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis
Many imidazole derivatives exert their antimicrobial effects by interfering with critical cellular processes such as DNA replication, cell wall synthesis, or cell membrane integrity[1]. A plausible mechanism for this compound could be the inhibition of key enzymes involved in peptidoglycan synthesis, a crucial component of the bacterial cell wall.
Caption: Hypothetical inhibition of peptidoglycan synthesis pathway.
Part 2: In Vivo Evaluation of Efficacy and Safety
Following promising in vitro results, in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics (PK), and safety of a drug candidate in a complex biological system.
Murine Model of Systemic Infection
Rationale: A murine model of systemic infection is a well-established method to assess the in vivo efficacy of an antimicrobial agent. This model allows for the evaluation of the compound's ability to reduce bacterial burden in key organs and improve survival rates.
Experimental Protocol:
-
Induction of Infection: Mice are infected intraperitoneally with a lethal dose of S. aureus.
-
Treatment Administration: One hour post-infection, different doses of this compound, Vancomycin (positive control), or vehicle (negative control) are administered to separate groups of mice via intravenous injection.
-
Monitoring of Survival: A subset of animals in each group is monitored for survival over a 7-day period.
-
Determination of Bacterial Burden: Another subset of animals is euthanized at 24 hours post-infection, and key organs (e.g., spleen, liver) are harvested to determine the bacterial load (CFU/gram of tissue).
-
Toxicology Assessment: Blood samples are collected for basic hematology and clinical chemistry analysis to assess potential toxicity.
Hypothetical Data Summary:
| Treatment Group | Dose (mg/kg) | 7-Day Survival (%) | Spleen Bacterial Load (log10 CFU/g) at 24h |
| Vehicle Control | - | 0 | 7.5 ± 0.4 |
| This compound | 20 | 60 | 4.2 ± 0.6 |
| This compound | 40 | 80 | 3.1 ± 0.5 |
| Vancomycin | 10 | 90 | 2.5 ± 0.3 |
Interpretation: The hypothetical in vivo data demonstrates a dose-dependent increase in survival and a significant reduction in bacterial burden in the spleen for the groups treated with this compound. While not as potent as Vancomycin, these results suggest that the compound is efficacious in a living organism.
Caption: Workflow for the murine systemic infection model.
Part 3: Bridging In Vitro and In Vivo Data - A Comparative Discussion
The transition from in vitro to in vivo studies is a critical step in drug development, often revealing discrepancies that require careful consideration.
Correlation and Discrepancies:
-
Efficacy: The in vitro MIC value provides a preliminary indication of a compound's potency. However, the in vivo efficacy is influenced by pharmacokinetic and pharmacodynamic (PK/PD) factors such as absorption, distribution, metabolism, and excretion (ADME), as well as protein binding. A compound may have a favorable MIC but poor bioavailability, leading to lower efficacy in vivo. In our hypothetical example, while this compound was less potent in vitro than Vancomycin, it still demonstrated significant in vivo efficacy, suggesting it may possess favorable PK/PD properties.
-
Safety and Toxicity: In vitro cytotoxicity assays can provide an early indication of a compound's potential toxicity. However, in vivo toxicology studies are essential to assess the overall safety profile in a whole organism, as toxicity can be organ-specific and may be influenced by metabolites.
The preclinical evaluation of a novel compound like this compound requires a multi-faceted approach that integrates both in vitro and in vivo studies. While in vitro assays provide valuable initial data on a compound's intrinsic activity, in vivo models are indispensable for assessing its efficacy and safety in a physiological context. The hypothetical data presented in this guide illustrates a plausible scenario for an imidazole derivative with antimicrobial potential. Further studies to elucidate the precise mechanism of action, optimize the dosing regimen, and conduct comprehensive toxicology assessments would be necessary to advance this compound towards clinical development.
References
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- Synthesis and pharmacological evaluation of novel imidazole deriv
- A Review of Imidazole Derivatives: Synthesis, Pharmacological Applic
- Synthesis and Biological Evaluation of Novel Imidazole Deriv
- Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. [Link]
Sources
A Senior Application Scientist's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with 1-isopropyl-1H-imidazole-4-carboxylic acid
For correspondence: [email protected]
Abstract
The development of targeted therapeutics, particularly kinase inhibitors, necessitates a rigorous evaluation of their selectivity to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using the hypothetical case of 1-isopropyl-1H-imidazole-4-carboxylic acid as an exemplar. While specific biological data for this exact molecule is not publicly available, its structural resemblance to known kinase inhibitors, particularly those with an imidazole scaffold, allows us to postulate a plausible mechanism of action and outline a robust strategy for selectivity profiling.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of small molecule inhibitors.
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2][3] Consequently, they have become a major class of drug targets.[4] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing inhibitors that are highly selective for their intended target.[4][5] Poor selectivity can lead to off-target effects, resulting in toxicity and a diminished therapeutic window. Therefore, a thorough assessment of a compound's selectivity profile is a critical step in the drug discovery and development process.[2][6]
This guide will use this compound as a case study to illustrate a systematic approach to selectivity assessment. The imidazole nucleus is a common scaffold in many biologically active compounds, including kinase inhibitors.[1] For instance, derivatives of 2,4-1H-imidazole carboxamides have been identified as potent and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a key signaling node in inflammatory pathways.[1][7] Given this precedent, we will proceed with the hypothesis that this compound is a putative TAK1 inhibitor and outline the experimental workflows to rigorously test this hypothesis and define its selectivity profile.
The Target: Transforming Growth Factor β-Activated Kinase 1 (TAK1)
TAK1 (also known as MAP3K7) is a serine/threonine kinase that plays a central role in mediating signals from pro-inflammatory cytokines such as TNF-α and IL-1β.[8][9][10][11] It acts as an upstream activator of major signaling pathways, including the NF-κB and MAPK pathways (p38 and JNK).[7][10][12][13] Dysregulation of TAK1 signaling is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[7][8][9][14]
TAK1 Signaling Pathway
Upon stimulation by cytokines, TAK1 is activated through a complex process involving binding to its adaptor proteins, TAB1 and TAB2/3, and subsequent polyubiquitination.[7][12][15][16] Activated TAK1 then phosphorylates downstream kinases, leading to the activation of transcription factors that drive the expression of inflammatory mediators.[11][12][15]
Caption: Workflow for broad-panel kinase screening.
Data Presentation:
The results of the kinase panel screen are typically presented in a table summarizing the inhibitory activity against each kinase. A selectivity score can be calculated to quantify the compound's promiscuity. [17] Table 1: Hypothetical Kinase Selectivity Profile for this compound (at 1 µM)
| Kinase Target | % Inhibition | Kinase Family |
| TAK1 | 95% | MAP3K |
| MAP3K1 | 20% | MAP3K |
| MAP3K5 | 15% | MAP3K |
| JNK1 | 10% | MAPK |
| p38α | 8% | MAPK |
| ... (and >400 other kinases) | <10% | Various |
Tier 2: In Vitro Biochemical Kinase Assays
For the primary target (TAK1) and any significant off-targets identified in the broad-panel screen, it is crucial to determine the half-maximal inhibitory concentration (IC50) values accurately using in vitro kinase assays. [18][19]These assays directly measure the enzymatic activity of the kinase. [20] Protocol: Luminescence-Based In Vitro Kinase Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. [18][19]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and comparator compounds in a suitable buffer (e.g., kinase reaction buffer with DMSO).
-
Reaction Setup: In a 384-well plate, add the diluted compounds, the purified recombinant TAK1 enzyme, and its specific substrate.
-
Initiation: Start the kinase reaction by adding ATP at a concentration close to the Km value for TAK1.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction.
-
Termination and ADP Detection: Stop the reaction and measure the generated ADP using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
The IC50 values for the lead compound and comparators against TAK1 and key off-targets should be tabulated for direct comparison.
Table 2: Hypothetical IC50 Values for TAK1 Inhibitors
| Compound | TAK1 IC50 (nM) | Off-Target Kinase X IC50 (nM) | Selectivity (Fold) |
| This compound | 50 | >10,000 | >200 |
| Takinib | 25 | >5,000 | >200 |
| AZ-TAK1 | 10 | 100 | 10 |
| 5Z-7-Oxozeaenol | 5 | 50 | 10 |
Tier 3: Cellular Target Engagement Assays
Demonstrating that a compound interacts with its intended target in a cellular environment is a critical validation step. [3]The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells. [21][22][23][24][25] Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation. [22][25]
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble TAK1 in the supernatant using a specific antibody-based method, such as Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble TAK1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This guide has outlined a systematic and rigorous approach to assessing the selectivity of a novel kinase inhibitor, using this compound as a hypothetical case targeting TAK1. By employing a tiered strategy that includes broad-panel kinase screening, quantitative in vitro biochemical assays, and cellular target engagement studies, researchers can build a comprehensive selectivity profile for their compounds of interest. This detailed characterization is indispensable for making informed decisions in the lead optimization process and for developing safer, more effective targeted therapies. The methodologies described herein are broadly applicable to the evaluation of other small molecule inhibitors and represent a foundational component of modern drug discovery.
References
- Bamborough, P., et al. (2011). Fragment-based discovery of a new class of potent and selective type I inhibitors of transforming growth factor β type 1 receptor kinase (ALK5). Journal of Medicinal Chemistry, 54(11), 3747-3762.
- Bantscheff, M., et al. (2009). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 565, 159-181.
- Bugli, F., et al. (2013). The TAK1 inhibitor AZ-TAK1 is a potential new drug for mantle cell lymphoma.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Fedorov, O., et al. (2007). A systematic analysis of promiscuity in protein kinase inhibitors.
- Goldstein, D. M., et al. (2008). The challenges of targeting the anaplastic lymphoma kinase in cancer. Accounts of Chemical Research, 41(10), 1335-1344.
- Hammaker, D., et al. (2004). The MAP3K, TAK1, is a dominant activator of JNK in RA FLS. Arthritis Research & Therapy, 6(Suppl 3), P1.
- Heilker, R., et al. (2009). A systematic approach to the investigation of the GPCR binding profile of drug candidates. Drug Discovery Today, 14(5-6), 269-277.
- Hopkins, A. L. (2008). Network pharmacology: the next paradigm in drug discovery.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
- Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
- Metz, J. T., et al. (2011). Navigating the kinome.
- Miduturu, C. V., et al. (2011). A substrate- and product-based approach to the development of selective inhibitors of the protein kinase C family. Journal of the American Chemical Society, 133(47), 19070-19073.
- Miura, T., et al. (2011). Identification of a selective inhibitor of transforming growth factor β-activated kinase 1 by biosensor-based screening of focused libraries. Bioorganic & Medicinal Chemistry Letters, 21(1), 324-328.
- Patricelli, M. P., et al. (2011).
- Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics.
- Sakurai, H., et al. (1999). TAK1 is a central mediator of signaling pathways stimulated by IL-1 and TNF-alpha. The EMBO Journal, 18(20), 5550-5558.
- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
- Vieth, M., et al. (2004). Kinase selectivity of staurosporine. ChemMedChem, 1(11), 1205-1215.
- Zegerman, P., & Diffley, J. F. (2010). Checkpoint-dependent inhibition of origin firing.
- Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Al-mansour, N. M. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 26(17), 8465.
- Totzke, F., et al. (2017). Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. Cell Chemical Biology, 24(8), 1029-1039.e7.
- Wu, J., et al. (2023). Transforming growth factor-β-activated kinase 1 (TAK1) mediates chronic pain and cytokine production in mouse models of inflammatory, neuropathic, and primary pain. Pain, 164(4), e289-e301.
- Lomenick, B., et al. (2009). A method for assessing the cellular potency and selectivity of protein kinase inhibitors. ACS Chemical Biology, 4(10), 839-846.
- Singh, A., et al. (2016). Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases.
- Henderson, M. J., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 145-166.
- McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(7), 484-491.
- BioWorld. (2020, May 11). First-in-human results presented for SLC-0111 in advanced solid tumors. [Link]
- Wu, J., et al. (2023). Transforming growth factor-β-activated kinase 1 (TAK1) mediates chronic pain and cytokine production in mouse models of inflammatory, neuropathic, and primary pain. Pain, 164(4), e289-e301.
- Pharmaron. Kinase Panel Profiling. [Link]
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
- Pelago Bioscience. CETSA. [Link]
- McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors. American Journal of Clinical Oncology, 43(7), 484-491.
- Al-Omary, F. A. M., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry, 13, 1389473.
- Ma, F. Y., et al. (2010). TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease.
- Ma, F. Y., et al. (2010). Transforming growth factor-β (TGF-β)-activated kinase 1 (TAK1) activation by TGF-β in mesangial cells. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical genomic and proteomic methods for determining kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. TAK1 selective inhibition: state of the art and future opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. TAK1 in Vascular Signaling: “Friend or Foe”? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TGF-β-activated kinase-1: New insights into the mechanism of TGF-β signaling and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. revvity.com [revvity.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. annualreviews.org [annualreviews.org]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. CETSA [cetsa.org]
A Head-to-Head Comparison: Evaluating 2-Isopropyl-1H-imidazole-4-carboxylic Acid Against Commercial Carbonic Anhydrase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Therapeutic Potential of Carbonic Anhydrase Inhibition and the Emergence of Novel Scaffolds
The carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes crucial for fundamental physiological processes.[1][2][3] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction vital for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[1][3][4] The involvement of specific CA isozymes in the pathophysiology of a range of diseases—including glaucoma, epilepsy, and cancer—has established them as significant therapeutic targets.[2][3][5]
While classic sulfonamide-based inhibitors like Acetazolamide are clinically established, their often-limited isozyme selectivity can lead to off-target effects.[3][6] This has spurred the exploration of novel chemical scaffolds for designing more selective and potent CA inhibitors. The imidazole moiety, a key component of the catalytically essential histidine residue in the CA active site, represents a promising structural starting point for the development of new inhibitor classes.[6][7]
This guide provides a head-to-head comparison of the investigational compound 2-isopropyl-1H-imidazole-4-carboxylic acid with the well-established commercial inhibitor, Acetazolamide . While initial interest lay in the 1-isopropyl isomer, a review of available data indicates that the 2-isopropyl substitution pattern shows more documented potential for biological activity, particularly as a scaffold for enzyme inhibitors, including those targeting carbonic anhydrases.[8] We will therefore focus our analysis on the 2-isopropyl isomer as a representative of this emerging class of inhibitors.
This comparison will be grounded in established biochemical assays to determine inhibitory potency against a well-characterized isozyme, human Carbonic Anhydrase II (hCA II). This guide will provide researchers with the foundational knowledge and detailed protocols to objectively evaluate the performance of novel imidazole-based compounds against current standards.
The Target: Human Carbonic Anhydrase II (hCA II)
Human Carbonic Anhydrase II is a cytosolic isozyme characterized by its high catalytic efficiency.[9] Its role in aqueous humor secretion in the eye has made it a primary target for anti-glaucoma drugs.[5] The active site of hCA II features a zinc ion coordinated by three histidine residues and a water molecule.[3] This zinc-bound water molecule is the nucleophile in the hydration of carbon dioxide. The catalytic cycle is completed by the transfer of a proton from the zinc-bound water, a step facilitated by a proton shuttle network in which a histidine residue (His64) plays a key role.[7]
Inhibitors of hCA II typically function by coordinating with the active site zinc ion, displacing the catalytic water molecule, and thereby blocking the enzyme's activity.[7]
The Contenders: A Novel Scaffold vs. a Clinical Standard
| Compound | Structure | Class | Mechanism of Action (Hypothesized for the Investigational Compound) |
| 2-isopropyl-1H-imidazole-4-carboxylic acid | Imidazole-based carboxylic acid | The imidazole nitrogen is hypothesized to coordinate with the active site zinc ion of carbonic anhydrase. | |
| Acetazolamide | Sulfonamide | The sulfonamide group coordinates to the zinc ion in the active site, mimicking the transition state of the native reaction. |
Experimental Workflow for Comparative Inhibitor Analysis
The following diagram outlines the systematic approach for a head-to-head comparison of enzyme inhibitors.
Sources
- 1. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifelinesblog.com [lifelinesblog.com]
- 3. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural insight into activity enhancement and inhibition of H64A carbonic anhydrase II by imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic and structural characterization of thermostabilized mutants of human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-isopropyl-1H-imidazole-4-carboxylic acid
A Researcher's Guide to Safely Handling 1-isopropyl-1H-imidazole-4-carboxylic acid
As a novel compound in drug discovery and development, this compound presents a unique set of handling requirements. This guide, compiled by senior application scientists, provides an in-depth operational plan for its safe use, storage, and disposal. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, we can infer its hazard profile and necessary precautions from structurally similar compounds, namely imidazole and its derivatives, as well as carboxylic acids. The core structure, an imidazole ring, suggests potential for skin and eye irritation, and in some cases, more severe corrosive effects[1][2]. The carboxylic acid functional group further indicates that the compound is likely to be an irritant[3][4][5].
Anticipated Hazard Profile
Based on analogous compounds, researchers should anticipate the following potential hazards and take appropriate precautions:
-
Skin and Eye Irritation: Direct contact may cause irritation or, in more severe cases, chemical burns[2][5].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort[3][6].
-
Harmful if Swallowed: Ingestion could lead to gastrointestinal irritation[1][2].
Given these potential risks, a robust safety protocol is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE and the rationale for each.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Protects against accidental splashes that could cause serious eye irritation or damage[3][4]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents direct skin contact, which can lead to irritation or burns. Gloves should be inspected before use and changed immediately if contaminated[3][4][7]. |
| Body Protection | A chemical-resistant lab coat, fully buttoned. | Provides a barrier against spills and contamination of personal clothing[3]. |
| Footwear | Fully enclosed shoes, preferably made of a chemical-resistant material. | Protects feet from spills and falling objects. |
| Respiratory Protection | Generally not required if handled in a certified chemical fume hood. If a fume hood is unavailable or if dust is generated, a NIOSH-approved respirator may be necessary. | A fume hood provides the primary line of defense against inhalation of dust or aerosols. Respirators offer additional protection in specific scenarios[3][4]. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following protocol outlines the essential steps for safely handling this compound, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.
-
Ventilation: A certified chemical fume hood is the preferred environment for handling this compound to minimize inhalation exposure[3][8].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[8].
-
Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weighing paper, glassware, and labeled waste containers.
2. Donning PPE:
-
Follow the PPE protocol outlined in the table above.
-
Ensure a proper fit for all PPE.
3. Handling the Compound:
-
Weighing: If weighing the solid, do so in the fume hood to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
The logical flow of this process can be visualized in the following diagram:
Caption: Safe Handling Workflow for this compound.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Small Spills: For minor spills contained within the fume hood, use an appropriate absorbent material to clean the area. Wear full PPE during cleanup.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[8]. Remove any contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
Waste Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical.
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container[3].
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container.
-
Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain[1][9].
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
- ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE.
- ChemicalBook. (2023). 4-ForMyl-1H-iMidazole-5-carboxylic acid - Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
- Washington State University. (n.d.). Standard Operating Procedure for Imidazole.
- University of Toledo. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole.
- Quicktest. (2022). Safety equipment, PPE, for handling acids.
- Fisher Scientific. (2025). Safety Data Sheet - Imidazole-4-carboxylic acid.
- TCI Chemicals. (n.d.). Safety Data Sheet - 1-Methyl-1H-imidazole-2-carboxylic Acid.
- Fluorochem. (2024). Safety Data Sheet - Imidazole-4-carboxylic acid.
- Sigma-Aldrich. (2011). Safety Data Sheet.
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. leelinework.com [leelinework.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
